Product packaging for Intermedine N-oxide(Cat. No.:CAS No. 95462-14-9)

Intermedine N-oxide

Cat. No.: B600491
CAS No.: 95462-14-9
M. Wt: 315.36 g/mol
InChI Key: DNAWGBOKUFFVMB-JXSDSIQZSA-N
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Description

Intermedine N-oxide has been reported in Symphytum officinale with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H25NO6 B600491 Intermedine N-oxide CAS No. 95462-14-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO6/c1-9(2)15(20,10(3)17)14(19)22-8-11-4-6-16(21)7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12-,13-,15+,16?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNAWGBOKUFFVMB-JXSDSIQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@](C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@@H](CC2)O)[O-])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801347489
Record name Intermedine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95462-14-9
Record name Intermedine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Biosynthesis of Intermedine N-oxide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Intermedine N-oxide is a naturally occurring pyrrolizidine alkaloid (PA) predominantly found in plant species of the Boraginaceae family.[1][2] As with many PAs, it serves as a chemical defense mechanism against herbivores.[1] PAs are notable for their potential hepatotoxicity, which is a significant concern for human and animal health when PA-producing plants contaminate food sources.[3][4] In plants, these alkaloids are primarily stored in their N-oxide form, which is more water-soluble and generally considered less toxic than the tertiary amine base.[3][5] Understanding the intricate biosynthetic pathway of this compound is crucial for toxicology, chemical ecology, and the development of potential pharmaceuticals. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound, detailing the precursors, key enzymatic steps, and intermediates. It includes structured data, detailed experimental protocols, and pathway visualizations to serve as an in-depth resource for the scientific community.

Introduction to Pyrrolizidine Alkaloids and this compound

Pyrrolizidine alkaloids (PAs) are a large class of secondary metabolites characterized by a necine base structure, which is a pyrrolizidine ring system (two fused five-membered rings sharing a nitrogen atom).[1][3] The vast structural diversity of PAs arises from the esterification of various necine bases with different necic acids.[3][6] Intermedine is an ester composed of the necine base (+)-retronecine and the necic acid, trachelanthic acid. This compound is the corresponding N-oxide of this tertiary amine.[7] The biosynthesis is a multi-step process that originates from primary metabolism, specifically from amino acids.

The Biosynthetic Pathway of this compound

The formation of this compound can be conceptually divided into four major stages:

  • Biosynthesis of the Necine Base: Formation of (+)-retronecine from amino acid precursors.

  • Biosynthesis of the Necic Acid: Formation of trachelanthic acid.

  • Esterification: Condensation of the necine base and necic acid to form intermedine.

  • N-oxidation: Conversion of intermedine to this compound.

Stage 1: Biosynthesis of the Necine Base ((+)-Retronecine)

The biosynthesis of the retronecine core is the most studied part of the pathway. It begins with the amino acid L-ornithine (or L-arginine, which can be converted to ornithine).

Step 1: Formation of Putrescine and Spermidine L-ornithine is decarboxylated by ornithine decarboxylase (ODC) to yield the diamine putrescine. Putrescine is a central molecule in polyamine biosynthesis and serves as a direct precursor for the necine base.[6] Spermidine, the other key precursor, is formed from putrescine and S-adenosylmethionine (SAM) via the actions of spermidine synthase.

Step 2: The First Committed Step - Homospermidine Synthesis The first pathway-specific, committed step in PA biosynthesis is the formation of the symmetric triamine, homospermidine.[8][9] This reaction is catalyzed by homospermidine synthase (HSS) , an enzyme that has been isolated, cloned, and characterized from several PA-producing plants.[8][10] HSS catalyzes the NAD+-dependent transfer of an aminobutyl group from spermidine to putrescine, releasing 1,3-diaminopropane.[8][11]

  • Enzyme: Homospermidine synthase (HSS) (EC 2.5.1.44)

  • Substrates: Putrescine, Spermidine[8][12]

  • Products: sym-Homospermidine, 1,3-diaminopropane[11]

  • Cofactor: NAD+[8]

Step 3: Conversion of Homospermidine to Retronecine The subsequent steps converting homospermidine into the bicyclic retronecine structure are not fully elucidated, and the specific enzymes have not yet been characterized. However, tracer experiments using labeled homospermidine have confirmed it is incorporated intact into the retronecine skeleton.[13][14][15] The proposed, though unconfirmed, pathway involves an oxidative deamination of one of the primary amino groups of homospermidine, followed by an intramolecular Mannich-type cyclization to form the pyrrolizidine ring. Subsequent hydroxylation and desaturation steps would then lead to the final retronecine structure.

Necine Base Biosynthesis cluster_hss Homospermidine Synthase (HSS) Ornithine L-Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Homospermidine sym-Homospermidine Putrescine->Homospermidine Spermidine->Homospermidine Intermediates Unknown Intermediates Homospermidine->Intermediates Oxidative Deamination, Intramolecular Mannich Cyclization Retronecine (+)-Retronecine Intermediates->Retronecine Hydroxylation, Desaturation

Figure 1. Biosynthetic pathway of the necine base, (+)-retronecine.

Stage 2: Biosynthesis of the Necic Acid (Trachelanthic Acid)

The necic acid moiety of intermedine, trachelanthic acid, is biosynthetically derived from branched-chain amino acids.[6][7] L-isoleucine has been identified as a key precursor for many necic acids.[6] However, similar to the later stages of necine base formation, the specific enzymatic steps and intermediates that convert L-isoleucine into trachelanthic acid are not well-established in the current scientific literature. The pathway likely involves transamination, decarboxylation, and a series of oxidation and reduction reactions.

Necic Acid Biosynthesis Isoleucine L-Isoleucine Pathway Multi-step Enzymatic Pathway (Enzymes Undefined) Isoleucine->Pathway Trachelanthic Trachelanthic Acid Pathway->Trachelanthic

Figure 2. Proposed origin of the necic acid, trachelanthic acid.

Stage 3: Esterification

The penultimate step in the formation of the tertiary alkaloid is the esterification of the C-9 hydroxyl group of the (+)-retronecine base with the carboxyl group of trachelanthic acid to form intermedine. The specific enzyme catalyzing this condensation reaction in PA-producing plants has not yet been identified. It is likely a type of acyltransferase that utilizes an activated form of the necic acid, such as a Coenzyme A thioester.

Stage 4: N-oxidation

The final step is the conversion of the tertiary amine, intermedine, to its corresponding N-oxide. This is a detoxification step for the plant, as the N-oxide form is less toxic and more easily transported and stored in the aqueous environment of the plant vacuole.[5] This oxidation is catalyzed by a flavin-containing monooxygenase (FMO).[16] While the specific FMO responsible for intermedine N-oxidation has not been isolated, FMOs are known to be involved in the N-oxidation of other PAs, such as senecionine.[16]

Final Biosynthesis Steps Retronecine (+)-Retronecine p1 Retronecine->p1 Trachelanthic Trachelanthic Acid Trachelanthic->p1 Intermedine Intermedine IntermedineNOxide This compound Intermedine->IntermedineNOxide N-oxidation (FMO) p1->Intermedine Esterification (Acyltransferase?)

Figure 3. Final esterification and N-oxidation steps.

Quantitative Data

Quantitative analysis of PAs is critical for food safety and toxicological studies. Data is typically generated using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Table 1: Quantitative Analysis of Pyrrolizidine Alkaloids in Various Matrices

Analyte(s)MatrixMethodConcentration Range / LOQReference
28 PAs including Intermedine & this compoundHoneySPE-LC-MS/MSLOQ: 1.0 µg/kg[17]
28 PAs including Intermedine & this compoundPlant MaterialSPE-LC-MS/MSReporting Limit: 5 µg/kg[18][19]
Lycopsamine, Intermedine, and their N-oxidesHoneyQuPPE-LC-MS/MSLOQ: 20 µg/kg[20]

Table 2: Kinetic Parameters of Homospermidine Synthase (HSS)

Enzyme SourceSubstrate(s)Specific Activity (U/mg)Reference
Blastochloris viridis (recombinant)Putrescine, 1,3-diaminopropane8.72[21]

Experimental Protocols

Protocol: Extraction and Quantification of this compound from Plant Material

This protocol is adapted from established methods for PA analysis.[18][19]

Objective: To extract and quantify this compound and other PAs from dried plant material using Solid-Phase Extraction (SPE) and LC-MS/MS.

Materials:

  • Dried, homogenized plant material

  • Extraction Solution: 0.05 M Sulfuric Acid in water

  • Neutralization Solution: 2.5% Ammonia in water

  • SPE Cartridges: Reversed Phase C18

  • SPE Conditioning Solvents: Methanol, Water

  • SPE Elution Solvent: Methanol (or 2.5% Ammonia in Methanol for certain matrices)

  • Reconstitution Solvent: 5% Methanol in water (v/v)

  • Analytical standards for Intermedine and this compound

  • Equipment: Centrifuge, ultrasonic bath, SPE vacuum manifold, nitrogen evaporator, LC-MS/MS system.

Procedure:

  • Sample Preparation: Weigh 2.0 g of homogenized plant material into a 50 mL centrifuge tube.

  • Extraction:

    • Add 20 mL of Extraction Solution (0.05 M H₂SO₄).

    • Sonicate for 15 minutes at room temperature.

    • Centrifuge for 10 minutes at ≥3800 x g. Decant the supernatant into a clean tube.

    • Repeat the extraction on the pellet with another 20 mL of Extraction Solution.

    • Combine the supernatants.

  • SPE Purification:

    • Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of water. Do not allow the cartridge to run dry.

    • Sample Loading: Neutralize an aliquot (e.g., 10 mL) of the acidic extract with the ammonia solution and load it onto the conditioned cartridge.

    • Washing: Wash the cartridge with 2 x 5 mL of water to remove polar impurities.

    • Drying: Dry the cartridge under vacuum for 5-10 minutes.

    • Elution: Elute the PAs with 2 x 5 mL of methanol into a collection tube.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.

    • Reconstitute the residue in 1.0 mL of Reconstitution Solvent.

    • Filter the reconstituted sample through a 0.2 µm syringe filter into an HPLC vial.

  • LC-MS/MS Analysis:

    • Analyze the sample using a reverse-phase HPLC column coupled to a triple quadrupole mass spectrometer.

    • Use a gradient elution program with mobile phases typically consisting of ammonium formate and formic acid in water and methanol/acetonitrile.

    • Monitor the specific parent-to-daughter ion transitions for this compound (e.g., m/z 316.2 → 138.1, 120.1) in Multiple Reaction Monitoring (MRM) mode.

    • Quantify using a matrix-matched calibration curve prepared with certified reference standards.

Figure 4. Workflow for PA extraction and analysis from plant material.

Protocol: Homospermidine Synthase (HSS) Activity Assay

This protocol is based on the principles of the deoxyhypusine synthase assay, the evolutionary ancestor of HSS.[8][22]

Objective: To determine the enzymatic activity of HSS in a plant protein extract by measuring the formation of homospermidine.

Materials:

  • Plant protein extract (e.g., from root cultures)

  • Assay Buffer: e.g., 100 mM Glycine-NaOH, pH 9.0

  • Substrates: Putrescine dihydrochloride, Spermidine trihydrochloride

  • Cofactor: NAD+

  • Reaction Stop Solution: e.g., Perchloric acid

  • Derivatization agent for polyamines (e.g., Dansyl chloride)

  • HPLC system with a fluorescence or UV detector.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture:

    • Assay Buffer

    • 1 mM NAD+

    • 5 mM Putrescine

    • 5 mM Spermidine

    • Plant protein extract (amount to be optimized, e.g., 50-100 µg total protein)

    • Bring to a final volume (e.g., 100 µL) with nuclease-free water.

    • Prepare a negative control without the protein extract or without spermidine.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the protein extract.

    • Incubate at an optimal temperature (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes). The reaction should be in the linear range.

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold perchloric acid.

  • Derivatization:

    • Centrifuge to pellet the precipitated protein.

    • Take the supernatant and derivatize the polyamines (substrate and product) using an appropriate agent like Dansyl chloride according to established protocols. This makes them detectable by fluorescence.

  • HPLC Analysis:

    • Analyze the derivatized sample by reverse-phase HPLC.

    • Separate the derivatized polyamines using a suitable gradient.

    • Detect the product, derivatized homospermidine, using a fluorescence detector.

    • Quantify the amount of homospermidine formed by comparing the peak area to a standard curve of derivatized homospermidine.

  • Calculate Activity: Express the enzyme activity in terms of product formed per unit time per amount of protein (e.g., nmol/min/mg).

Conclusion and Future Directions

The biosynthetic pathway of this compound begins with well-characterized precursors from primary metabolism and proceeds through the formation of homospermidine via the key enzyme homospermidine synthase.[8] Beyond this initial step, however, the pathway becomes less clear. Significant knowledge gaps remain concerning the specific enzymes and intermediates involved in the conversion of homospermidine to the retronecine base, the biosynthesis of the trachelanthic acid moiety from L-isoleucine, and the final esterification step. Future research, leveraging modern genomics, proteomics, and metabolomics approaches, will be essential to identify the genes and characterize the enzymes responsible for these missing steps. Elucidating the complete pathway will not only deepen our understanding of plant chemical defense but also provide crucial tools for managing the risks associated with PA toxicity and potentially harnessing these complex molecules for novel applications.

References

Chemical structure and stereochemistry of Intermedine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Intermedine N-oxide

Introduction

This compound is a naturally occurring pyrrolizidine alkaloid derivative found in various plant species, particularly those belonging to the Boraginaceae family, such as Symphytum officinale (comfrey) and Cerinthe glabra.[1][2][3][4] As with other pyrrolizidine alkaloids, it is synthesized by plants as a secondary metabolite, functioning as a chemical defense mechanism against herbivores and pathogens.[1] In scientific research, this compound is investigated for its role in plant defense, its toxicological properties, and its potential as an anticancer agent.[1][4][5][6] This document provides a comprehensive overview of its chemical structure, stereochemistry, physicochemical properties, and the experimental protocols for its isolation and characterization.

Chemical Structure and Stereochemistry

This compound is characterized by a bicyclic pyrrolizidine core, which is esterified with a necic acid. The defining feature is the N-oxide functional group on the pyrrolizidine nitrogen atom.

Core Structure

The fundamental structure of this compound is based on a retronecine-type pyrrolizidine skeleton. This core consists of two fused five-membered rings with a nitrogen atom at the bridgehead. The presence of the N-oxide group significantly influences the molecule's polarity and biological activity.[7][8]

IUPAC Nomenclature and Formula
  • IUPAC Name: [(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate.[2]

  • Chemical Formula: C₁₅H₂₅NO₆.[1][2][9][10]

  • CAS Number: 95462-14-9.[1][2][9][10]

Stereochemistry

The stereochemistry of this compound is critical to its identity and biological function, distinguishing it from other isomers with the same molecular formula, such as lycopsamine N-oxide. The key stereocenters have the following absolute configurations: 7R on the pyrrolizidine ring, and 2'S and 3'R on the necic acid side chain.[3]

Caption: 2D structure of this compound with key functional groups.

Physicochemical and Spectroscopic Data

The characterization of this compound relies on a combination of physicochemical properties and spectroscopic techniques. The data presented below are crucial for its identification and quantification.

PropertyValueReference(s)
Molecular Weight 315.36 g/mol [1][2][9][10]
Monoisotopic Mass 315.16818752 Da[2]
Chemical Formula C₁₅H₂₅NO₆[1][2][9][10]
Appearance Crystalline solid[11]
Storage Temperature < -15 °C[1][9]
Mass Spectrometry (CI) [M+H]⁺ at m/z = 316; Fragment [M+H−16]⁺ at m/z = 300 (loss of oxygen)[3]
Mass Spectrometry (LC-ESI-ITFT) Precursor [M+H]⁺ at m/z = 316.1755[2]
¹³C and ¹H NMR Chemical shift values have been determined and used to confirm the structure and stereochemistry, distinguishing it from its isomers.[3]

Experimental Protocols

The isolation and structural elucidation of this compound involve multi-step procedures, from extraction from plant material to analysis using advanced spectroscopic methods.

Isolation from Natural Sources

A general protocol for the isolation of this compound from plant sources like Cerinthe glabra is as follows:[3]

  • Extraction: Powdered aerial parts of the plant are extracted with a polar solvent, typically ethanol.

  • Solvent Evaporation: The crude extract is evaporated to dryness.

  • Dispersion and Defatting: The residue is dispersed in water and defatted with a nonpolar solvent such as hexane to remove lipids and other nonpolar compounds.

  • Liquid-Liquid Extraction: The aqueous layer is then extracted with a moderately polar solvent like ethyl acetate to separate the alkaloids from highly polar compounds.

  • Chromatographic Purification: The resulting fraction is subjected to column chromatography.

    • Silica Gel Chromatography: Used for initial separation of the alkaloid fraction.

    • Sephadex Chromatography: Employed for final purification to yield pure this compound.[3]

Isolation_Workflow start Powdered Plant Material (e.g., Cerinthe glabra) extraction Ethanol Extraction start->extraction evaporation Evaporation to Dryness extraction->evaporation dispersion Dispersion in Water evaporation->dispersion defatting Defatting with Hexane dispersion->defatting aq_layer Aqueous Layer (Contains N-oxides) defatting->aq_layer etoh_extraction Ethyl Acetate Extraction aq_layer->etoh_extraction chromatography Column Chromatography etoh_extraction->chromatography silica Silica Gel chromatography->silica Step 1 sephadex Sephadex silica->sephadex Step 2 pure_compound Pure this compound sephadex->pure_compound

Caption: General workflow for the isolation of this compound.

Structural Elucidation Methods

The definitive identification of this compound requires a suite of analytical techniques.

  • Mass Spectrometry (MS):

    • Protocol: The purified compound is analyzed using Chemical Ionization (CI) or Electrospray Ionization (ESI). In CI-MS, the observation of a pseudomolecular ion [M+H]⁺ and a characteristic loss of 16 Da ([M+H-16]⁺) is indicative of an N-oxide.[3] High-resolution MS, such as LC-ESI-ITFT, provides an accurate mass measurement for formula determination.[2]

    • Instrumentation: A common setup involves a Liquid Chromatography (LC) system coupled to a mass spectrometer like an LTQ Orbitrap XL.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Protocol: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃).[3] The chemical shifts and coupling constants are compared with established data for this compound and its stereoisomers.[3] The N-oxidation causes a downfield shift for neighboring protons and carbons compared to the parent amine, which is a key diagnostic feature.[4][12]

    • Instrumentation: High-field NMR spectrometers (e.g., 400 or 500 MHz) are typically used to obtain well-resolved spectra.[3]

  • X-ray Crystallography:

    • Protocol: While not commonly reported in initial isolation studies, single-crystal X-ray diffraction would provide the most definitive proof of the three-dimensional structure and absolute stereochemistry. This requires growing a suitable single crystal of the compound.

    • Data Obtained: This technique would yield precise bond lengths, bond angles, and torsional angles, confirming the connectivity and spatial arrangement of all atoms.

Biological Activity and Significance

This compound, as a plant-derived pyrrolizidine alkaloid N-oxide, has a dual role of interest to researchers.

Role in Plant Defense

Plants produce this compound as a defense mechanism.[1] The N-oxide form is generally less toxic than the parent alkaloid but can be converted to the toxic form in the digestive tracts of herbivores, thus acting as a deterrent.

Potential as an Anticancer Agent

There is growing interest in this compound for its potential anticancer properties.[4][5][6] The mechanism of action is thought to involve interference with cellular processes such as protein and nucleic acid synthesis.[1] The N-oxide functionality can influence the molecule's bioavailability and interaction with biological targets.

Biological_Role plant Plant (e.g., Boraginaceae) ino This compound plant->ino Biosynthesis defense Chemical Defense ino->defense Function research Scientific Research ino->research Subject of herbivore Herbivore defense->herbivore Deters anticancer Anticancer Activity research->anticancer toxicology Toxicological Studies research->toxicology

Caption: Biological context and research interest in this compound.

Conclusion

This compound is a structurally complex pyrrolizidine alkaloid whose chemical identity is defined by its specific stereochemistry and the presence of an N-oxide group. Its study is significant for the fields of chemical ecology, toxicology, and drug development. The detailed protocols for its isolation and the comprehensive spectroscopic data available enable its unambiguous identification and further investigation into its biological activities. As research continues, a deeper understanding of its mode of action and potential therapeutic applications is anticipated.

References

An In-depth Technical Guide on the Mechanism of Action of Intermedine N-oxide in Herbivore Defense

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Intermedine N-oxide is a naturally occurring pyrrolizidine alkaloid (PA) found predominantly in plants of the Boraginaceae family, such as those of the genus Amsinckia.[1] As with other pyrrolizidine alkaloid N-oxides (PANOs), it serves as a crucial component of the plant's chemical defense strategy against herbivores. In its N-oxide form, intermedine is relatively non-toxic and water-soluble. However, upon ingestion by an herbivore, it is transformed into a potent toxin through a series of metabolic processes. This guide provides a detailed examination of the mechanism of action of this compound, from its initial ingestion and metabolic activation to its toxic effects at the cellular level and the countermeasures evolved by specialist herbivores.

The Core Mechanism: A Pro-Toxin Strategy

The primary role of this compound in herbivore defense is that of a pro-toxin. The plant stores the alkaloid in this less toxic, more stable N-oxide form.[2][3] The toxicity is unleashed within the herbivore's digestive and metabolic systems, a process that can be broadly categorized into two stages: reduction and bioactivation.

Stage 1: Reductive Activation in the Herbivore Gut

Upon ingestion, this compound travels to the gut of the herbivore. The generally anaerobic conditions of the insect gut facilitate the reduction of the N-oxide to its corresponding tertiary amine, intermedine.[2][4] This conversion is a critical first step, as the tertiary amine is more lipophilic and can be readily absorbed across the gut wall into the hemolymph.[4]

cluster_plant In Plant cluster_herbivore In Herbivore cluster_gut Gut Lumen (Anaerobic) cluster_hemolymph Hemolymph Intermedine_N_Oxide_Plant This compound (Less Toxic, Water-Soluble) Ingestion Ingestion by Herbivore Intermedine_N_Oxide_Gut This compound Intermedine Intermedine (Tertiary Amine, Lipophilic) Intermedine_N_Oxide_Gut->Intermedine Reduction by Gut Microbiota Intermedine_Hemo Intermedine Intermedine->Intermedine_Hemo Absorption Ingestion->Intermedine_N_Oxide_Gut

Figure 1: Initial ingestion and reductive activation of this compound.
Stage 2: Bioactivation in the Fat Body

The absorbed intermedine is transported via the hemolymph to the fat body, the primary site of metabolic activity in insects, analogous to the vertebrate liver.[5][6][7][8] Within the cells of the fat body, cytochrome P450 monooxygenases catalyze the dehydrogenation of the necine base of intermedine. This enzymatic reaction transforms intermedine into a highly reactive and unstable pyrrolic ester.

These electrophilic pyrrolic esters are the ultimate toxic agents. They readily alkylate nucleophilic centers on cellular macromolecules, including DNA and proteins.[2] This covalent binding disrupts normal cellular function, leading to cytotoxicity, genotoxicity, and ultimately, harm to the herbivore.

Counter-Defense in Specialist Herbivores

While generalist herbivores are typically deterred or harmed by pyrrolizidine alkaloids,[3][9] specialist herbivores that have co-evolved with PA-containing plants have developed sophisticated detoxification mechanisms. The most well-documented of these is the re-N-oxidation of the toxic tertiary amine.

Specialist insects, such as the cinnabar moth (Tyria jacobaeae), possess specific flavin-dependent monooxygenases (FMOs) in their hemolymph, known as senecionine N-oxygenases (SNOs).[2][10] These enzymes efficiently convert the toxic tertiary PAs, like intermedine, back into their non-toxic N-oxide form.[11] This detoxification pathway prevents the bioactivation of the PAs in the fat body and allows the insect to sequester the N-oxides for its own defense against predators. The substrate specificity of these FMOs can vary, with some enzymes from generalist arctiid moths showing a broader range of PA substrates compared to the highly specific enzymes found in specialists.[10][12]

cluster_generalist Generalist Herbivore cluster_specialist Specialist Herbivore Intermedine_G Intermedine (Tertiary Amine) in Hemolymph FatBody_G Fat Body Intermedine_G->FatBody_G P450_G Cytochrome P450s PyrrolicEster_G Pyrrolic Ester (Reactive) P450_G->PyrrolicEster_G Dehydrogenation Macromolecules_G DNA, Proteins PyrrolicEster_G->Macromolecules_G Alkylation Damage_G Cellular Damage & Toxicity Macromolecules_G->Damage_G Intermedine_S Intermedine (Tertiary Amine) in Hemolymph SNO Senecionine N-oxygenase (FMO) Intermedine_S->SNO Detoxification Intermedine_N_Oxide_S This compound (Detoxified) SNO->Intermedine_N_Oxide_S N-oxidation Sequestration Sequestration for Defense Intermedine_N_Oxide_S->Sequestration

Figure 2: Divergent metabolic fates of intermedine in generalist vs. specialist herbivores.

Quantitative Data on Pyrrolizidine Alkaloid Toxicity

Table 1: Comparative Toxicity of Pyrrolizidine Alkaloids to Generalist Herbivores

Pyrrolizidine Alkaloid Herbivore Species Bioassay Type Endpoint Result Reference
Senkirkine Frankliniella occidentalis (Thrips) Artificial Diet Mortality / Deterrence Strongest effect among tested PAs [13]
Senecionine-like PAs Deroceras invadens (Slug) Leaf Disc Choice Feeding Damage Negative correlation with PA concentration [9]
PA Mixture Spodoptera exigua Artificial Diet Deterrence Synergistic deterrent effects observed [13]

| Jacobine & Erucifoline | Spodoptera exigua | Cell Line & Injection | Cytotoxicity (IC50) | Most toxic among senecionine-like PAs |[7] |

Table 2: Pyrrolizidine Alkaloid Content in Amsinckia Species

Amsinckia Species Predominant PAs Total PA Concentration (µg/g) Reference
Amsinckia spp. (10 species) Lycopsamine, Intermedine (and their N-oxides) 1 - 4000 [1]

| Amsinckia intermedia | Lycopsamine/Intermedine N-oxides | up to 7600 (0.76% dw) |[1] |

Experimental Protocols

The following protocols are representative methodologies for conducting key experiments to assess the toxicity and metabolism of this compound in insect herbivores.

Protocol: Insect Feeding Bioassay (Diet Incorporation Method)

Objective: To determine the effect of this compound on the growth, development, and survival of a generalist herbivore (e.g., Spodoptera exigua).

Materials:

  • This compound standard

  • Artificial insect diet

  • Solvent for this compound (e.g., water or 50% ethanol)

  • Rearing containers (e.g., 30-ml plastic cups)

  • Fine paintbrush

  • Incubator or growth chamber

  • Analytical balance

Procedure:

  • Preparation of Test Diets:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare a series of dilutions to achieve the desired final concentrations in the diet (e.g., 10, 25, 50, 100, 200 ppm).

    • While the artificial diet is still liquid and warm (but below a temperature that would degrade the compound), add the appropriate volume of the this compound solution or the solvent alone (for the control group) to the diet and mix thoroughly.

    • Dispense a fixed volume (e.g., 5 ml) of the mixed diet into each rearing container and allow it to solidify.

  • Insect Infestation:

    • Synchronize the hatching of herbivore eggs.

    • Using a fine paintbrush, carefully transfer one neonate (first-instar) larva into each rearing container.

    • Prepare a sufficient number of replicates for each concentration and the control (e.g., 25-30 larvae per treatment).

  • Incubation and Data Collection:

    • Place the rearing containers in a growth chamber under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod, 70% relative humidity).

    • Monitor the larvae daily and record mortality.

    • At a predetermined time point (e.g., after 7 or 10 days), or upon pupation, weigh the surviving larvae or pupae.

    • Continue monitoring to record time to pupation, time to adult emergence, and any observed morphological deformities.

  • Data Analysis:

    • Calculate the percentage of growth inhibition relative to the control group.

    • Analyze mortality data using Probit analysis to determine the LC50 (lethal concentration for 50% of the population).

    • Use statistical tests (e.g., ANOVA) to compare larval/pupal weights and development times between treatment groups and the control.

Protocol: In Vitro Senecionine N-oxygenase (SNO) Activity Assay

Objective: To determine if the hemolymph or fat body of a specialist herbivore can detoxify intermedine by converting it to this compound.

Materials:

  • Intermedine standard

  • NADPH

  • Insect Ringer's solution or appropriate buffer (e.g., potassium phosphate buffer, pH 7.0)

  • Hemolymph and/or fat body S9 fraction from the test insect

  • Microcentrifuge tubes

  • Water bath or incubator

  • Acetonitrile or other quenching solvent

  • LC-MS/MS system for analysis

Procedure:

  • Enzyme Preparation:

    • Collect hemolymph from specialist larvae by clipping a proleg and collecting the exuding fluid into a chilled microcentrifuge tube containing a few crystals of phenylthiourea (to prevent melanization).

    • Alternatively, dissect the fat body in ice-cold buffer, homogenize, and centrifuge to obtain the S9 fraction (supernatant after 9000g centrifugation).

  • Enzyme Assay:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Buffer

      • NADPH (e.g., final concentration of 2 mM)

      • A specific amount of enzyme preparation (hemolymph or S9 fraction)

      • Intermedine (added from a stock solution to a final concentration in the µM range)

    • Prepare control reactions lacking either the enzyme or NADPH.

    • Initiate the reaction by adding the substrate (intermedine).

    • Incubate the mixture at an optimal temperature (e.g., 30-40°C) for a specific time (e.g., 30-60 minutes).

  • Sample Quenching and Analysis:

    • Stop the reaction by adding a cold quenching solvent like acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

    • Analyze the sample using a validated LC-MS/MS method to quantify the amount of this compound produced.

  • Data Analysis:

    • Calculate the rate of this compound formation (e.g., in pmol/min/mg protein).

    • To determine substrate specificity, repeat the assay with other PAs and compare the reaction rates.

cluster_prep Diet Preparation cluster_exp Experiment Setup cluster_data Data Collection Diet Prepare Artificial Diet Add_PA Add this compound (various concentrations) Diet->Add_PA Add_Control Add Solvent Only (Control) Diet->Add_Control Pour Pour into Rearing Cups Add_PA->Pour Add_Control->Pour Infest Add 1 Neonate Larva per Cup Pour->Infest Incubate Incubate under Controlled Conditions Infest->Incubate Monitor Daily Monitoring Incubate->Monitor Record_Mortality Record Mortality Monitor->Record_Mortality Record_Weight Measure Larval/Pupal Weight Monitor->Record_Weight Record_Time Record Development Time Monitor->Record_Time

References

Toxicological Profile of Intermedine N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Intermedine N-oxide, a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species, presents a complex toxicological profile of significant interest to the fields of toxicology, pharmacology, and drug development. As with other PA N-oxides, it is generally considered a less toxic precursor to its parent alkaloid, intermedine. However, its potential for bioactivation to toxic metabolites necessitates a thorough understanding of its adverse effects. This technical guide provides a comprehensive overview of the known toxicological data for this compound, detailed experimental protocols for its assessment, and visual representations of its metabolic pathway and experimental workflows.

Introduction

This compound is a derivative of the pyrrolizidine alkaloid intermedine, commonly found in plants of the Boraginaceae family.[1] PAs are known for their potential hepatotoxicity, genotoxicity, and carcinogenicity.[2][3] The N-oxide forms are typically more water-soluble and less toxic than their tertiary amine parent compounds. However, they can be reduced back to the parent PA by gut microbiota and hepatic enzymes, subsequently undergoing metabolic activation to reactive pyrrolic esters.[4][5] This conversion is a critical step in the manifestation of their toxicity. While research has been conducted on the toxicological properties of various PAs, specific data on this compound remains limited. This guide aims to consolidate the available information and provide standardized methodologies for its further investigation.

Chemical and Physical Properties

PropertyValueSource
CAS Number 95462-14-9[1][6][7]
Molecular Formula C₁₅H₂₅NO₆[1][6][7]
Molecular Weight 315.36 g/mol [1][6]
IUPAC Name [(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate[8]
Synonyms This compound[8]

Toxicological Data

GHS Hazard Classification
ClassificationHazard StatementSource
Acute Toxicity, Oral (Category 2) H300: Fatal if swallowed[8][9][10]
Acute Toxicity, Dermal (Category 2) H310: Fatal in contact with skin[8][9][10]

This classification indicates a high degree of acute toxicity and necessitates stringent safety precautions during handling.

Metabolic Activation and Mechanism of Toxicity

The toxicity of this compound is intrinsically linked to its metabolic conversion to the parent alkaloid, intermedine, and subsequent activation in the liver.

metabolic_pathway cluster_ingestion Gastrointestinal Tract cluster_liver Hepatocyte This compound This compound Intermedine Intermedine This compound->Intermedine Gut Microbiota Reduction Intermedine_liver Intermedine Intermedine->Intermedine_liver Absorption DHP Dehydropyrrolizidine (e.g., Dehydrointermedine) Intermedine_liver->DHP CYP450 Oxidation DNA_Adducts DNA Adducts DHP->DNA_Adducts Protein_Adducts Protein Adducts DHP->Protein_Adducts Cellular_Damage Cellular Damage (Hepatotoxicity, Genotoxicity) DNA_Adducts->Cellular_Damage Protein_Adducts->Cellular_Damage mtt_workflow Cell_Seeding Seed cells in 96-well plate (e.g., HepG2) Incubation1 Incubate for 24h (37°C, 5% CO2) Cell_Seeding->Incubation1 Treatment Treat with varying concentrations of This compound Incubation1->Treatment Incubation2 Incubate for 24-72h Treatment->Incubation2 MTT_Addition Add MTT solution to each well Incubation2->MTT_Addition Incubation3 Incubate for 2-4h (Formation of formazan crystals) MTT_Addition->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan Incubation3->Solubilization Absorbance Measure absorbance at 570 nm Solubilization->Absorbance

References

The In Vivo Hepatotoxicity of Intermedine N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Intermedine N-oxide (ImNO), a pyrrolizidine alkaloid (PA) found in various plant species, is a significant concern for human and animal health due to its potential hepatotoxicity. This technical guide provides a comprehensive overview of the in vivo mechanism of ImNO-induced liver injury. The core mechanism involves the metabolic reduction of ImNO to its parent alkaloid, intermedine (Im), which is subsequently bioactivated by hepatic cytochrome P450 enzymes into highly reactive pyrrolic metabolites. These metabolites instigate a cascade of cellular events, primarily oxidative stress and mitochondria-mediated apoptosis, culminating in hepatocellular damage. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows to facilitate a deeper understanding of ImNO hepatotoxicity for researchers and professionals in drug development and toxicology.

Introduction

Pyrrolizidine alkaloids (PAs) and their N-oxides are naturally occurring toxins present in thousands of plant species, some of which are used in herbal remedies and teas.[1] Ingestion of these compounds can lead to hepatic sinusoidal obstruction syndrome (HSOS) and severe liver damage.[2][3] this compound is the N-oxide of intermedine, a retronecine-type monoester PA.[1][3] While PA N-oxides are generally less toxic than their parent PAs, they can be reduced back to their corresponding PAs by gut microbiota and hepatic enzymes, thereby acting as prodrugs for the hepatotoxic parent compounds.[1][4] Understanding the in vivo mechanisms of ImNO hepatotoxicity is crucial for risk assessment and the development of potential therapeutic interventions.

Core Mechanism of this compound Hepatotoxicity

The hepatotoxicity of this compound is an indirect process that requires metabolic activation. The key steps are outlined below and visualized in the accompanying diagrams.

Metabolic Activation
  • Reduction to Intermedine: In vivo, this compound is reduced to its parent pyrrolizidine alkaloid, intermedine. This conversion is mediated by enzymes in the gut microbiota and hepatic cytochrome P450 reductases.[1][5] This step is critical as ImNO itself is not the primary toxic agent.

  • Formation of Reactive Pyrrolic Metabolites: Intermedine is then metabolized by hepatic cytochrome P450 (CYP) enzymes, primarily in the liver, to form highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids).[1] These electrophilic metabolites are the ultimate toxicants.

cluster_metabolism Metabolic Activation Pathway This compound This compound Intermedine Intermedine This compound->Intermedine Reduction (Gut Microbiota, Hepatic Reductases) Reactive Pyrrolic Metabolites Reactive Pyrrolic Metabolites Intermedine->Reactive Pyrrolic Metabolites Metabolic Activation (Hepatic CYP450s)

Metabolic activation of this compound.
Cellular Damage Pathways

The reactive pyrrolic metabolites can covalently bind to cellular macromolecules, including proteins and DNA, forming pyrrole-protein and pyrrole-DNA adducts.[1] This binding disrupts cellular function and initiates two primary pathways of hepatotoxicity: oxidative stress and apoptosis.

2.2.1 Oxidative Stress

The formation of pyrrolic metabolites and their interaction with cellular components lead to a surge in reactive oxygen species (ROS).[3][6] This overwhelms the antioxidant defense system of the hepatocytes, resulting in:

  • Lipid Peroxidation: Increased levels of malondialdehyde (MDA), a marker of lipid peroxidation.

  • Depletion of Antioxidants: Decreased levels of reduced glutathione (GSH) and reduced activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

2.2.2 Mitochondria-Mediated Apoptosis

Excessive ROS production and direct effects of the pyrrolic metabolites can damage the mitochondria, triggering the intrinsic pathway of apoptosis.[2][3] This involves:

  • Mitochondrial Membrane Potential (MMP) Loss: Disruption of the mitochondrial membrane integrity.

  • Cytochrome c Release: Release of cytochrome c from the mitochondria into the cytosol.

  • Caspase Activation: Cytochrome c activates a caspase cascade, including the initiator caspase-9 and the executioner caspase-3, leading to programmed cell death.[7]

cluster_damage Cellular Damage Pathways Reactive Pyrrolic Metabolites Reactive Pyrrolic Metabolites Oxidative_Stress Oxidative Stress Reactive Pyrrolic Metabolites->Oxidative_Stress ↑ ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction Reactive Pyrrolic Metabolites->Mitochondrial_Dysfunction Direct Damage Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Cytochrome c release Caspase-9 activation Hepatocellular_Damage Hepatocellular Damage Apoptosis->Hepatocellular_Damage Caspase-3 activation

Downstream signaling of this compound toxicity.

Quantitative Data

Specific in vivo quantitative data for this compound is limited in the current literature. However, in vitro studies provide valuable insights into its cytotoxic potential relative to its parent compound, intermedine. The following table summarizes the available IC50 values.

CompoundCell LineIC50 (µM)Reference
This compoundHepD (human hepatocytes)257.98[6]
IntermedineHepD (human hepatocytes)239.39[6]
IntermedinePrimary mouse hepatocytes165.13[6]
IntermedineH22 (mouse hepatoma)161.82[6]
IntermedineHepG2 (human hepatocellular carcinoma)189.11[6]

Note: The slightly higher IC50 value for this compound compared to Intermedine in HepD cells supports the understanding that the N-oxide is less directly cytotoxic.

Experimental Protocols

The following sections detail generalized experimental protocols for inducing and assessing hepatotoxicity in a rat model, which can be adapted for studies on this compound.

Animal Model and Treatment
  • Animal Species: Male Wistar or Sprague-Dawley rats (180-220 g).

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with free access to standard pellet diet and water.[8]

  • Grouping: Animals are randomly divided into a control group and one or more treatment groups (n=6-8 animals per group).

  • Dosing:

    • Control Group: Receives the vehicle (e.g., saline or corn oil) orally or via intraperitoneal (i.p.) injection.

    • Treatment Group(s): Receive this compound at various doses, dissolved in the appropriate vehicle. The route of administration (oral gavage or i.p. injection) and duration of treatment will depend on the study objectives (acute vs. chronic toxicity).[9][10]

Sample Collection and Analysis
  • Blood Sampling: At the end of the experimental period, animals are anesthetized, and blood is collected via cardiac puncture. Serum is separated by centrifugation for biochemical analysis.

  • Tissue Collection: Livers are excised, weighed, and washed with ice-cold saline. A portion of the liver is fixed in 10% neutral buffered formalin for histopathological examination, while the remaining tissue is snap-frozen in liquid nitrogen and stored at -80°C for biochemical and molecular analyses.[8]

Biochemical Assays
  • Liver Function Tests: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin are measured using standard spectrophotometric assay kits.[11]

  • Oxidative Stress Markers:

    • Malondialdehyde (MDA): Measured in liver homogenates using the thiobarbituric acid reactive substances (TBARS) assay.[8]

    • Reduced Glutathione (GSH): Quantified in liver homogenates using DTNB (Ellman's reagent).[8]

    • Superoxide Dismutase (SOD) and Catalase (CAT) Activities: Assayed in liver homogenates using commercially available kits.[8]

  • Inflammatory Cytokines: Hepatic or serum levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are quantified using ELISA kits.[12]

  • Apoptosis Markers:

    • Caspase-3 Activity: Measured in liver homogenates using a colorimetric or fluorometric assay.[13]

    • Bax and Bcl-2 Protein Expression: Assessed by Western blotting of liver tissue lysates.[7]

Histopathological Examination

Fixed liver tissues are processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). The slides are examined under a light microscope for pathological changes such as hepatocellular necrosis, inflammation, sinusoidal congestion, and fatty changes.[14]

cluster_workflow Experimental Workflow cluster_analysis Analysis start Animal Acclimatization (1 week) grouping Random Grouping (Control & Treatment) start->grouping dosing This compound Administration (e.g., Oral Gavage, 28 days) grouping->dosing sampling Blood & Liver Tissue Collection dosing->sampling biochem Biochemical Assays (ALT, AST, MDA, GSH, etc.) sampling->biochem histopath Histopathological Examination sampling->histopath molecular Molecular Analysis (Western Blot, ELISA) sampling->molecular end Data Interpretation & Conclusion biochem->end histopath->end molecular->end

Generalized experimental workflow for hepatotoxicity assessment.

Conclusion

The in vivo hepatotoxicity of this compound is a multi-step process initiated by its metabolic conversion to intermedine and subsequent formation of reactive pyrrolic metabolites in the liver. These metabolites drive hepatocellular injury primarily through the induction of oxidative stress and the activation of the mitochondrial pathway of apoptosis. While specific in vivo quantitative data for this compound remains an area for further research, the established mechanisms for pyrrolizidine alkaloids provide a robust framework for understanding its toxicological profile. The experimental protocols detailed herein offer a standardized approach for future in vivo investigations to quantify the dose-dependent hepatotoxic effects of this compound and to evaluate potential therapeutic strategies. This guide serves as a foundational resource for scientists and professionals dedicated to mitigating the risks associated with this class of phytotoxins.

References

Cytotoxicity of Intermedine N-oxide in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research specifically detailing the cytotoxicity of Intermedine N-oxide in cancer cell lines, including quantitative data (e.g., IC50 values) and elucidated signaling pathways, is limited. This guide provides a comprehensive framework for the systematic evaluation of this compound's cytotoxic potential, drawing upon established methodologies and hypothesized mechanisms based on its classification as a pyrrolizidine alkaloid N-oxide. The experimental protocols and data tables presented herein are intended as templates for future research.

Introduction

This compound is a pyrrolizidine alkaloid, a class of natural compounds found in numerous plant species. Certain pyrrolizidine alkaloids have demonstrated anti-tumor properties, which is attributed to their ability to be metabolized into reactive pyrrole structures that can alkylate DNA and proteins, leading to cytotoxicity.[1] However, this same mechanism is linked to significant hepatotoxicity, which has historically limited their therapeutic development.[1] The N-oxide form, such as this compound, is generally considered less toxic than its corresponding tertiary alkaloid but can be reduced to the tertiary amine in the gut and liver, and subsequently metabolized to the toxic pyrrolic esters.

The potential for targeted activation of such compounds within the tumor microenvironment presents a modern therapeutic avenue.[1] This guide outlines a comprehensive approach to characterizing the cytotoxic effects of this compound against various cancer cell lines, providing researchers with the necessary protocols and conceptual frameworks to systematically investigate its anticancer potential.

Data Presentation: Templates for Quantitative Analysis

Effective evaluation of a cytotoxic agent requires meticulous quantitative analysis. The following tables are presented as standardized templates for recording and comparing key cytotoxic parameters for this compound.

Table 1: Half-Maximal Inhibitory Concentration (IC50) of this compound

This table should be used to document the concentration of this compound required to inhibit the growth of various cancer cell lines by 50% over specified time points. A non-cancerous cell line should be included to assess selectivity.

Cell LineCancer Type24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)Selectivity Index (SI)*
Example: MCF-7 Breast AdenocarcinomaData to be determinedData to be determinedData to be determinedCalculated value
Example: A549 Lung CarcinomaData to be determinedData to be determinedData to be determinedCalculated value
Example: HepG2 Hepatocellular CarcinomaData to be determinedData to be determinedData to be determinedCalculated value
Example: HCT116 Colorectal CarcinomaData to be determinedData to be determinedData to be determinedCalculated value
Example: MRC-5 Normal Lung FibroblastData to be determinedData to be determinedData to be determinedN/A

*Selectivity Index (SI) = IC50 in normal cell line / IC50 in cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Table 2: Apoptosis Induction by this compound

This table is for quantifying the percentage of cells undergoing apoptosis following treatment with this compound, typically measured by Annexin V/Propidium Iodide staining and flow cytometry.

Cell LineTreatment Concentration (µM)Treatment Duration (h)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
Example: A549 Vehicle Control48Data to be determinedData to be determinedData to be determined
IC5048Data to be determinedData to be determinedData to be determined
2 x IC5048Data to be determinedData to be determinedData to be determined

Table 3: Cell Cycle Analysis Following this compound Treatment

This table is designed to summarize the effects of this compound on cell cycle distribution, as determined by flow cytometry of propidium iodide-stained cells.

Cell LineTreatment Concentration (µM)Treatment Duration (h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Example: HCT116 Vehicle Control24Data to be determinedData to be determinedData to be determinedData to be determined
IC5024Data to be determinedData to be determinedData to be determinedData to be determined
2 x IC5024Data to be determinedData to be determinedData to be determinedData to be determined

Experimental Protocols

Detailed and reproducible protocols are critical for the accurate assessment of cytotoxicity.

3.1 Cell Culture and Compound Treatment

  • Cell Lines: Obtain cancer cell lines (e.g., A549, MCF-7, HepG2, HCT116) and a normal cell line (e.g., MRC-5) from a reputable source (e.g., ATCC).

  • Culture Conditions: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO). Prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.

3.2 Cell Viability Assessment (MTT Assay)

The MTT assay measures the metabolic activity of viable cells.

  • Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours.

  • Treatment: Replace the medium with 100 µL of medium containing various concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

3.3 Cytotoxicity Assessment (LDH Assay)

The LDH assay quantifies lactate dehydrogenase released from damaged cells.

  • Experimental Setup: Follow steps 1-3 from the MTT assay protocol.

  • Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of stop solution.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

3.4 Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Harvest cells by trypsinization and collect them by centrifugation.

  • Washing: Wash cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer and analyze immediately by flow cytometry.

3.5 Cell Cycle Analysis

This protocol assesses the distribution of cells in different phases of the cell cycle.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound.

  • Cell Harvesting: Harvest and wash cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate for 30 minutes in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Visualizations: Workflows and Hypothesized Signaling Pathways

Experimental_Workflow_for_Cytotoxicity_Assessment cluster_setup Phase 1: Experimental Setup cluster_assays Phase 2: Cytotoxicity & Viability Assays cluster_mechanism Phase 3: Mechanism of Action Analysis cluster_data Phase 4: Data Analysis A Cancer & Normal Cell Lines B Cell Seeding (96-well or 6-well plates) A->B C This compound Treatment (Dose-Response) B->C D MTT Assay (Metabolic Activity) C->D E LDH Assay (Membrane Integrity) C->E F Apoptosis Assay (Annexin V / PI) C->F G Cell Cycle Analysis (Propidium Iodide) C->G H Western Blot (Signaling Proteins) C->H I Calculate IC50 Values D->I E->I J Quantify Apoptosis & Cell Cycle Arrest F->J G->J K Determine Protein Expression Changes H->K

Hypothesized_Signaling_Pathway cluster_response Apoptotic Response INO This compound Metabolism Cellular Reductases & CYP450 Enzymes INO->Metabolism RPM Reactive Pyrrolic Metabolite Metabolism->RPM DNA DNA RPM->DNA Alkylation DNA_damage DNA Adducts & Cross-links ATM_ATR ATM / ATR Activation p53 p53 Stabilization & Activation Bax Bax Upregulation Mito Mitochondrial Outer Membrane Permeabilization CytC Cytochrome c Release Casp9 Caspase-9 Activation Casp3 Caspase-3 Activation Apoptosis Apoptosis

Conclusion

While specific data on the cytotoxicity of this compound in cancer cell lines is not yet widely available, its classification as a pyrrolizidine alkaloid suggests it may possess anti-tumor activity. The inherent hepatotoxicity associated with this class of compounds necessitates a careful and systematic evaluation of its efficacy and selectivity. The experimental framework provided in this guide offers a robust starting point for researchers to thoroughly characterize the cytotoxic and mechanistic properties of this compound. Through rigorous application of these standardized assays and a focused investigation into its potential signaling pathways, the scientific community can build a clear and comprehensive understanding of this compound's potential as a novel anticancer agent.

References

The Pharmacokinetics and Metabolism of Intermedine N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of Intermedine N-oxide, a pyrrolizidine alkaloid with potential anticancer properties. Due to the limited availability of direct research on this compound, this guide incorporates data from closely related pyrrolizidine alkaloid N-oxides (PA N-oxides) to present a predictive model of its biological fate. All quantitative data from cited studies are summarized in structured tables, and detailed experimental methodologies are provided.

Metabolic Pathways of this compound

The metabolism of this compound is presumed to follow the established pathways for other hepatotoxic retronecine-type PA N-oxides. The primary metabolic event is the bio-reduction of the N-oxide back to its parent pyrrolizidine alkaloid, Intermedine. This conversion is a critical step, as the parent PA is the precursor to toxic metabolites.

This reduction is primarily carried out by:

  • Intestinal Microbiota: Anaerobic bacteria in the gut possess reductases capable of converting PA N-oxides to their corresponding PAs.

  • Hepatic Enzymes: Cytochrome P450 enzymes in the liver, particularly CYP1A2 and CYP2D6, have been shown to mediate the reduction of PA N-oxides.

Once formed, Intermedine undergoes metabolic activation in the liver, predominantly by other CYP enzymes. This process generates highly reactive pyrrolic intermediates, specifically dehydropyrrolizidine alkaloids (DHPAs). These electrophilic DHPAs can then form covalent bonds with cellular macromolecules, such as proteins and DNA, leading to the formation of pyrrole-protein adducts. The accumulation of these adducts is a key mechanism of the hepatotoxicity associated with pyrrolizidine alkaloids.

Metabolic Pathway of this compound This compound This compound Intermedine Intermedine This compound->Intermedine Reduction (Intestinal Microbiota, Hepatic CYPs) Dehydropyrrolizidine Alkaloids (DHPAs) Dehydropyrrolizidine Alkaloids (DHPAs) Intermedine->Dehydropyrrolizidine Alkaloids (DHPAs) Metabolic Activation (Hepatic CYPs) Pyrrole-Protein Adducts Pyrrole-Protein Adducts Dehydropyrrolizidine Alkaloids (DHPAs)->Pyrrole-Protein Adducts Covalent Binding to Cellular Proteins Hepatotoxicity Hepatotoxicity Pyrrole-Protein Adducts->Hepatotoxicity

Caption: Metabolic pathway of this compound.

Pharmacokinetics

N-oxides are generally more polar and water-soluble than their parent tertiary amines. This increased polarity typically leads to:

  • Lower membrane permeability: This can result in reduced oral bioavailability and a smaller volume of distribution compared to the parent compound.

  • Increased renal excretion: The higher water solubility facilitates more rapid elimination of the unchanged drug via the kidneys.

The extent of in vivo reduction to the parent amine is a critical determinant of the overall pharmacokinetic profile and toxicity. Should a significant portion of this compound be converted to Intermedine, the pharmacokinetic properties of Intermedine will heavily influence the systemic exposure to the toxic metabolites.

Comparative Pharmacokinetic Data

The following table summarizes the pharmacokinetic parameters of a related pyrrolizidine alkaloid, usaramine, and its N-oxide metabolite in male and female rats after intravenous and oral administration. This data serves as a valuable surrogate for predicting the behavior of this compound.

Compound Route Sex Dose (mg/kg) AUC0-t (ng/mL*h) Clearance (L/h/kg) Oral Bioavailability (%)
Usaramine IVMale1363 ± 652.77 ± 0.50-
IVFemale1744 ± 1221.35 ± 0.19-
OralMale101,960 ± 208-54.0
OralFemale106,073 ± 488-81.7
Usaramine N-oxide IVMale1172 ± 32--
IVFemale130.7 ± 7.4--
OralMale101,637 ± 246--
OralFemale10300 ± 62--

Data from a study on usaramine and its N-oxide metabolite in rats.

In Vitro Cytotoxicity Data

In vitro studies have been conducted to assess the cytotoxicity of Intermedine and this compound in various cell lines. The following table summarizes the reported IC50 values.

Compound Cell Line Cell Type IC50 (µM)
Intermedine Primary Mouse HepatocytesNormal Hepatocytes165.13 ± 15.70
HepDHuman Hepatocytes239.39 ± 20.11
H22Mouse Hepatoma114.93 ± 10.33
HepG2Human Hepatocellular Carcinoma213.35 ± 18.99
This compound Primary Mouse HepatocytesNormal Hepatocytes> 500
HepDHuman Hepatocytes> 500
H22Mouse Hepatoma489.12 ± 45.32
HepG2Human Hepatocellular Carcinoma> 500

Data from in vitro cytotoxicity assays.[1]

Experimental Protocols

The following sections detail representative methodologies for conducting in vivo pharmacokinetic studies and in vitro metabolism assays for this compound, based on established protocols for similar compounds.

In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical workflow for assessing the pharmacokinetics of this compound in a rodent model.

In Vivo Pharmacokinetic Study Workflow cluster_prestudy Pre-Study cluster_study Study Day cluster_analysis Analysis Acclimatization Acclimatization Fasting Fasting Acclimatization->Fasting 7 days Dosing Dosing Fasting->Dosing Overnight Blood_Collection Blood_Collection Dosing->Blood_Collection Time points: 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24h Plasma_Separation Plasma_Separation Blood_Collection->Plasma_Separation Centrifugation Sample_Preparation Sample_Preparation Plasma_Separation->Sample_Preparation Protein Precipitation LC_MS_Analysis LC_MS_Analysis Sample_Preparation->LC_MS_Analysis PK_Analysis PK_Analysis LC_MS_Analysis->PK_Analysis

Caption: Workflow for an in vivo pharmacokinetic study.
  • Animal Model:

    • Species: Sprague-Dawley rats (male and female, n=6 per group).

    • Age: 8-10 weeks.

    • Housing: Controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

    • Acclimatization: Minimum of 7 days before the experiment.

    • Fasting: Overnight fasting before drug administration.

  • Drug Administration:

    • Formulation: this compound dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Routes and Doses:

      • Intravenous (IV): 1 mg/kg via the tail vein.

      • Oral (PO): 10 mg/kg via oral gavage.

  • Sample Collection:

    • Blood samples (approximately 0.2 mL) are collected from the jugular vein at pre-dose (0) and at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Blood is collected into heparinized tubes and centrifuged at 4000 rpm for 10 minutes at 4°C to separate plasma.

    • Plasma samples are stored at -80°C until analysis.

  • Bioanalytical Method (LC-MS/MS):

    • Sample Preparation:

      • Thaw plasma samples on ice.

      • To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound) to precipitate proteins.

      • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C.

      • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

      • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Chromatographic Conditions:

      • Column: A suitable C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A linear gradient from 5% to 95% B over a suitable time frame.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometric Conditions:

      • Instrument: Triple quadrupole mass spectrometer.

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for this compound, Intermedine, and the internal standard.

Conclusion

The pharmacokinetics and metabolism of this compound are critical to understanding its potential therapeutic efficacy and toxicity profile. Based on the available data for related pyrrolizidine alkaloid N-oxides, it is evident that the primary metabolic pathway involves reduction to the parent alkaloid, Intermedine, which is subsequently activated to toxic pyrrole-protein adducts. The extent of this in vivo reduction is a key determinant of the compound's safety. While direct pharmacokinetic data for this compound is currently lacking, the methodologies and comparative data presented in this guide provide a robust framework for future research in this area. Further in vivo studies are necessary to definitively characterize the ADME properties of this compound and to quantitatively assess its metabolic fate. Such studies will be crucial for any potential development of this compound as a therapeutic agent.

References

Genotoxicity Assessment of Intermedine N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Intermedine N-oxide is a naturally occurring pyrrolizidine alkaloid (PA) N-oxide found in several plant species. As with other PAs and their N-oxides, there are concerns regarding its potential for genotoxicity and carcinogenicity. This technical guide provides a comprehensive assessment of the currently available toxicological data for this compound, with a focus on its genotoxic potential.

A thorough review of publicly available literature reveals a significant gap in direct genotoxicity testing for this compound. Standard assays such as the Ames test, in vitro chromosomal aberration test, and in vivo micronucleus assay have not been reported specifically for this compound. Therefore, this assessment relies on the established metabolic pathways and genotoxic mechanisms of the broader class of pyrrolizidine alkaloid N-oxides, alongside available in vitro cytotoxicity data for Intermedine and its N-oxide.

This guide details the metabolic activation pathway by which PA N-oxides can be converted to their genotoxic parent alkaloids. It also presents cytotoxicity data in various cell lines, providing a preliminary understanding of its biological activity. Furthermore, standardized experimental protocols for key genotoxicity assays are provided to guide future research and regulatory submissions. The information is intended to support researchers and drug development professionals in making informed decisions regarding the safety assessment of this compound.

Introduction to this compound and Pyrrolizidine Alkaloids

This compound is a derivative of the pyrrolizidine alkaloid Intermedine, commonly found in plants of the Boraginaceae family.[1] PAs and their N-oxides are recognized as phytotoxins, and human exposure can occur through contaminated food products or the use of herbal remedies.[2] The primary concern with many PAs is their hepatotoxicity and carcinogenicity, which are linked to their genotoxic properties.[3][4]

PA N-oxides are generally considered detoxification products, as the N-oxidation process facilitates excretion.[4] However, this process is reversible in vivo. PA N-oxides can be metabolically reduced back to their parent PAs by gut microflora or liver enzymes.[4] The parent PA can then undergo metabolic activation to form highly reactive pyrrolic esters, which are capable of binding to DNA and forming DNA adducts.[2][4] This adduct formation is a critical step in the initiation of mutagenesis and carcinogenesis.[3][4]

Metabolic Activation and Genotoxic Mechanism

The genotoxicity of pyrrolizidine alkaloids is not inherent to the parent molecule but is a consequence of metabolic activation, primarily by cytochrome P450 enzymes in the liver.[5] The process for PA N-oxides like this compound involves an initial reduction to the parent tertiary alkaloid, Intermedine.

Signaling Pathway for Genotoxicity of Pyrrolizidine Alkaloid N-Oxides

G cluster_0 In Vivo Metabolism PA_N_oxide This compound (Pro-toxin) Parent_PA Intermedine (Parent Alkaloid) PA_N_oxide->Parent_PA Reduction (e.g., gut microflora, liver enzymes) Metabolic_Activation CYP450 Oxidation (in Liver) Parent_PA->Metabolic_Activation Pyrrolic_Ester Dehydropyrrolizidine Alkaloid (DHP) (Reactive Metabolite) Metabolic_Activation->Pyrrolic_Ester DNA_Adducts DNA Adducts Pyrrolic_Ester->DNA_Adducts Alkylation Genotoxicity Genotoxic Effects (Mutations, Chromosomal Aberrations) DNA_Adducts->Genotoxicity G cluster_workflow Ames Test Workflow (OECD 471) start Prepare Test System strains Select Bacterial Strains (e.g., S. typhimurium, E. coli) start->strains s9_prep Prepare S9 Mix for Metabolic Activation start->s9_prep treatment Treatment (Test substance + Bacteria +/- S9) strains->treatment s9_prep->treatment incubation Incubate at 37°C treatment->incubation plating Plate on Minimal Glucose Agar incubation->plating incubation2 Incubate Plates for 48-72h plating->incubation2 counting Count Revertant Colonies incubation2->counting analysis Data Analysis (Compare to controls) counting->analysis end Conclusion on Mutagenicity analysis->end G cluster_workflow In Vitro Chromosomal Aberration Test Workflow (OECD 473) start Select & Culture Cells cells Use Mammalian Cells (e.g., CHO, Human Lymphocytes) start->cells treatment Expose Cells to Test Substance (+/- S9, various concentrations) cells->treatment mitotic_arrest Add Mitotic Arresting Agent (e.g., Colcemid) treatment->mitotic_arrest harvest Harvest Cells mitotic_arrest->harvest slide_prep Prepare Metaphase Slides (Hypotonic treatment, fixation, spreading) harvest->slide_prep staining Stain Chromosomes (e.g., Giemsa) slide_prep->staining scoring Microscopic Analysis (Score for aberrations) staining->scoring analysis Statistical Analysis scoring->analysis end Conclusion on Clastogenicity analysis->end G cluster_workflow In Vivo Micronucleus Test Workflow (OECD 474) start Select Animal Model animals Rodents (e.g., Mice, Rats) start->animals dosing Administer Test Substance (e.g., oral gavage, IP) (3 dose levels + controls) animals->dosing sampling Collect Bone Marrow or Peripheral Blood (24h and 48h post-dose) dosing->sampling toxicity Assess Bone Marrow Toxicity (e.g., PCE/NCE ratio) dosing->toxicity slide_prep Prepare and Stain Smears sampling->slide_prep scoring Microscopic Analysis (Count micronucleated PCEs) slide_prep->scoring analysis Statistical Analysis scoring->analysis toxicity->analysis end Conclusion on In Vivo Genotoxicity analysis->end

References

The Ecological Role of Intermedine N-oxide in Plant-Insect Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intermedine N-oxide, a member of the pyrrolizidine alkaloid (PA) class of secondary metabolites, plays a crucial role in the chemical defense strategies of various plant species, particularly within the Boraginaceae family.[1][2] This in-depth technical guide explores the ecological significance of this compound in mediating interactions between plants and insects. It provides a comprehensive overview of its presence in plants, its effects on insect herbivores, and the biochemical mechanisms underlying these interactions. The guide is intended for researchers in chemical ecology, entomology, and plant science, as well as professionals in drug development seeking to understand the bioactivity of plant-derived compounds.

Data Presentation: Quantitative Analysis of this compound

The concentration of this compound can vary significantly between different plant species and even within different tissues of the same plant. The following table summarizes available quantitative data for this compound and related PAs in Symphytum officinale (comfrey), a well-known PA-containing plant.

Plant SpeciesTissueCompoundConcentration (µg/g dry weight)Reference
Symphytum officinaleRootThis compound1380 - 8320[3]
Symphytum officinaleLeafThis compound15 - 55[3]
Symphytum officinaleRootLycopsamine N-oxidePresent[3]
Symphytum officinaleLeafLycopsamine N-oxidePresent[3]
Symphytum officinaleRootIntermedinePresent[3]
Symphytum officinaleLeafIntermedinePresent[3]
Symphytum officinaleRootLycopsaminePresent[3]
Symphytum officinaleLeafLycopsaminePresent[3]

Note: Data on the specific toxicity of this compound to various insect species (e.g., LD50, growth inhibition) is limited in publicly available literature. The toxicity of PAs is often assessed using plant extracts containing a mixture of alkaloids. However, it is established that the N-oxide forms are generally less toxic to insects than their corresponding tertiary amine forms.[4]

Experimental Protocols

Extraction of this compound from Plant Material

This protocol is adapted from methods for extracting pyrrolizidine alkaloids and their N-oxides from plant tissues.[5][6][7]

Objective: To extract this compound from plant material for quantification and bioassays.

Materials:

  • Fresh or dried plant material (e.g., roots, leaves)

  • Methanol

  • Deionized water

  • Hydrochloric acid (HCl) or Sulfuric acid (H2SO4)

  • Ammonia solution

  • Dichloromethane or n-butanol

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Rotary evaporator

  • Centrifuge

  • Grinder or mortar and pestle

Procedure:

  • Sample Preparation: Homogenize fresh plant material or grind dried plant material to a fine powder.

  • Initial Extraction:

    • Macerate the plant material in methanol or a methanol/water mixture.

    • Alternatively, use pressurized liquid extraction with an aqueous acidic modifier for higher efficiency.[5]

    • Sonicate or reflux the mixture to enhance extraction.

    • Centrifuge the mixture and collect the supernatant. Repeat the extraction on the plant residue to ensure complete recovery.

  • Acid-Base Partitioning:

    • Combine the supernatants and evaporate the methanol under reduced pressure.

    • Acidify the remaining aqueous extract with dilute HCl or H2SO4 (e.g., 0.1 M) to protonate the alkaloids.

    • Wash the acidic solution with dichloromethane or n-butanol to remove non-polar compounds like chlorophyll and lipids.

  • Isolation of N-oxides and Tertiary Amines:

    • The aqueous phase now contains the protonated tertiary amines and the water-soluble N-oxides.

    • To isolate only the tertiary amines, the solution can be basified with ammonia and extracted with dichloromethane.

    • To analyze both forms, proceed to SPE.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the aqueous extract onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the PAs (both N-oxides and tertiary amines) with methanol or a methanol/ammonia mixture.

  • Final Preparation: Evaporate the eluate to dryness under reduced pressure and reconstitute the residue in a suitable solvent (e.g., methanol/water) for analysis.

Quantification of this compound by HPLC-MS/MS

This protocol outlines the general steps for quantifying this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[8][9]

Objective: To accurately quantify the concentration of this compound in a plant extract.

Instrumentation and Reagents:

  • HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

  • C18 reversed-phase HPLC column.

  • Mobile phase A: Water with 0.1% formic acid.

  • Mobile phase B: Acetonitrile or methanol with 0.1% formic acid.

  • This compound analytical standard.

  • Plant extract (prepared as described above).

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of this compound of known concentrations in the same solvent as the sample.

  • Chromatographic Separation:

    • Inject the standards and samples onto the HPLC system.

    • Use a gradient elution program starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to separate the analytes.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ESI mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion (the protonated molecule [M+H]+ of this compound) and one or more specific product ions generated by collision-induced dissociation.

    • Optimize the cone voltage and collision energy for the specific precursor-to-product ion transitions of this compound.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the plant extract by comparing its peak area to the calibration curve.

Insect Bioassay for Pyrrolizidine Alkaloids

This protocol is a general guideline for assessing the toxicity and effects of this compound on insect larvae, adapted from studies on other PAs and generalist herbivores like Spodoptera exigua.[10][11]

Objective: To determine the biological activity of this compound against a model insect herbivore.

Materials:

  • Insect larvae (e.g., Spodoptera exigua or other relevant species).

  • Artificial diet for the insect species.

  • This compound (pure compound or a quantified extract).

  • Solvent for dissolving the compound (e.g., water, ethanol).

  • Petri dishes or multi-well plates.

  • Growth chamber with controlled temperature, humidity, and photoperiod.

Procedure:

  • Diet Preparation:

    • Prepare the artificial diet according to the standard protocol for the chosen insect species.

    • Incorporate different concentrations of this compound into the diet while it is still liquid. Ensure thorough mixing.

    • A control diet should be prepared with the solvent only.

  • Bioassay Setup:

    • Dispense the prepared diets into individual containers (e.g., wells of a multi-well plate or small petri dishes).

    • Place one insect larva into each container.

    • Use a sufficient number of replicates for each concentration and the control.

  • Incubation: Place the containers in a growth chamber under controlled environmental conditions suitable for the insect species.

  • Data Collection:

    • Monitor the larvae daily.

    • Record mortality at specific time points (e.g., 24, 48, 72 hours).

    • After a set period (e.g., 7-10 days), measure larval weight to assess growth inhibition.

    • Continue monitoring through pupation and adult emergence to assess developmental effects.

  • Data Analysis:

    • Calculate mortality rates for each concentration. If applicable, determine the LC50 (lethal concentration for 50% of the population) using probit analysis.

    • Calculate the percentage of growth inhibition relative to the control group.

    • Analyze developmental effects, such as time to pupation and adult emergence rates.

Signaling Pathways and Logical Relationships

Plant Defense and Insect Counter-Defense

The interaction between a plant producing this compound and an insect herbivore involves a series of steps, from ingestion to the insect's physiological response. This can be visualized as a logical workflow.

Plant_Insect_Interaction Plant Plant (e.g., Boraginaceae) Synthesizes this compound Ingestion Herbivore Ingestion Plant->Ingestion Contains this compound Generalist Generalist Herbivore Ingestion->Generalist Specialist Specialist Herbivore Ingestion->Specialist Reduction Reduction in Gut (N-oxide -> Tertiary Amine) Generalist->Reduction Specialist->Reduction Bioactivation Bioactivation by P450s (Tertiary Amine -> Toxic Pyrroles) Reduction->Bioactivation Detoxification Detoxification by FMOs (Tertiary Amine -> N-oxide) Reduction->Detoxification Toxicity Toxicity (Cellular Damage, Growth Inhibition, Mortality) Bioactivation->Toxicity Sequestration Sequestration of N-oxide (for defense) Detoxification->Sequestration

Caption: Plant-herbivore interaction with this compound.

Detoxification Pathway in Specialist Insects

Specialist insects that feed on PA-containing plants have evolved a specific detoxification mechanism to handle these compounds. The key enzyme in this process is a flavin-dependent monooxygenase (FMO).

Detoxification_Pathway Ingested_PA_N_oxide Ingested this compound Gut Insect Gut (Reducing Environment) Ingested_PA_N_oxide->Gut Tertiary_Amine Intermedine (Tertiary Amine) (Pro-toxic form) Gut->Tertiary_Amine Reduction Hemolymph Hemolymph Tertiary_Amine->Hemolymph Absorption FMO Flavin-dependent Monooxygenase (FMO) Hemolymph->FMO Detoxified_PA_N_oxide This compound (Non-toxic form) FMO->Detoxified_PA_N_oxide N-oxidation Sequestration Sequestration for Defense Detoxified_PA_N_oxide->Sequestration

Caption: Detoxification of Intermedine in specialist insects.

Experimental Workflow for Bioactivity Screening

A typical workflow for investigating the bioactivity of this compound involves extraction, purification, and testing against insect herbivores.

Experimental_Workflow Plant_Material Plant Material (e.g., Symphytum officinale) Extraction Extraction of PAs Plant_Material->Extraction Crude_Extract Crude PA Extract Extraction->Crude_Extract Purification Purification/Fractionation (e.g., HPLC) Crude_Extract->Purification Pure_Compound Pure this compound Purification->Pure_Compound Quantification Quantification (HPLC-MS/MS) Pure_Compound->Quantification Bioassay Insect Bioassay (e.g., Spodoptera exigua) Pure_Compound->Bioassay Quantification->Bioassay Inform concentrations Data_Analysis Data Analysis (Mortality, Growth Inhibition) Bioassay->Data_Analysis Results Bioactivity Assessment Data_Analysis->Results

Caption: Workflow for this compound bioactivity screening.

Conclusion

This compound is a key component of the chemical defense arsenal of many plants, shaping their interactions with insect herbivores. Its ecological role is multifaceted, acting as a deterrent and toxin to generalist insects while being a target for sequestration and utilization by specialist insects. The lower toxicity of the N-oxide form compared to the tertiary amine is a critical factor in these interactions, allowing for its storage in the plant and its detoxification by adapted insects. Further research is needed to elucidate the specific toxicity of pure this compound against a broader range of insect species and to uncover the detailed molecular signaling pathways it may trigger in insects. The protocols and information provided in this guide offer a solid foundation for researchers to delve deeper into the fascinating world of plant-insect chemical ecology.

References

Intermedine N-oxide as a secondary metabolite in Symphytum officinale

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Symphytum officinale, commonly known as comfrey, has a long history of use in traditional medicine. However, its application is significantly limited by the presence of pyrrolizidine alkaloids (PAs), a class of secondary metabolites known for their hepatotoxicity. Among the various PAs found in comfrey, Intermedine N-oxide is a prominent monoester, present alongside its tertiary amine form, intermedine, and other related alkaloids like lycopsamine and their acetylated derivatives. This technical guide provides an in-depth overview of this compound as a secondary metabolite in Symphytum officinale, focusing on quantitative data, experimental protocols for its analysis, and its biosynthetic pathway.

Data Presentation: Quantitative Analysis of Pyrrolizidine Alkaloids in Symphytum officinale

The concentration of this compound and other pyrrolizidine alkaloids in Symphytum officinale varies significantly depending on the plant part, age, and geographical origin. The N-oxide forms are generally more water-soluble and are often the predominant form in the plant. It is crucial to perform a reduction of the N-oxides to their corresponding tertiary amines for an accurate quantification of the total PA content[1].

Plant PartPyrrolizidine AlkaloidConcentration RangeReference
Roots Total PAs (including N-oxides)1400 - 8300 ppm (0.14 - 0.83%)--INVALID-LINK--
Total PAs (including N-oxides)0.3 - 0.4%--INVALID-LINK--
This compoundMajor component[2]
Lycopsamine N-oxideMajor component[2]
Acetylthis compoundPresent[2]
Acetylycopsamine N-oxidePresent[2]
Leaves Total PAs (including N-oxides)15 - 55 ppm (0.0015 - 0.0055%)--INVALID-LINK--
Symphytine (after reduction of N-oxides)Varies considerably[1]
Echimidine (after reduction of N-oxides)Varies considerably[1]

Experimental Protocols

Extraction and Solid-Phase Extraction (SPE) of Pyrrolizidine Alkaloids

A common method for the extraction and purification of PAs from Symphytum officinale involves an initial solvent extraction followed by solid-phase extraction (SPE) to isolate the alkaloids from other plant constituents.

a) Extraction:

  • Sample Preparation: Air-dry and grind the plant material (roots or leaves) to a fine powder.

  • Solvent Extraction: Extract the powdered plant material with a suitable solvent. A common choice is 50% methanol in 0.05 M sulfuric acid[3]. The acidic condition helps to protonate the alkaloids, increasing their solubility in the polar solvent.

  • Filtration and Neutralization: After extraction, filter the mixture to remove solid plant debris. Neutralize the acidic extract to a pH of approximately 7 using a suitable base, such as an ammoniacal solution[4].

b) Solid-Phase Extraction (SPE):

  • Cartridge Conditioning: Use a C18 SPE cartridge. Condition the cartridge by passing methanol followed by water through it[4].

  • Sample Loading: Load the neutralized plant extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water to remove polar impurities that are not retained on the C18 stationary phase[4].

  • Elution: Elute the retained pyrrolizidine alkaloids from the cartridge using methanol[4].

  • Drying and Reconstitution: Evaporate the methanol eluate to dryness under a stream of nitrogen. Reconstitute the dried residue in a suitable solvent for LC-MS/MS analysis, typically a mixture of methanol and water that matches the initial mobile phase conditions[4].

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred analytical technique for the sensitive and selective quantification of this compound and other PAs.

a) Chromatographic Separation:

  • Column: A C18 reversed-phase column is commonly used for the separation of PAs.

  • Mobile Phase: A gradient elution with a mobile phase consisting of two solvents is typically employed. For example:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid The formic acid helps to improve the peak shape and ionization efficiency of the analytes.

  • Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

b) Mass Spectrometric Detection:

  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is used to generate protonated molecular ions [M+H]+ of the PAs.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte.

    • For this compound: The precursor ion would be its protonated molecule, and the product ions would be characteristic fragments generated upon collision-induced dissociation.

  • Quantification: A calibration curve is constructed using certified reference standards of this compound. An internal standard, such as a stable isotope-labeled analogue, is often used to correct for matrix effects and variations in instrument response.

Mandatory Visualization

Pyrrolizidine Alkaloid Biosynthetic Pathway

The biosynthesis of pyrrolizidine alkaloids is a complex process that begins with the formation of the necine base, which is then esterified with necic acids. The N-oxidation of the final alkaloid is the last step. Homospermidine synthase (HSS) is the first committed enzyme in this pathway[5][6].

Pyrrolizidine_Alkaloid_Biosynthesis Putrescine Putrescine Homospermidine Homospermidine Putrescine->Homospermidine HSS Spermidine Spermidine Spermidine->Homospermidine HSS Oxidative_Deamination Oxidative Deamination (Copper-dependent Amine Oxidase) Homospermidine->Oxidative_Deamination Iminodialdehyde Iminodialdehyde Oxidative_Deamination->Iminodialdehyde Cyclization Spontaneous Cyclization Iminodialdehyde->Cyclization Pyrrolizidine_Aldehyde Pyrrolizidine-1-carbaldehyde Cyclization->Pyrrolizidine_Aldehyde Reduction Reduction Pyrrolizidine_Aldehyde->Reduction Necine_Base Necine Base (e.g., Retronecine) Reduction->Necine_Base Esterification Esterification Necine_Base->Esterification Necic_Acids Necic Acids Necic_Acids->Esterification Intermedine Intermedine Esterification->Intermedine N_Oxidation N-Oxidation Intermedine->N_Oxidation Intermedine_N_Oxide This compound N_Oxidation->Intermedine_N_Oxide

Caption: Biosynthetic pathway of this compound in Symphytum officinale.

Experimental Workflow for PA Analysis

The following diagram illustrates a typical workflow for the extraction, purification, and quantification of pyrrolizidine alkaloids from Symphytum officinale.

PA_Analysis_Workflow Start Plant Material (Symphytum officinale) Extraction Solvent Extraction (e.g., 50% MeOH, 0.05 M H2SO4) Start->Extraction Filtration Filtration Extraction->Filtration Neutralization Neutralization (to pH ~7) Filtration->Neutralization SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Neutralization->SPE Elution Elution with Methanol SPE->Elution Drying Drying and Reconstitution Elution->Drying LC_MS LC-MS/MS Analysis (Quantification) Drying->LC_MS Data Data Analysis LC_MS->Data

Caption: Workflow for the analysis of pyrrolizidine alkaloids.

Conclusion

This compound is a significant secondary metabolite in Symphytum officinale and a key contributor to its toxicity. Accurate quantification of this and other PAs is essential for the safety assessment of any comfrey-derived products. The methodologies outlined in this guide provide a framework for the reliable extraction, purification, and analysis of this compound. A thorough understanding of its biosynthetic pathway can also open avenues for the development of low-PA comfrey varieties for safer therapeutic applications.

References

Biological activity of pyrrolizidine alkaloids like Intermedine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intermedine N-oxide, a pyrrolizidine alkaloid (PA) found in various plant species, represents a class of natural compounds with significant biological activities. PAs are notorious for their hepatotoxicity, genotoxicity, and cytotoxicity, primarily due to their metabolic activation in the liver.[1][2] This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its cytotoxic and apoptotic effects. It includes quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows to support researchers and professionals in drug development and toxicology.

Core Biological Activities of Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids are a large group of heterocyclic secondary metabolites produced by plants as a defense mechanism.[1] Their biological effects are diverse and include:

  • Hepatotoxicity: PAs are well-documented hepatotoxins, causing conditions such as hepatic sinusoidal obstruction syndrome (HSOS).[3][4]

  • Genotoxicity: Many PAs are genotoxic, capable of causing DNA damage, which can lead to mutations and cancer.[5]

  • Cytotoxicity: PAs exhibit cytotoxic effects against various cell types, including cancer cells, which has led to some investigation into their potential as anticancer agents.[6][7]

  • Neurotoxicity: Some PAs can also exert neurotoxic effects.[1]

The toxicity of most PAs, particularly those with an unsaturated necine base, is dependent on their metabolic activation by cytochrome P450 enzymes in the liver. This process generates highly reactive pyrrolic esters that can form adducts with cellular macromolecules like DNA and proteins, leading to cellular damage and toxicity.[5][8]

Quantitative Data: Cytotoxicity of this compound

The cytotoxic effects of this compound (ImNO) have been evaluated in several hepatic cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a substance needed to inhibit a biological process by 50%, are summarized in the table below. For comparison, data for its parent compound, Intermedine (Im), and other related PAs are also included.

CompoundPrimary Mouse Hepatocytes IC50 (µM)HepD Cells IC50 (µM)H22 Cells IC50 (µM)HepG2 Cells IC50 (µM)Reference
This compound (ImNO) 278.34257.98211.45299.76[1][9]
Intermedine (Im)165.13239.39161.82189.11[1][9]
Lycopsamine N-oxide (LaNO)269.11224.08200.17287.49[1][9]
Lycopsamine (La)171.23164.06149.87180.54[1][9]
Retrorsine N-oxide (ReNO)150.23148.99130.55167.43[1][9]
Retrorsine (Re)135.67126.55110.23145.88[1][9]
Senecionine N-oxide (ScNO)189.54190.21165.78201.34[1][9]
Senecionine (Sc)160.88173.71143.65179.92[1][9]

Data is presented as mean ± S.D. of triplicate experiments.

As indicated in the table, this compound exhibits cytotoxicity across all tested cell lines, although its potency is generally lower than its corresponding tertiary alkaloid, Intermedine.[1][9]

Mechanism of Action: Apoptosis Induction

The primary mechanism underlying the cytotoxicity of this compound is the induction of apoptosis.[5][8] This process is initiated by the generation of excessive reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.[5][8]

Signaling Pathway of this compound-Induced Apoptosis

The key steps in the signaling cascade are as follows:

  • Increased ROS Production: Exposure to this compound leads to a significant increase in intracellular ROS levels.[8]

  • Mitochondrial Membrane Potential Collapse: The surge in ROS disrupts the mitochondrial membrane potential (ΔΨm).[8]

  • Cytochrome c Release: The loss of ΔΨm results in the release of cytochrome c from the mitochondria into the cytoplasm.[8]

  • Caspase-3 Activation: Cytoplasmic cytochrome c triggers the activation of caspase-3, a key executioner caspase in the apoptotic pathway.[5][8]

  • Apoptosis: Activated caspase-3 orchestrates the dismantling of the cell, leading to apoptotic cell death.[8]

Intermedine_N_oxide_Apoptosis_Pathway Intermedine This compound ROS ↑ Reactive Oxygen Species (ROS) Intermedine->ROS Mito_dysfunction Mitochondrial Dysfunction ROS->Mito_dysfunction MMP_collapse ↓ Mitochondrial Membrane Potential Mito_dysfunction->MMP_collapse CytC_release ↑ Cytochrome c Release MMP_collapse->CytC_release Casp3_activation ↑ Caspase-3 Activation CytC_release->Casp3_activation Apoptosis Apoptosis Casp3_activation->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[10]

  • Materials:

    • Hepatoma cell lines (e.g., HepG2, HepD)

    • Complete cell culture medium

    • This compound

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treatment: Treat cells with various concentrations of this compound (e.g., 0-300 µM) for 24-72 hours.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add this compound (various concentrations) incubate1->add_compound incubate2 Incubate 24-72h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_solvent Add solubilization solution (DMSO) incubate3->add_solvent read_plate Read absorbance at 570 nm add_solvent->read_plate analyze Calculate viability and IC50 read_plate->analyze end End analyze->end

References

The Discovery and Isolation of Intermedine N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Intermedine N-oxide, a naturally occurring pyrrolizidine alkaloid (PA), has garnered significant interest within the scientific community due to its prevalence in various plant species and its potential biological activities, including anticancer properties. This technical guide provides a comprehensive overview of the history of its discovery, detailed protocols for its isolation and characterization, and an exploration of its mechanism of action. Quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized through detailed diagrams to facilitate a deeper understanding for researchers in natural product chemistry, toxicology, and drug development.

Introduction: The Emergence of a Pyrrolizidine Alkaloid N-oxide

The study of pyrrolizidine alkaloids (PAs) dates back to the 19th century, with initial investigations focusing on the toxic effects of plants containing these compounds on livestock.[1] PAs are a large group of heterocyclic secondary metabolites produced by thousands of plant species, notably within the Boraginaceae, Asteraceae, and Fabaceae families.[2] These alkaloids and their corresponding N-oxides are recognized for their hepatotoxicity, which has been a significant concern for human and animal health.[2]

This compound belongs to the N-oxide form of PAs, which are often the predominant form in plants.[3][4] The N-oxide functional group significantly increases the polarity of the molecule, rendering it highly soluble in water and less so in many organic solvents.[4] While the synthesis of this compound was reported in 1985 by Zalkow and colleagues as part of a study on potential antitumor agents, its isolation as a natural product from Cerinthe glabra (smooth honeywort) was a significant step in its characterization.[3][5] It is also a known constituent of other plants, including comfrey (Symphytum officinale).

Physicochemical and Spectrometric Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its isolation, characterization, and further investigation.

PropertyValueSource(s)
Molecular Formula C₁₅H₂₅NO₆[6][7]
Molecular Weight 315.36 g/mol [6][7]
CAS Number 95462-14-9[6][7]
Appearance Not explicitly stated, typically isolated as a solid or oil-
Storage Temperature -20°C[5]
Solubility Freely soluble in water; insoluble in most organic solvents[4]

Table 1: Physicochemical Properties of this compound. This table summarizes the key physical and chemical characteristics of the compound.

Analytical TechniqueKey Observations and DataSource(s)
Mass Spectrometry (CI-MS) [M+H]⁺ at m/z = 316; Fragment [M+H-16]⁺ at m/z = 300 (loss of oxygen)[3]
Mass Spectrometry (LC-ESI-ITFT) Precursor m/z: 316.1755 ([M+H]⁺)
¹H NMR Data available and compared for structural elucidation[3]
¹³C NMR Data available and compared for structural elucidation[3]

Table 2: Spectrometric Data for this compound. This table highlights key data obtained from various spectrometric analyses used for the identification and characterization of this compound.

Isolation and Purification Protocols

The isolation of this compound from plant sources is a multi-step process that leverages its high polarity. The following protocols are synthesized from methodologies reported for its extraction from Cerinthe glabra and other PA-containing plants.

General Extraction and Fractionation

This initial phase aims to separate the polar N-oxides from the less polar free base alkaloids and other plant constituents.

G plant Powdered Plant Material (e.g., aerial parts of Cerinthe glabra) extraction Maceration with Ethanol plant->extraction evaporation1 Evaporation to Dryness extraction->evaporation1 dispersion Dispersion in Water evaporation1->dispersion defatting Defatting with Hexane dispersion->defatting extraction_EtOAc Extraction with Ethyl Acetate defatting->extraction_EtOAc aqueous_layer Aqueous Layer (Contains this compound) extraction_EtOAc->aqueous_layer organic_layer Organic Layers (Hexane, Ethyl Acetate) (Contain non-polar compounds, flavonoids) extraction_EtOAc->organic_layer evaporation2 Evaporation to Dryness aqueous_layer->evaporation2 crude_extract Crude Polar Extract evaporation2->crude_extract

Caption: General Extraction and Fractionation Workflow.

Protocol:

  • Extraction: Macerate the powdered and dried plant material (e.g., aerial parts of Cerinthe glabra) with ethanol at room temperature.

  • Concentration: Evaporate the ethanol extract to dryness under reduced pressure.

  • Dispersion: Disperse the resulting crude extract in water.

  • Defatting: Extract the aqueous dispersion with a non-polar solvent such as hexane to remove lipids and other non-polar compounds.

  • Fractionation: Subsequently, extract the aqueous layer with a solvent of intermediate polarity, like ethyl acetate, to remove flavonoids and other less polar constituents. The aqueous layer, containing the highly polar this compound, is retained.[3]

  • Concentration of Aqueous Layer: Evaporate the aqueous layer to dryness to yield a crude polar extract.

Chromatographic Purification

The crude polar extract is then subjected to chromatographic techniques for the purification of this compound.

G crude_extract Crude Polar Extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel sephadex Sephadex Column Chromatography silica_gel->sephadex monitoring TLC Monitoring (Dragendorff's Reagent) silica_gel->monitoring sephadex->monitoring pure_compound Pure this compound sephadex->pure_compound

Caption: Chromatographic Purification Workflow.

Protocol:

  • Silica Gel Chromatography:

    • Stationary Phase: Silica gel.

    • Mobile Phase: A polar solvent system is required. While the specific gradient is not detailed in all literature, a mixture of chloroform, methanol, and water in varying proportions is commonly used for separating polar alkaloids.

    • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) and visualize with Dragendorff's reagent, which gives a characteristic orange-brown spot for alkaloids.[3]

  • Sephadex Chromatography:

    • Stationary Phase: Sephadex (a size-exclusion chromatography medium).

    • Mobile Phase: A suitable aqueous buffer or solvent.

    • Purpose: This step further purifies the compound by separating it from other molecules based on size.

  • High-Performance Liquid Chromatography (HPLC): For analytical and preparative scale purification, reverse-phase HPLC is a powerful technique.

    • Column: A C18 column is commonly used.[8]

    • Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and an organic modifier like acetonitrile is typically employed. A representative gradient could be:

      • Start with a low percentage of organic modifier (e.g., 10% acetonitrile) and hold for a few minutes.

      • Gradually increase the concentration of the organic modifier to elute compounds of increasing hydrophobicity.[8]

    • Detection: UV detection at around 220 nm or mass spectrometry (LC-MS).[9]

ParameterValue/DescriptionSource(s)
TLC Stationary Phase Silica gel[9]
TLC Mobile Phase (example) Chloroform:Methanol:AmmoniaGeneral alkaloid knowledge
TLC Visualization Dragendorff's reagent (orange-brown spot)[3]
HPLC Column C18 reverse-phase[8]
HPLC Mobile Phase A Water with 0.1% Formic Acid[8]
HPLC Mobile Phase B Acetonitrile with 0.1% Formic Acid[8]
HPLC Gradient (example) 10% B for 2 min, ramp to 100% B over 20 min, hold for 5 min[8]
HPLC Detection UV (220 nm) or MS[9]

Table 3: Chromatographic Conditions for this compound Analysis. This table provides typical parameters for the chromatographic separation and analysis of this compound.

Mechanism of Action and Biological Activity

The biological activity of this compound, particularly its potential anticancer effects, is an area of active research. The mechanism of action is believed to be similar to that of other cytotoxic pyrrolizidine alkaloids, such as Indicine N-oxide.[10]

The cytotoxicity of these compounds is primarily attributed to their ability to damage DNA and disrupt essential cellular processes.

G INO This compound DNA DNA INO->DNA Interacts with minor groove tubulin Tubulin INO->tubulin Binds to a distinct site dna_damage DNA Damage (e.g., cleavage, adduct formation) DNA->dna_damage microtubule_disruption Microtubule Depolymerization tubulin->microtubule_disruption cell_cycle_arrest Mitotic Arrest dna_damage->cell_cycle_arrest microtubule_disruption->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

References

Physical and chemical properties of Intermedine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intermedine N-oxide is a naturally occurring pyrrolizidine alkaloid found in various plant species, including those from the Boraginaceae family such as Symphytum officinale (comfrey).[1][2] As a tertiary amine N-oxide, it represents a metabolite of intermedine. These compounds are of significant interest to the scientific community due to their potential biological activities, which include anticancer properties and notable toxicity.[3][4] This technical guide provides an in-depth overview of the known physical and chemical properties of this compound, details on experimental protocols for its analysis, and a visualization of its proposed mechanism of toxicity.

Core Physical and Chemical Properties

PropertyValueSource
Molecular Formula C15H25NO6[1][2][5]
Molecular Weight 315.36 g/mol [1][2][5]
CAS Number 95462-14-9[1][2]
Appearance Not specified (likely a solid)
Melting Point Not available[6]
Boiling Point Not available[6]
Solubility Not specified, but the N-oxide group generally increases water solubility compared to the parent amine.[7][8]
Storage Temperature Recommended at -20°C or below -15°C.[2][6]
InChI Key DNAWGBOKUFFVMB-JXSDSIQZSA-N[9]
SMILES C--INVALID-LINK--C)(C(=O)OCC1=CC[N+]2([C@H]1--INVALID-LINK--O)[O-])O">C@HO[2]

Spectroscopic and Chromatographic Data

The structural elucidation and quantification of this compound rely on modern analytical techniques.

Mass Spectrometry (MS)

Liquid chromatography-mass spectrometry (LC-MS) is a primary tool for the analysis of this compound.[1][10] In positive ion mode electrospray ionization (ESI), the protonated molecule [M+H]+ is typically observed at m/z 316.1755.[1] A characteristic fragmentation pattern involves the loss of an oxygen atom, resulting in a fragment at m/z 300, which is indicative of an N-oxide.[11] Further fragmentation can yield ions characteristic of the pyrrolizidine core, such as at m/z 138 and 120.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for the definitive structural confirmation of this compound. The N-oxidation of the pyrrolizidine ring leads to a downfield shift of the signals for adjacent protons and carbons in both ¹H and ¹³C NMR spectra when compared to the parent alkaloid, intermedine.[7]

Infrared (IR) Spectroscopy

The presence of the N-oxide functional group can be confirmed by IR spectroscopy. A prominent vibration band for the N+-O- bond is typically observed in the region of 930-970 cm⁻¹.[7][12]

Experimental Protocols

Detailed experimental protocols for the determination of all physical and chemical properties of this compound are not publicly available. However, based on standard laboratory practices and information from related studies, the following generalized methodologies can be applied.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification
  • Objective: To identify and quantify this compound in a sample.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap).[1]

  • Methodology:

    • Sample Preparation: The sample is extracted with a suitable solvent, such as methanol or a water/methanol mixture, and may require a solid-phase extraction (SPE) clean-up step. An internal standard should be added for accurate quantification.[13][14]

    • Chromatographic Separation: A C18 reversed-phase column is commonly used.[1] A gradient elution with mobile phases consisting of water and acetonitrile, both often containing a small amount of an acidifier like formic acid, is employed to achieve separation from other components.

    • Mass Spectrometric Detection: The mass spectrometer is operated in positive ion ESI mode. Data is acquired in full scan mode to detect the [M+H]+ ion and in tandem MS (MS/MS) mode to obtain characteristic fragment ions for structural confirmation.

  • Data Analysis: The retention time and mass-to-charge ratio of the analyte are compared to a certified reference standard of this compound. Quantification is performed by constructing a calibration curve.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Objective: To confirm the chemical structure of this compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Methodology:

    • Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent (e.g., methanol-d4, water-d2).

    • Data Acquisition: A suite of NMR experiments is performed, including ¹H NMR, ¹³C NMR, and 2D NMR experiments such as COSY, HSQC, and HMBC to establish the connectivity of all atoms in the molecule.

  • Data Analysis: The chemical shifts, coupling constants, and correlations from the NMR spectra are analyzed to assign the structure and stereochemistry of the molecule.

Biological Activity and Signaling

This compound, like other pyrrolizidine alkaloids, exhibits significant biological activity, most notably hepatotoxicity.[4] While often considered detoxification products of the parent alkaloids, some N-oxides can be reduced back to the toxic parent amine in vivo, particularly under hypoxic conditions.[15]

Mechanism of Hepatotoxicity

The hepatotoxicity of intermedine, and by extension its N-oxide, is believed to be mediated through a mitochondrial-dependent apoptotic pathway.[4][16] This process is initiated by the overproduction of reactive oxygen species (ROS), leading to a cascade of events culminating in cell death.

Toxicity_Pathway cluster_cell Hepatocyte ROS Reactive Oxygen Species (ROS) Overproduction Mito Mitochondrial Membrane Potential Loss ROS->Mito induces CytC Cytochrome c Release Mito->CytC leads to Casp9 Caspase-9 Activation CytC->Casp9 activates Casp3 Caspase-3 Activation Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis triggers Intermedine Intermedine / This compound Intermedine->ROS Experimental_Workflow Plant Plant Material (e.g., Comfrey) Extraction Aqueous-Acidic Extraction Plant->Extraction Reduction Reduction of N-oxides (optional, for total PA analysis) Extraction->Reduction Purification Solid-Phase Extraction (SPE) Cleanup Extraction->Purification Direct analysis of N-oxides Reduction->Purification Analysis LC-MS Analysis Purification->Analysis NMR_Analysis NMR Analysis Purification->NMR_Analysis For purified isolates Identification Identification Analysis->Identification Quantification Quantification Analysis->Quantification Structure Structural Elucidation NMR_Analysis->Structure

References

Intermedine N-oxide and its Role in Hepatic Sinusoidal Obstruction Syndrome: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intermedine N-oxide, a pyrrolizidine alkaloid (PA) found in various plant species, has garnered significant attention in the fields of toxicology and drug development. PAs are notorious for their potential to cause severe liver damage, most notably Hepatic Sinusoidal Obstruction Syndrome (HSOS), also known as veno-occlusive disease (VOD)[1][2]. This technical guide provides a comprehensive overview of the current understanding of this compound, its biotransformation, and its critical role in the pathogenesis of HSOS. The guide delves into the molecular mechanisms of its toxicity, presents quantitative data from toxicological studies, and outlines detailed experimental protocols for its investigation.

Biotransformation of this compound: The Path to Toxicity

This compound itself is considered a pre-toxin. Its conversion to the toxic pyrrolizidine alkaloid, intermedine, is a critical step in initiating liver injury[3]. This biotransformation is a two-step process involving both the gut microbiota and hepatic enzymes.

Initially, intestinal microbiota can reduce this compound to its parent PA, intermedine[4]. Subsequently, intermedine undergoes metabolic activation in the liver, primarily by cytochrome P450 (CYP) enzymes, to form highly reactive pyrrolic derivatives[5]. These electrophilic metabolites can then readily bind to cellular macromolecules, such as proteins and DNA, leading to cellular damage and the initiation of HSOS[5][6].

Molecular Mechanism of this compound Induced Hepatotoxicity

The hepatotoxicity of intermedine, the active metabolite of this compound, is primarily driven by the induction of oxidative stress and subsequent mitochondria-mediated apoptosis in hepatocytes[1][7][8].

1. Generation of Reactive Oxygen Species (ROS): The metabolic activation of intermedine leads to the excessive production of ROS within hepatocytes[1][7]. This surge in ROS overwhelms the cellular antioxidant defense mechanisms, leading to oxidative damage to lipids, proteins, and DNA.

2. Mitochondrial Dysfunction: The accumulation of ROS disrupts the integrity and function of mitochondria. This is characterized by a decrease in the mitochondrial membrane potential (MMP), a key indicator of mitochondrial health[7][8].

3. Intrinsic Apoptotic Pathway: The loss of MMP triggers the mitochondrial or intrinsic pathway of apoptosis. This involves the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm[9][10].

4. Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), leading to the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, the initiator caspase in this pathway[9][11][12].

5. Executioner Caspase Activation and Cell Death: Activated caspase-9, in turn, cleaves and activates effector caspases, most notably caspase-3. Activated caspase-3 is the primary executioner of apoptosis, responsible for cleaving a multitude of cellular substrates, ultimately leading to the characteristic morphological and biochemical changes of apoptotic cell death[9][10].

Quantitative Data Presentation

The following tables summarize the available quantitative data on the cytotoxicity of intermedine and this compound.

Table 1: In Vitro Cytotoxicity of Intermedine and this compound (IC50 Values) [6]

CompoundPrimary Mouse Hepatocytes (µM)HepD Cells (µM)H22 Cells (µM)HepG2 Cells (µM)
Intermedine165.13239.39161.82189.11
This compound>334257.98>334>334

Table 2: In Vivo Effects of Pyrrolizidine Alkaloid Administration in Rodents

ParameterObservationSpeciesPyrrolizidine AlkaloidReference
Body Weight Significant decrease compared to control groups.RatCarbon Tetrachloride (as a model for liver injury)[9]
No significant change in some studies.RatVarious PAs[1]
Liver Weight Significant increase in absolute and relative liver weight.RatCarbon Tetrachloride[9]
Can be associated with histopathological changes.Mouse, RatVarious chemicals[13][14]
Serum ALT Significant dose-dependent increase.RatMonocrotaline, Senecionine, Seneciphylline[6]
Approximately 50% of wildtype levels in NOS2 null mice.MouseAcetaminophen (as a model for liver injury)[12]
Serum AST Significant elevation in a dose-dependent manner.RatMelamine (as a model for liver injury)[15]
Serum Bilirubin Significant increase after liver transplantation model.MouseN/A[2]

Note: Specific quantitative in vivo data for this compound is limited. The data presented is for PAs in general or other liver-damaging agents and should be interpreted with caution.

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of this compound induced hepatotoxicity are provided below.

Cell Viability Assay (MTT Assay)

This protocol is adapted from established methods for assessing cell viability[14].

Materials:

  • Hepatocyte cell line (e.g., HepG2, HepaRG)

  • Complete cell culture medium

  • This compound and Intermedine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed hepatocytes in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound and intermedine in culture medium.

  • Remove the medium from the wells and add 100 µL of the test compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

This protocol is based on standard methods for measuring intracellular ROS levels[7][16].

Materials:

  • Hepatocytes

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or serum-free medium

  • This compound and Intermedine

  • Positive control (e.g., H2O2)

  • Fluorescence microscope or microplate reader

Procedure:

  • Seed hepatocytes in a suitable culture vessel (e.g., 96-well black plate for plate reader analysis, or chamber slides for microscopy).

  • Allow cells to attach and grow to the desired confluency.

  • Wash the cells twice with warm HBSS or serum-free medium.

  • Prepare a working solution of DCFH-DA (e.g., 10 µM in HBSS) and add it to the cells.

  • Incubate the cells for 30 minutes at 37°C in the dark.

  • Wash the cells twice with warm HBSS to remove excess probe.

  • Add the test compounds (this compound, intermedine) and positive control at the desired concentrations in HBSS or serum-free medium.

  • Incubate for the desired time period.

  • Measure the fluorescence intensity using a fluorescence microscope (excitation ~485 nm, emission ~535 nm) or a microplate reader.

  • Quantify the change in fluorescence relative to the control to determine the level of ROS production.

Mitochondrial Membrane Potential (MMP) Assay (JC-1 Assay)

This protocol utilizes the JC-1 dye to assess changes in MMP.

Materials:

  • Hepatocytes

  • JC-1 dye stock solution (e.g., 5 mg/mL in DMSO)

  • Complete cell culture medium

  • This compound and Intermedine

  • Positive control (e.g., CCCP - Carbonyl cyanide m-chlorophenyl hydrazone)

  • Fluorescence microscope or microplate reader capable of detecting both green and red fluorescence

Procedure:

  • Seed hepatocytes in a suitable culture vessel.

  • Treat the cells with this compound, intermedine, or the positive control for the desired duration.

  • Prepare a working solution of JC-1 (e.g., 5 µg/mL) in complete culture medium.

  • Remove the treatment medium and add the JC-1 working solution to the cells.

  • Incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Wash the cells twice with warm PBS.

  • Add fresh culture medium or PBS to the cells.

  • Immediately analyze the cells using a fluorescence microscope or a microplate reader.

  • Measure the fluorescence intensity of both JC-1 monomers (green, excitation ~485 nm, emission ~535 nm) and J-aggregates (red, excitation ~550 nm, emission ~600 nm).

  • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of MMP.

Caspase-3 Activity Assay (Colorimetric)

This protocol is a common method for quantifying the activity of the executioner caspase-3[5][11].

Materials:

  • Hepatocyte cell lysate

  • Caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA)

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Culture and treat hepatocytes with this compound or intermedine as desired.

  • Lyse the cells using a suitable lysis buffer and collect the supernatant containing the protein extract.

  • Determine the protein concentration of the cell lysates.

  • In a 96-well plate, add a consistent amount of protein (e.g., 50-100 µg) from each sample to separate wells.

  • Add assay buffer to each well.

  • Add the caspase-3 substrate (Ac-DEVD-pNA) to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Read the absorbance at 405 nm using a microplate reader.

  • The absorbance is directly proportional to the caspase-3 activity in the sample.

In Vivo Model of Pyrrolizidine Alkaloid-Induced HSOS (Generalized Protocol)

This is a generalized protocol for inducing HSOS in rodents using PAs. Specific parameters such as the dose and duration for this compound may require optimization.

Animals:

  • Male Sprague-Dawley rats or C57BL/6 mice (6-8 weeks old)

Materials:

  • This compound

  • Vehicle (e.g., sterile water or saline)

  • Gavage needles

  • Equipment for blood collection and euthanasia

  • Materials for histopathological analysis (formalin, paraffin, sectioning equipment, H&E stain)

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Divide animals into control and treatment groups (n=6-8 per group).

  • Prepare a solution of this compound in the chosen vehicle.

  • Administer this compound to the treatment groups via oral gavage daily for a specified period (e.g., 7, 14, or 28 days). The control group should receive the vehicle only.

  • Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.

  • At the end of the study period, collect blood samples via cardiac puncture for biochemical analysis (ALT, AST, bilirubin, etc.).

  • Euthanize the animals and perform a necropsy.

  • Collect the liver, weigh it, and fix a portion in 10% neutral buffered formalin for histopathological examination.

  • Process the fixed liver tissue, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

  • Evaluate the liver sections for signs of HSOS, such as sinusoidal congestion, endothelial cell damage, hemorrhage, and centrilobular necrosis.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Intermedine_N_Oxide_Toxicity_Pathway cluster_Biotransformation Biotransformation cluster_Cellular_Stress Cellular Stress & Apoptosis This compound This compound Intermedine Intermedine This compound->Intermedine Gut Microbiota Reduction Reactive Pyrrolic Derivatives Reactive Pyrrolic Derivatives Intermedine->Reactive Pyrrolic Derivatives Hepatic CYP450 Metabolism ROS Reactive Oxygen Species (ROS) Reactive Pyrrolic Derivatives->ROS Apoptosis Apoptosis MMP Loss of Mitochondrial Membrane Potential ROS->MMP CytoC Cytochrome c Release MMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis Experimental_Workflow cluster_In_Vitro In Vitro Assessment cluster_In_Vivo In Vivo Validation CellCulture Hepatocyte Cell Culture (e.g., HepG2, HepaRG) Toxicity Cytotoxicity Assessment (MTT, MTS assays) CellCulture->Toxicity ROS_Assay ROS Production (DCFH-DA assay) CellCulture->ROS_Assay MMP_Assay Mitochondrial Membrane Potential (JC-1 assay) CellCulture->MMP_Assay Caspase_Assay Caspase-3 Activity CellCulture->Caspase_Assay AnimalModel Rodent Model of HSOS (Rat or Mouse) Toxicity->AnimalModel Confirmation of Toxicity Biochem Serum Biochemical Analysis (ALT, AST, Bilirubin) AnimalModel->Biochem Histopath Histopathological Examination (H&E Staining) AnimalModel->Histopath BodyLiverWeight Body and Liver Weight Measurement AnimalModel->BodyLiverWeight

References

Methodological & Application

Application Notes and Protocols for the Structural Elucidation of Intermedine N-oxide via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Intermedine N-oxide, a naturally occurring pyrrolizidine alkaloid, is of significant interest due to its potential toxicity and biological activity.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and confirmation of such complex natural products.[2] This document provides detailed application notes and experimental protocols for the structural determination of this compound using 1D and 2D NMR techniques. The presented data and methodologies are intended to guide researchers in the isolation, analysis, and characterization of this and related compounds.

Introduction

This compound is a pyrrolizidine alkaloid characterized by a bicyclic necine base esterified with a necic acid.[3] Pyrrolizidine alkaloids and their N-oxides are known for their hepatotoxicity, which necessitates reliable methods for their identification and quantification in various matrices, including herbal products and food.[2][3] The structural complexity and stereochemical variations among pyrrolizidine alkaloids make their analysis challenging.[4] NMR spectroscopy, by providing detailed information about the chemical environment of individual protons and carbons, allows for the complete assignment of the molecular structure and stereochemistry.[2] The N-oxide functionality introduces characteristic downfield shifts in adjacent ¹H and ¹³C NMR signals compared to the parent amine, a key feature in its identification.[5]

Chemical Structure

Figure 1: Chemical Structure of this compound

G cluster_structure This compound C15H25NO6 G cluster_workflow Structural Elucidation Workflow Isolation Isolation & Purification NMR_Acq 1D & 2D NMR Acquisition (¹H, ¹³C, COSY, HSQC, HMBC) Isolation->NMR_Acq OneD_Analysis 1D NMR Analysis (Chemical Shifts, Multiplicities, Integrals) NMR_Acq->OneD_Analysis HSQC_Analysis HSQC Analysis (Direct C-H Correlations) OneD_Analysis->HSQC_Analysis COSY_Analysis COSY Analysis (H-H Spin Systems) HSQC_Analysis->COSY_Analysis HMBC_Analysis HMBC Analysis (Long-Range C-H Correlations) COSY_Analysis->HMBC_Analysis Structure_Proposal Structure Proposal HMBC_Analysis->Structure_Proposal Confirmation Comparison with Literature Data & Stereochemical Analysis Structure_Proposal->Confirmation

References

Application Notes and Protocols for the Extraction of Intermedine N-oxide from Comfrey Root

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Comfrey (Symphytum officinale L.) root is known to contain a variety of pyrrolizidine alkaloids (PAs), including Intermedine and its corresponding N-oxide.[1][2][3][4][5] These compounds are of significant interest to researchers and drug development professionals due to their potential biological activities and toxicity.[2][6] Intermedine N-oxide, a polar and water-soluble derivative, is often present in significant quantities in the plant material.[1] This document provides detailed application notes and standardized protocols for the extraction of this compound from comfrey root, tailored for research and development purposes.

Data Presentation: Quantitative Analysis of Pyrrolizidine Alkaloids in Comfrey Root

The following table summarizes the quantitative data for major pyrrolizidine alkaloids, including this compound, found in comfrey root as reported in various studies. This allows for a comparative overview of the expected yield and composition.

Pyrrolizidine AlkaloidConcentration Range (mg/g of dry weight)Analytical MethodReference
This compoundNot explicitly quantified alone, often grouped with Lycopsamine N-oxideLC-MS/MS[4]
Lycopsamine N-oxideNot explicitly quantified alone, often grouped with this compoundLC-MS/MS[4]
IntermedineDominant PA alongside its N-oxideLC-MS/MS[4][7]
LycopsamineDominant PA alongside its N-oxideLC-MS/MS[4][7]
AcetylintermedineMajor PAHPLC-QQQ-MS/MS[6]
AcetyllycopsamineMajor PAHPLC-QQQ-MS/MS[6]
Acetylthis compoundMajor PA N-oxideHPLC-QQQ-MS/MS[6]
Acetyllycopsamine N-oxideMajor PA N-oxideHPLC-QQQ-MS/MS[6]
Total PAs (as free base after reduction) Varies significantly based on source and extraction method GC-MS[8]

Experimental Protocols

This section details the methodologies for the extraction and purification of this compound from comfrey root.

Protocol 1: Methanolic Extraction for General Pyrrolizidine Alkaloid N-oxides

This protocol is a general method for the extraction of a broad range of PAs and their N-oxides, including this compound.

Materials and Equipment:

  • Dried and powdered comfrey root

  • Methanol (HPLC grade)

  • Reflux apparatus

  • Rotary evaporator

  • Filtration system (e.g., Buchner funnel with filter paper)

  • LC-MS/MS system for analysis

Procedure:

  • Weigh 1 gram of dried, powdered comfrey root.

  • Add 25 mL of methanol to the powdered root in a round-bottom flask.

  • Heat the mixture under reflux at 60°C for 15 minutes.[7]

  • Allow the mixture to cool to room temperature.

  • Filter the extract to remove the solid plant material.

  • The resulting filtrate contains the crude extract of PAs and their N-oxides, including this compound, and is ready for analytical quantification by LC-MS/MS.[2][9]

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup and Concentration

This protocol describes a rapid cleanup method for the isolation and concentration of PAs from a crude extract.[10][11]

Materials and Equipment:

  • Crude comfrey root extract (from Protocol 1 or other methods)

  • Ergosil SPE cleanup column[10][11]

  • Basic chloroform (Chloroform containing a small amount of base, e.g., ammonia)

  • Acetone-chloroform solution (8:2, v/v)

  • Petroleum ether

  • Methanol (HPLC grade)

  • Vacuum manifold for SPE

Procedure:

  • Prepare the crude extract by sonicating and shaking powdered comfrey root with basic chloroform.[10][11]

  • Apply the crude extract to the pre-conditioned Ergosil SPE column under vacuum.[10][11]

  • Wash the column with 2 mL of acetone-chloroform (8:2, v/v) to remove impurities.[10][11]

  • Follow with a wash of 2 mL of petroleum ether to remove residual chloroform.[10][11]

  • Dry the column completely under vacuum.[10][11]

  • Elute the bound PAs (including this compound) with two successive 1 mL aliquots of methanol.[10][11]

  • The resulting eluant can be directly analyzed by chromatographic methods.[11]

Protocol 3: Liquid-Liquid Partitioning and N-oxide Reduction for Total Alkaloid Quantification

This protocol is designed for the enrichment of total PAs, including the conversion of N-oxides to their corresponding free bases for analysis by methods like GC-MS.[1][12]

Materials and Equipment:

  • Crude methanol extract of comfrey root

  • Dilute aqueous acid (e.g., 0.1 M HCl)

  • n-Butanol

  • Chloroform

  • Zinc dust

  • Continuous liquid-liquid extraction apparatus

  • pH meter or pH indicator strips

Procedure:

  • Perform a liquid-liquid partitioning of the crude methanol extract between dilute aqueous acid and n-butanol. The PAs and their N-oxides will preferentially partition into the acidic aqueous phase.[1][12]

  • Separate the acidic aqueous phase.

  • To reduce the N-oxides to their free base alkaloids, add zinc dust to the acidic aqueous phase and stir until the reaction is complete (monitor by TLC or LC-MS).[13]

  • Adjust the pH of the aqueous solution to basic (pH 9-10) using a suitable base (e.g., ammonium hydroxide).

  • Perform a continuous liquid-liquid extraction of the basified aqueous solution with chloroform to extract the free base alkaloids.[1][12]

  • Collect and concentrate the chloroform phase to obtain the alkaloid-rich fraction for further analysis or purification.

Mandatory Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Direct Analysis cluster_purification Purification & N-Oxide Reduction cluster_final_analysis Further Analysis ComfreyRoot Comfrey Root PowderedRoot Dried & Powdered Root ComfreyRoot->PowderedRoot Drying & Grinding Extraction Reflux Extraction (60°C, 15 min) PowderedRoot->Extraction Methanol Methanol Methanol->Extraction CrudeExtract Crude Methanolic Extract Extraction->CrudeExtract LCMS LC-MS/MS Analysis CrudeExtract->LCMS Direct Injection SPE Solid-Phase Extraction (SPE) Cleanup CrudeExtract->SPE Reduction N-Oxide Reduction (e.g., with Zinc dust) CrudeExtract->Reduction PurifiedExtract Purified PA Fraction SPE->PurifiedExtract TotalAlkaloids Total Free Base Alkaloids Reduction->TotalAlkaloids PurifiedExtract->LCMS GCMS GC-MS Analysis TotalAlkaloids->GCMS

Caption: Workflow for the extraction and analysis of this compound.

SPE_Protocol Start Crude Extract in Basic Chloroform SPE_Column Apply to Ergosil SPE Column Start->SPE_Column Wash1 Wash with Acetone-Chloroform (8:2) SPE_Column->Wash1 Wash2 Wash with Petroleum Ether Wash1->Wash2 Dry Dry Column Under Vacuum Wash2->Dry Elute Elute with Methanol Dry->Elute FinalProduct Concentrated PA Fraction (including this compound) Elute->FinalProduct

Caption: Solid-Phase Extraction (SPE) cleanup protocol.

References

Synthesis of Intermedine N-oxide for Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Intermedine N-oxide, a pyrrolizidine alkaloid, has garnered significant interest in the scientific community for its potential therapeutic properties, notably its anticancer activity.[1] As a metabolite of Intermedine, this compound is found in various plant species and is often investigated for its role in plant defense and its toxicological profile.[2][3] The synthesis of this compound is crucial for enabling further research into its biological mechanisms of action and potential applications in drug development. This document provides detailed protocols for the chemical synthesis, purification, and analysis of this compound, as well as an overview of its biological context.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC₁₅H₂₅NO₆[4]
Molecular Weight315.36 g/mol [4]
CAS Number95462-14-9[4]
AppearanceColorless viscous oil or white solid[2]
Storage Temperature-20°C[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of its precursor, Intermedine. This can be accomplished using various oxidizing agents, with meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide being common choices.

Experimental Protocol: Oxidation of Intermedine
  • Dissolution: Dissolve Intermedine (1 equivalent) in a suitable solvent such as methanol or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Oxidation: Cool the solution to 0°C using an ice bath. Add the oxidizing agent (e.g., mCPBA, 1.1-1.5 equivalents, or 30% hydrogen peroxide) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of DCM:Methanol (e.g., 9:1). The disappearance of the Intermedine spot and the appearance of a more polar spot (lower Rf value) indicates the formation of the N-oxide. A Dragendorff-positive spot can be used to visualize the alkaloid.[2]

  • Quenching: Once the reaction is complete, quench the excess oxidizing agent. For mCPBA, this can be done by adding a saturated aqueous solution of sodium bicarbonate. For hydrogen peroxide, a small amount of manganese dioxide or sodium sulfite can be used.[5]

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as chloroform or ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification Protocol: Column Chromatography
  • Stationary Phase: Pack a chromatography column with silica gel.

  • Elution: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column. Elute the compound using a gradient of methanol in dichloromethane (e.g., starting from 100% DCM and gradually increasing the methanol concentration). N-oxides are polar compounds and may require a more polar solvent system for elution.[6]

  • Fraction Collection and Analysis: Collect the fractions and analyze them by TLC to identify those containing the pure this compound.

  • Final Purification (Optional): For higher purity, a final purification step using Sephadex LH-20 with methanol as the eluent can be performed.[2]

  • Concentration: Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Intermedine Intermedine Reaction Oxidation Reaction (0°C to RT) Intermedine->Reaction Oxidizing_Agent Oxidizing Agent (e.g., mCPBA or H₂O₂) Oxidizing_Agent->Reaction Crude_Product Crude this compound Reaction->Crude_Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Sephadex Sephadex LH-20 (Optional) Column_Chromatography->Sephadex Pure_Product Pure this compound Sephadex->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Analytical Methods

The purity and identity of the synthesized this compound should be confirmed using appropriate analytical techniques.

High-Performance Liquid Chromatography (HPLC)
ParameterRecommended Conditions
Column C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient A time-dependent gradient from high aqueous to high organic
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Purity Assay ≥95% is generally considered acceptable for research purposes
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification and quantification of this compound.

ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Precursor Ion (m/z) [M+H]⁺ = 316.1755
Key Fragment Ion (m/z) [M+H-O]⁺ = 300, indicating the loss of an oxygen atom from the N-oxide[2][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural confirmation. The N-oxidation leads to a downfield shift of neighboring protons and carbons compared to the parent amine.[2]

Biological Activity and Signaling Pathway

This compound has been reported to exhibit anticancer activity, which is thought to be mediated through the induction of apoptosis.[1] While the precise signaling cascade is a subject of ongoing research, a plausible pathway involves the generation of reactive oxygen species (ROS) and the activation of a mitochondria-mediated apoptotic cascade.

The generation of nitric oxide (NO) is often implicated in apoptotic signaling and can have both pro- and anti-apoptotic effects depending on the cellular context.[8][9] In the context of this compound-induced apoptosis, NO may act upstream of the mitochondrial pathway, potentially leading to the activation of p53, which in turn can trigger the release of cytochrome c from the mitochondria.[10][11] This release initiates a caspase cascade, ultimately leading to programmed cell death.

Signaling_Pathway INO This compound ROS Reactive Oxygen Species (ROS) INO->ROS NO Nitric Oxide (NO) INO->NO Mito Mitochondrion ROS->Mito p53 p53 Activation NO->p53 p53->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Plausible signaling pathway for this compound-induced apoptosis.

Safety Precautions

This compound is classified as acutely toxic and is fatal if swallowed or in contact with skin.[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This document provides a comprehensive overview and detailed protocols for the synthesis, purification, and analysis of this compound for research purposes. The provided information on its biological activity and a plausible signaling pathway offers a starting point for further investigation into its therapeutic potential. Strict adherence to safety protocols is essential when working with this compound.

References

Application Note: Utilizing Intermedine N-oxide as a Reference Standard in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of Intermedine N-oxide as a reference standard in chromatographic applications. This compound, a pyrrolizidine alkaloid (PA), is a critical analytical standard for the accurate quantification and identification of this compound in various matrices, including herbal products, food commodities like honey, and in drug development processes.[1] This note outlines protocols for both High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), providing a framework for method development and validation.

Introduction

This compound is a naturally occurring pyrrolizidine alkaloid N-oxide found in various plant species.[2] PAs and their N-oxides are of significant interest due to their potential toxicity and their presence as contaminants in the food chain.[3] Therefore, sensitive and accurate analytical methods are required for their detection and quantification. The use of a certified primary reference standard, such as this compound, is essential for achieving reliable and reproducible results in chromatographic analysis.[4][5]

Reference standards are crucial for compound identification by retention time, calibration of detectors, and minimizing quantification errors.[4] this compound as a reference standard is suitable for a range of applications including analytical method development, method validation, and routine quality control.

Chemical Information:

  • Name: this compound

  • CAS Number: 95462-14-9

  • Molecular Formula: C₁₅H₂₅NO₆[6]

  • Molecular Weight: 315.36 g/mol [6][7]

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound

This protocol provides a general method for the quantification of this compound using HPLC with UV detection.

2.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Deionized water

  • 0.45 µm syringe filters

2.1.2. Instrumentation

  • HPLC system with a UV/Vis detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

2.1.3. Preparation of Standard Solutions

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2.1.4. Chromatographic Conditions

ParameterCondition
Mobile Phase Acetonitrile:0.1 M Ammonium Acetate buffer (pH adjusted to 4.5 with formic acid) (Gradient elution may be required for complex matrices)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 265 nm (Note: This is a representative wavelength for N-oxides; optimization may be required)[8]

2.1.5. Sample Preparation

  • Liquid Samples (e.g., honey): Dissolve the sample in a suitable solvent, such as a water/methanol mixture, and filter through a 0.45 µm syringe filter before injection.

  • Solid Samples (e.g., herbal material): Perform a solvent extraction (e.g., with methanol or ethanol), followed by filtration. Further cleanup using Solid Phase Extraction (SPE) may be necessary.

Protocol 2: UPLC-MS/MS Analysis of this compound

This protocol outlines a highly sensitive and selective method for the trace-level quantification of this compound using UPLC-MS/MS. This method is particularly suitable for complex matrices like food and biological samples.

2.2.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Deionized water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or cation exchange)

2.2.2. Instrumentation

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Data acquisition and processing software

2.2.3. Preparation of Standard Solutions

  • Primary Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the primary stock solution with the initial mobile phase composition to cover the desired calibration range (e.g., 0.05 µg/L to 100 µg/L).[1]

2.2.4. UPLC Conditions

ParameterCondition
Mobile Phase A 0.1% Formic acid and 5 mM Ammonium formate in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

2.2.5. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transitions Precursor Ion (m/z): 316.2; Product Ions: To be determined by direct infusion and optimization of the reference standard. A common fragment for pyrrolizidine alkaloids is often observed around m/z 120.

2.2.6. Sample Preparation (for Honey)

  • Accurately weigh 5 g of honey into a 50 mL centrifuge tube.

  • Add 20 mL of 0.05 M sulfuric acid and vortex to dissolve.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Condition a cation exchange SPE cartridge with methanol followed by 0.05 M sulfuric acid.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with water and then methanol to remove interferences.

  • Elute the this compound with ammoniated methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for analysis.

Data Presentation

The following tables summarize the expected quantitative data when using this compound as a reference standard. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: HPLC-UV Method Validation Parameters (Representative)

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery %) 98 - 102%

Table 2: UPLC-MS/MS Method Validation Parameters (Representative)

ParameterResult
Linearity Range 0.05 - 100 µg/L[1]
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.015 - 0.75 µg/kg[1]
Limit of Quantification (LOQ) 0.05 - 2.5 µg/kg[1]
Precision (%RSD) < 15%[1]
Accuracy (Recovery %) 70 - 110%

Table 3: Chromatographic Data

AnalyteRetention Time (min)
This compound 1.139 (on a Kinetex Evo C18 2.6 um 50x2.1 mm column)[6]

Visualization

experimental_workflow start Start: Obtain this compound Reference Standard prep_standards Prepare Stock and Working Standard Solutions start->prep_standards sample_prep Sample Preparation (Extraction/Cleanup) start->sample_prep end End: Report Quantified Results instrument_setup Instrument Setup (HPLC-UV or UPLC-MS/MS) prep_standards->instrument_setup sample_prep->instrument_setup method_validation Method Validation Required? instrument_setup->method_validation calibration Generate Calibration Curve (Inject Standards) linearity Linearity & Range calibration->linearity lod_loq LOD & LOQ calibration->lod_loq precision Precision calibration->precision accuracy Accuracy calibration->accuracy sample_analysis Analyze Samples data_processing Data Processing and Quantification sample_analysis->data_processing data_processing->end method_validation->calibration Yes method_validation->sample_analysis No accuracy->sample_analysis

Caption: Experimental workflow for using this compound as a reference standard.

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for the use of this compound as a reference standard in chromatographic analysis. The detailed methodologies for both HPLC-UV and UPLC-MS/MS offer robust starting points for method development and validation. The use of a certified reference standard is paramount for ensuring the accuracy, precision, and reliability of analytical data in research, quality control, and regulatory compliance.

References

Application Notes and Protocols for Assessing Intermedine N-oxide Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intermedine N-oxide is a pyrrolizidine alkaloid N-oxide (PANO), a class of natural toxins produced by various plant species. While often considered less toxic than their parent pyrrolizidine alkaloids (PAs), PANOs can be metabolized in vivo to their corresponding toxic PAs, posing a potential risk to human and animal health.[1] The parent compound, intermedine, is known to induce hepatotoxicity through a mechanism involving oxidative stress and mitochondria-mediated apoptosis.[1][2] Understanding the cytotoxic potential of this compound is crucial for risk assessment and in the context of drug development, where N-oxide functionalities are sometimes used to modify the properties of therapeutic agents.[3]

These application notes provide a comprehensive overview of in vitro assays to assess the cytotoxicity of this compound. Detailed protocols for key assays are provided, along with data presentation guidelines and visualizations of experimental workflows and the putative signaling pathway.

Data Presentation: In Vitro Cytotoxicity of this compound

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various liver cell lines after 24 hours of exposure, as determined by the Cell Counting Kit-8 (CCK-8) assay.[2] For comparison, data for the parent compound, Intermedine, are also included.

CompoundPrimary Mouse Hepatocytes (µM)HepD (Human Hepatocytes) (µM)H22 (Mouse Hepatoma) (µM)HepG2 (Human Hepatocellular Carcinoma) (µM)
This compound >334>334>334>334
Intermedine 165.13 ± 10.21239.39 ± 15.18161.82 ± 9.87189.11 ± 12.34

Data is presented as mean ± standard deviation. The study indicated that the IC50 values for this compound were all above the highest tested concentration of 334 µM, suggesting lower cytotoxicity compared to Intermedine under the tested conditions.[2]

Experimental Protocols

A general workflow for assessing the cytotoxicity of this compound is outlined below.

G cluster_prep Preparation cluster_exposure Exposure cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis prep_cells Cell Culture (e.g., HepG2) prep_ino Prepare Intermedine N-oxide Solutions exposure Expose Cells to This compound (24h, 48h, 72h) prep_cells->exposure prep_ino->exposure mtt MTT Assay (Viability) exposure->mtt ldh LDH Assay (Membrane Integrity) exposure->ldh apoptosis Apoptosis Assays (Caspase-3, etc.) exposure->apoptosis ros ROS Detection exposure->ros mmp Mitochondrial Membrane Potential exposure->mmp cyto_c Cytochrome c Release exposure->cyto_c analysis Calculate IC50 Values and Analyze Mechanisms mtt->analysis ldh->analysis apoptosis->analysis ros->analysis mmp->analysis cyto_c->analysis

Experimental workflow for assessing this compound cytotoxicity.

Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • HepG2 cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HepG2 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of DMEM with 10% FBS.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Membrane Integrity Assay (Lactate Dehydrogenase - LDH Assay)

This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.

Materials:

  • LDH cytotoxicity assay kit

  • Treated cell culture supernatants from the cytotoxicity experiment

  • 96-well plate

  • Microplate reader

Procedure:

  • Following the exposure of cells to this compound as described in the MTT assay protocol (steps 1-5), collect the cell culture supernatant.

  • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. Typically, this involves transferring a portion of the supernatant to a new 96-well plate.

  • Add the reaction mixture provided in the kit to each well.

  • Incubate for the recommended time at room temperature, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.

  • Calculate the percentage of LDH release relative to a positive control (fully lysed cells).

Apoptosis Assessment (Caspase-3 Activity Assay)

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • Caspase-3 colorimetric or fluorometric assay kit

  • Treated cells

  • Cell lysis buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed and treat cells with this compound as previously described.

  • Harvest the cells (both adherent and floating) and wash with ice-cold PBS.

  • Lyse the cells using the lysis buffer provided in the kit and incubate on ice.

  • Centrifuge the lysate to pellet the cell debris and collect the supernatant.

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) and the reaction buffer.

  • Incubate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • Express the results as fold-change in caspase-3 activity compared to the vehicle control.

Reactive Oxygen Species (ROS) Detection

This protocol uses a fluorescent probe to detect the intracellular generation of ROS.

Materials:

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Treated cells

  • Phosphate-buffered saline (PBS)

  • 96-well black plate

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed and treat cells with this compound in a 96-well black plate.

  • After the treatment period, remove the medium and wash the cells with warm PBS.

  • Load the cells with 10 µM DCFH-DA in PBS and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells again with PBS to remove the excess probe.

  • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader.

  • Alternatively, visualize the fluorescence using a fluorescence microscope.

  • Quantify the ROS levels relative to the vehicle control.

Putative Signaling Pathway for this compound Induced Cytotoxicity

Based on the known mechanisms of the parent compound, Intermedine, the following signaling pathway is proposed for this compound-induced cytotoxicity. It is important to note that this compound is generally less potent.[2]

G ino This compound cell Hepatocyte ino->cell ros Increased ROS Production cell->ros Induces mito Mitochondrion ros->mito Damages mmp Decreased Mitochondrial Membrane Potential mito->mmp Leads to cyto_c Cytochrome c Release mmp->cyto_c Promotes cas9 Caspase-9 Activation cyto_c->cas9 Activates cas3 Caspase-3 Activation cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis Executes

Proposed signaling pathway of this compound induced apoptosis.

This pathway illustrates that upon entering a hepatocyte, this compound is hypothesized to induce an increase in reactive oxygen species (ROS).[2] This oxidative stress can lead to mitochondrial damage, characterized by a decrease in the mitochondrial membrane potential and the subsequent release of cytochrome c into the cytosol.[1][2] Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the programmed cell death known as apoptosis.[1][2]

References

Application Notes and Protocols for Studying Intermedine N-oxide Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intermedine N-oxide is a pyrrolizidine alkaloid (PA) N-oxide, a class of natural toxins found in numerous plant species. The toxicity of PA N-oxides is primarily attributed to their in vivo reduction to the corresponding parent PAs, which are then metabolized by hepatic cytochrome P450 enzymes into highly reactive pyrrolic esters. These metabolites can form adducts with cellular macromolecules like DNA and proteins, leading to a cascade of toxic effects. The primary toxicities associated with this compound and other PAs are hepatotoxicity, specifically hepatic sinusoidal obstruction syndrome (HSOS), and pulmonary arterial hypertension (PAH). This document provides detailed application notes and protocols for studying these toxicities in established animal models.

Key Toxicities and Relevant Animal Models

The two primary toxicities of concern for this compound are:

  • Hepatotoxicity (Liver Injury): Characterized by endothelial damage in liver sinusoids, leading to HSOS, fibrosis, and potentially cirrhosis.

    • Recommended Animal Model: Mouse (e.g., C57BL/6) or Rat (e.g., Sprague-Dawley, Wistar). Mice are often used for mechanistic studies due to the availability of transgenic strains, while rats are well-characterized for PA-induced liver injury.

  • Pulmonary Toxicity (Pulmonary Arterial Hypertension): Involves vascular remodeling in the lungs, leading to increased pulmonary arterial pressure and right ventricular hypertrophy.

    • Recommended Animal Model: Rat (e.g., Sprague-Dawley) is the most common and well-validated model for PA-induced PAH.

Data Presentation: Quantitative Toxicity Data

Table 1: In Vitro Cytotoxicity of Intermedine and this compound (IC50 values in µM) [1]

Cell LineIntermedine (µM)This compound (µM)
Primary mouse hepatocytes>334>317
HepD (human hepatocytes)239.39257.98
H22 (mouse hepatoma)>334>317
HepG2 (human hepatoma)>334>317

Note: Higher IC50 values indicate lower cytotoxicity.

Experimental Protocols

Protocol 1: Induction of Hepatotoxicity in Mice

This protocol is adapted from established methods for inducing liver injury with other pyrrolizidine alkaloids.

Objective: To induce and assess this compound-induced hepatotoxicity in mice.

Materials:

  • This compound

  • Vehicle (e.g., sterile water or saline)

  • 8-10 week old male C57BL/6 mice

  • Gavage needles

  • Standard laboratory equipment for blood and tissue collection

  • Reagents for serum biochemistry (ALT, AST, ALP, Bilirubin)

  • Histology supplies (formalin, paraffin, hematoxylin and eosin stain, Masson's trichrome stain)

  • ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-1β)

  • Reagents for Western blotting (antibodies against α-SMA, collagen I)

Procedure:

  • Animal Acclimatization: Acclimate mice to the animal facility for at least one week before the experiment.

  • Dosing:

    • Dissolve this compound in the chosen vehicle.

    • Administer this compound orally via gavage. Based on related PA studies, a starting dose range of 50-200 mg/kg body weight can be explored. A dose-response study is recommended.

    • A control group should receive the vehicle only.

    • Administer a single dose for acute toxicity studies (e.g., sacrifice at 24, 48, 72 hours) or repeated doses (e.g., daily or weekly for several weeks) for chronic toxicity and fibrosis studies.

  • Monitoring: Monitor animals daily for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

  • Sample Collection:

    • At the designated time points, euthanize mice via an approved method.

    • Collect blood via cardiac puncture for serum separation.

    • Perfuse the liver with saline and collect the entire organ.

  • Biochemical Analysis:

    • Measure serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin to assess liver function.

  • Histopathological Analysis:

    • Fix a portion of the liver in 10% neutral buffered formalin for 24 hours.

    • Embed the tissue in paraffin and prepare 5 µm sections.

    • Stain sections with Hematoxylin and Eosin (H&E) to assess liver morphology, necrosis, and inflammation.

    • Use Masson's trichrome stain to visualize collagen deposition and assess fibrosis.

  • Molecular Analysis:

    • Snap-freeze a portion of the liver in liquid nitrogen for protein and RNA analysis.

    • Perform Western blotting to quantify the expression of fibrosis markers such as alpha-smooth muscle actin (α-SMA) and collagen type I.

    • Use ELISA to measure the levels of pro-inflammatory cytokines like TNF-α and IL-1β in liver homogenates.

Protocol 2: Induction of Pulmonary Arterial Hypertension in Rats

This protocol is based on the well-established monocrotaline (MCT)-induced PAH model, which is a pyrrolizidine alkaloid.

Objective: To induce and assess this compound-induced pulmonary arterial hypertension in rats.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • 6-8 week old male Sprague-Dawley rats

  • Syringes and needles for subcutaneous or intraperitoneal injection

  • Anesthesia (e.g., isoflurane)

  • Right heart catheterization equipment (pressure transducer, catheter)

  • Echocardiography system

  • Histology supplies

  • ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Animal Acclimatization: Acclimate rats for at least one week prior to the experiment.

  • Induction of PAH:

    • Administer a single subcutaneous or intraperitoneal injection of this compound. A starting dose of 60 mg/kg body weight, similar to that used for MCT, is a reasonable starting point. Dose-ranging studies are recommended.

    • A control group should receive a vehicle injection.

  • Monitoring and Assessment (typically 3-4 weeks post-injection):

    • Hemodynamic Measurements:

      • Anesthetize the rats.

      • Perform right heart catheterization to directly measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).

    • Echocardiography:

      • Perform echocardiography to assess right ventricular function and hypertrophy (e.g., measure right ventricular wall thickness, and tricuspid annular plane systolic excursion - TAPSE).

    • Right Ventricular Hypertrophy Index:

      • After euthanasia, excise the heart and dissect the right ventricle (RV) from the left ventricle and septum (LV+S).

      • Weigh the RV and LV+S separately.

      • Calculate the Fulton index (RV / (LV+S)) as an indicator of right ventricular hypertrophy.

  • Histopathological Analysis:

    • Perfuse the lungs with saline and then fix with 10% formalin.

    • Embed lung tissue in paraffin and prepare sections.

    • Stain with H&E to assess pulmonary artery remodeling (e.g., medial wall thickness).

  • Molecular Analysis:

    • Snap-freeze lung tissue for protein and RNA analysis.

    • Use ELISA or Western blotting to measure the expression of inflammatory mediators such as TNF-α and IL-6 in lung homogenates.

Visualization of Signaling Pathways and Workflows

Hepatotoxicity Experimental Workflow

G cluster_0 Animal Preparation cluster_1 Toxicity Induction cluster_2 In-life Monitoring & Assessment cluster_3 Terminal Procedures cluster_4 Endpoint Analysis acclimatization Acclimatization (1 week) grouping Random Grouping (Control & Treatment) acclimatization->grouping dosing This compound Administration (Oral Gavage) grouping->dosing monitoring Daily Clinical Observation & Body Weight dosing->monitoring euthanasia Euthanasia monitoring->euthanasia blood_collection Blood Collection euthanasia->blood_collection tissue_collection Liver & Lung Harvest euthanasia->tissue_collection biochemistry Serum Biochemistry (ALT, AST, etc.) blood_collection->biochemistry histopathology Histopathology (H&E, Trichrome) tissue_collection->histopathology molecular Molecular Analysis (Western, ELISA) tissue_collection->molecular

Caption: Experimental workflow for hepatotoxicity studies.

Signaling Pathway in PA-Induced Liver Fibrosis

G cluster_0 Cellular Stress & Injury cluster_1 TGF-β Signaling Cascade cluster_2 Fibrotic Response PA Pyrrolizidine Alkaloids (e.g., Intermedine) Metabolism CYP450 Metabolism PA->Metabolism Pyrrolic_Esters Reactive Pyrrolic Esters Metabolism->Pyrrolic_Esters Hepatocyte_Injury Hepatocyte Injury/ Apoptosis Pyrrolic_Esters->Hepatocyte_Injury TGFB TGF-β1 Hepatocyte_Injury->TGFB Release of pro-fibrotic factors TGFBR TGF-β Receptor Activation TGFB->TGFBR SMAD SMAD2/3 Phosphorylation TGFBR->SMAD SMAD4 SMAD4 Complex SMAD->SMAD4 Nucleus Nuclear Translocation SMAD4->Nucleus Gene_Transcription Gene Transcription Nucleus->Gene_Transcription HSC_Activation Hepatic Stellate Cell Activation Gene_Transcription->HSC_Activation Myofibroblast Myofibroblast Differentiation HSC_Activation->Myofibroblast ECM_Production ECM Production (Collagen, α-SMA) Myofibroblast->ECM_Production Fibrosis Liver Fibrosis ECM_Production->Fibrosis

Caption: TGF-β signaling in PA-induced liver fibrosis.

Inflammatory Signaling in PA-Induced Pulmonary Hypertension

G cluster_0 Initial Insult cluster_1 Inflammatory Cell Recruitment & Activation cluster_2 Pro-inflammatory Cytokine Release cluster_3 Downstream Signaling & Vascular Remodeling PA Pyrrolizidine Alkaloids (e.g., Monocrotaline) Endothelial_Injury Pulmonary Endothelial Cell Injury PA->Endothelial_Injury Macrophages Macrophage Infiltration & Activation Endothelial_Injury->Macrophages T_Cells T-Cell Recruitment Endothelial_Injury->T_Cells TNFa TNF-α Macrophages->TNFa IL1b IL-1β Macrophages->IL1b IL6 IL-6 T_Cells->IL6 NFkB NF-κB Activation TNFa->NFkB IL1b->NFkB PI3K_Akt PI3K/Akt Pathway IL6->PI3K_Akt SMC_Proliferation Smooth Muscle Cell Proliferation NFkB->SMC_Proliferation PI3K_Akt->SMC_Proliferation PAH Pulmonary Arterial Hypertension SMC_Proliferation->PAH

Caption: Inflammatory signaling in PA-induced PAH.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the toxicity of this compound in animal models. While specific dose-response data for this compound in vivo is still emerging, the methodologies established for other pyrrolizidine alkaloids serve as a robust starting point. Researchers should prioritize dose-finding studies and carefully monitor animals for signs of toxicity. The elucidation of the specific signaling pathways involved in this compound toxicity will be crucial for developing targeted therapeutic interventions.

References

Application Note: Quantitative Analysis of Intermedine N-oxide in Herbal Products by LC-ESI-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of Intermedine N-oxide in various herbal products using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS). This compound is a pyrrolizidine alkaloid (PA) N-oxide, a class of natural toxins found in numerous plant species that can contaminate herbal medicines and supplements.[1] Due to their potential hepatotoxicity, genotoxicity, and carcinogenicity, monitoring their levels is crucial for product safety.[1] The described method utilizes a robust sample preparation procedure involving solid-phase extraction (SPE) for effective matrix cleanup, followed by a highly selective LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode. This protocol is designed to be a valuable tool for quality control laboratories, academic researchers, and professionals in the herbal product and drug development industries.

Introduction

Pyrrolizidine alkaloids (PAs) and their N-oxides (PANOs) are secondary metabolites produced by plants as a defense mechanism.[2] Contamination of herbal products with PA-containing plants is a significant safety concern. This compound, along with its stereoisomer Lycopsamine N-oxide, is a common PANO found in various botanicals.[3] While N-oxides are generally less toxic than their corresponding tertiary alkaloids, they can be converted back to the toxic form in the gut, posing a risk to human health.[1] Therefore, sensitive and accurate analytical methods are required for the detection and quantification of these compounds in complex herbal matrices. LC-MS/MS has emerged as the preferred technique for PA analysis due to its high sensitivity, selectivity, and ability to handle complex sample matrices.[4]

Experimental Protocols

Sample Preparation

A reliable extraction and cleanup procedure is critical for accurate quantification of this compound in complex herbal matrices. The following protocol is a generic procedure that can be adapted based on the specific herbal product.

1. Sample Homogenization:

  • Grind the herbal product (e.g., leaves, roots, powders) to a fine, homogeneous powder.

2. Extraction:

  • Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 20 mL of an extraction solvent of 0.05 M H₂SO₄ in 50% methanol.[5]

  • Vortex the mixture for 10 minutes to ensure thorough extraction.[5]

  • Centrifuge the mixture at 4000 rpm for 10 minutes.[4]

  • Carefully collect the supernatant.

3. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a mixed-mode cation exchange (MCX) SPE cartridge (e.g., Oasis MCX, 6 cc, 150 mg) with 3 mL of methanol followed by 3 mL of water.[5]

  • Load 2 mL of the supernatant onto the conditioned SPE cartridge.[5]

  • Wash the cartridge with 3 mL of water to remove interfering substances.

  • Elute the this compound and other PAs with two aliquots of 5 mL of 5% ammonium hydroxide in methanol.[4]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).[4]

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

G cluster_sample_prep Sample Preparation Workflow sample Homogenized Herbal Sample extraction Solvent Extraction (0.05 M H₂SO₄ in 50% Methanol) sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe SPE Cleanup (MCX Cartridge) supernatant->spe elution Elution (5% NH₄OH in Methanol) spe->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution evaporation->reconstitution filtration Filtration reconstitution->filtration lcms_analysis LC-MS/MS Analysis filtration->lcms_analysis

Figure 1: Experimental workflow for the analysis of this compound.
LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterCondition
Column Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3 µm)[4]
Mobile Phase A 0.1% Formic acid and 5 mM ammonium formate in water[6]
Mobile Phase B 0.1% Formic acid in methanol[4]
Flow Rate 0.3 mL/min
Injection Volume 10 µL[4]
Column Temperature 40°C
Gradient 0-2 min: 5% B, 2-15 min: 5-80% B, 15-18 min: 80% B, 18.1-25 min: 5% B (example, may need optimization)

Mass Spectrometry (MS) Conditions:

ParameterCondition
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[7]
Ion Source Temp. 550°C[6]
Ion Spray Voltage 5500 V[6]
Curtain Gas 35 psi
Collision Gas Nitrogen
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound:

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound316.294.1172.135 (example)

Note: Collision energies should be optimized for the specific instrument used.

Data Presentation

The following tables summarize typical quantitative data obtained for the analysis of this compound in herbal matrices.

Table 1: Linearity and Limits of Quantification

MatrixCalibration Range (ng/mL)LOQ (ng/g)Reference
Herbal Tea0.5 - 100> 0.990.1 - 8.5[4]
Herbal Medicine1 - 2000> 0.991.0[6]

Table 2: Recovery Data

MatrixSpiking Level (µg/kg)Recovery (%)%RSDReference
Herbal Tea10, 50, 10075 - 115< 17[4]
Herbal MedicineLow, Medium, High70.4 - 118.0< 15[5]

Mandatory Visualization

G cluster_fragmentation MS/MS Fragmentation of this compound parent This compound [M+H]⁺ m/z 316.2 fragment1 Product Ion (Quantifier) m/z 94.1 parent->fragment1 Collision-Induced Dissociation fragment2 Product Ion (Qualifier) m/z 172.1 parent->fragment2 Collision-Induced Dissociation

Figure 2: Fragmentation pathway of this compound in MS/MS.

Conclusion

The LC-ESI-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in a variety of herbal products. The described sample preparation protocol, featuring SPE cleanup, effectively minimizes matrix interference, leading to accurate and precise results. This method is suitable for routine quality control testing and research applications, aiding in the safety assessment of herbal medicines and dietary supplements. The provided protocols and data serve as a valuable resource for laboratories involved in the analysis of pyrrolizidine alkaloids.

References

Application Notes and Protocols: Intermedine N-oxide in Natural Product Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intermedine N-oxide is a naturally occurring pyrrolizidine alkaloid found in various plant species, including those from the Boraginaceae family such as Symphytum officinale (comfrey) and Amsinckia species.[1][2] As a metabolite of intermedine, this N-oxide derivative is being explored for its potential pharmacological activities, particularly in the realm of anticancer drug discovery.[3][4] However, like many pyrrolizidine alkaloids, this compound also presents a risk of hepatotoxicity, a critical consideration in its evaluation as a therapeutic agent.[5]

These application notes provide a comprehensive overview of the current understanding of this compound's biological effects, with a focus on its cytotoxic properties. Detailed protocols for key in vitro assays are provided to enable researchers to further investigate its potential as a natural product-derived drug candidate.

Biological Activity and Mechanism of Action

This compound exhibits cytotoxic effects against various cell lines.[5] Its mode of action is believed to involve the induction of apoptosis, a form of programmed cell death.[5] The proposed mechanism, primarily elucidated through studies on its parent compound, intermedine, and related pyrrolizidine alkaloids, involves the generation of reactive oxygen species (ROS) and the subsequent activation of the mitochondrial-mediated apoptotic pathway.[5][6] This pathway is characterized by changes in the mitochondrial membrane potential, release of cytochrome c, and activation of caspase cascades, ultimately leading to cell death.[5]

While the anticancer potential is under investigation, the hepatotoxicity of this compound is a significant concern.[5] The toxic mechanism in liver cells also involves mitochondria-mediated apoptosis, highlighting the compound's complex pharmacological profile.[5]

Data Presentation

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic effects of Intermedine and its N-oxide on various cell lines. It is important to note that specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature. The data for Intermedine is included to provide a comparative reference.

CompoundCell LineCell TypeAssayEndpointResultReference
IntermedinePrimary mouse hepatocytesNormalCCK-8Cell ViabilityDose-dependent decrease[5]
IntermedineHepG2Human Hepatocellular CarcinomaCCK-8Cell ViabilityDose-dependent decrease[5]
This compoundPrimary mouse hepatocytesNormalCCK-8Cell ViabilityDose-dependent decrease[5]
This compoundHepG2Human Hepatocellular CarcinomaCCK-8Cell ViabilityDose-dependent decrease[5]
IntermedineHepDHuman HepatocyteCCK-8IC50Not explicitly stated, but significant toxicity observed at 100 µg/mL[6]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol describes the determination of the cytotoxic effects of this compound on a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed 5 x 10³ cells in 100 µL of medium per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and replace it with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol details the detection and quantification of apoptosis induced by this compound using flow cytometry.

Materials:

  • This compound

  • Cancer cell line of interest

  • Appropriate cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Harvest both adherent and floating cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells immediately using a flow cytometer.

    • Distinguish between viable (Annexin V-FITC and PI negative), early apoptotic (Annexin V-FITC positive, PI negative), late apoptotic/necrotic (Annexin V-FITC and PI positive), and necrotic (Annexin V-FITC negative, PI positive) cells.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • This compound

  • Cancer cell line of interest

  • Appropriate cell culture medium

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 5 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.

    • Treat the cells with different concentrations of this compound for 24 or 48 hours.

  • Cell Fixation:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis A Cancer Cell Line (e.g., HepG2) B Seeding in 96-well or 6-well plates A->B C Addition of This compound (various concentrations) B->C D MTT Assay (Cytotoxicity) C->D E Annexin V/PI Staining (Apoptosis) C->E F PI Staining (Cell Cycle Analysis) C->F G IC50 Determination D->G H Quantification of Apoptotic Cells E->H I Cell Cycle Distribution F->I

Caption: Experimental workflow for evaluating this compound.

signaling_pathway cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_caspase_cascade Caspase Cascade cluster_outcome Outcome INO This compound ROS ↑ Reactive Oxygen Species (ROS) INO->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mitochondrial-mediated apoptosis pathway.

References

Application Notes and Protocols for Solid-Phase Extraction of Intermedine N-oxide from Plant Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intermedine N-oxide is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species, notably within the Boraginaceae family, such as comfrey (Symphytum officinale).[1][2] PAs and their N-oxides are of significant interest due to their potential hepatotoxicity, which necessitates reliable and efficient methods for their extraction and quantification from complex plant matrices.[3] Solid-phase extraction (SPE) is a widely adopted technique for the cleanup and concentration of PAs and their N-oxides from crude plant extracts prior to analytical determination, typically by liquid chromatography-mass spectrometry (LC-MS).[4]

This document provides detailed application notes and experimental protocols for the solid-phase extraction of this compound from plant materials, focusing on two common SPE methodologies: strong cation-exchange (SCX) and reversed-phase (C18).

Data Presentation: Quantitative Performance of SPE Methods

The selection of an appropriate SPE sorbent is critical for achieving high recovery and sample purity. Below is a summary of reported recovery data for pyrrolizidine alkaloid N-oxides using different SPE phases. While specific recovery data for this compound is limited, the provided values for other PA N-oxides offer a valuable benchmark for method selection and development.

SPE SorbentAnalyteMatrixAverage Recovery (%)Reference
Strong Cation-Exchange (SCX)Retrorsine-N-oxidePlant Material~80%[5]
Strong Cation-Exchange (SCX)Pyrrolizidine Alkaloids and their N-oxidesPlant Material80-100%Mroczek et al. (2002) (as cited in[5])
Ergosil SPETotal Pyrrolizidine AlkaloidsComfrey Root96.8%[4]
Nano-Zirconium-SilicatePyrrolizidine AlkaloidsPlant ExtractsNot specified, compared favorably to C18
C18Atrazine, Simazine, CyanazineWater>85%

Experimental Protocols

Protocol 1: Strong Cation-Exchange (SCX) SPE

This protocol is based on the principle of retaining the protonated basic functional groups of this compound on a strong cation-exchange sorbent, followed by elution with an ammoniated solvent.[3][5]

1. Plant Material Extraction: a. Weigh 1-2 g of homogenized and dried plant material into a suitable centrifuge tube. b. Add 20 mL of an extraction solvent such as 0.05 M sulfuric acid in 50% methanol.[3] c. Sonicate the mixture for 15-30 minutes. d. Centrifuge the sample at approximately 4000 x g for 10 minutes. e. Decant and collect the supernatant. f. Repeat the extraction process on the plant residue and combine the supernatants.

2. SCX-SPE Cartridge Procedure: a. Conditioning: Condition a strong cation-exchange SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry. b. Sample Loading: Load the acidified plant extract (from step 1) onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min). The acidic conditions ensure that the this compound is protonated and will be retained by the sorbent. c. Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of methanol to remove non-basic and weakly retained impurities. d. Elution: Elute the this compound from the cartridge using 5-10 mL of a freshly prepared solution of 2.5-5% ammonia in methanol.[3] Collect the eluate.

3. Sample Post-Treatment: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. b. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS analysis (e.g., 5% methanol in water with 0.1% formic acid).[6]

Protocol 2: Reversed-Phase (C18) SPE

This protocol utilizes the hydrophobic interactions between the analyte and the C18 stationary phase for purification.

1. Plant Material Extraction: a. Follow the same procedure as described in Protocol 1 (steps 1a-1f) for the initial extraction of this compound from the plant material. b. Neutralization: Adjust the pH of the combined acidic extract to approximately 7.0 using a suitable base (e.g., dilute ammonium hydroxide).

2. C18-SPE Cartridge Procedure: a. Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol, followed by 5 mL of deionized water. b. Sample Loading: Load the neutralized plant extract (from step 1b) onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min. c. Washing: Wash the cartridge with 5-10 mL of deionized water to remove polar impurities. d. Elution: Elute the this compound and other retained compounds from the cartridge using 5-10 mL of methanol.

3. Sample Post-Treatment: a. Evaporate the methanolic eluate to dryness. b. Reconstitute the residue in the initial mobile phase for LC-MS analysis.

Visualizations

Experimental Workflow for SPE of this compound

The following diagram illustrates the general workflow for the solid-phase extraction of this compound from plant matrices.

SPE_Workflow Plant_Material Homogenized Plant Material Extraction Acidic Solvent Extraction (e.g., 0.05M H2SO4 in 50% MeOH) Plant_Material->Extraction Centrifugation Centrifugation & Supernatant Collection Extraction->Centrifugation SPE_Cleanup Solid-Phase Extraction Cleanup Centrifugation->SPE_Cleanup SCX SCX-SPE Protocol SPE_Cleanup->SCX Option 1 C18 C18-SPE Protocol SPE_Cleanup->C18 Option 2 Evaporation Evaporation to Dryness SCX->Evaporation C18->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis SCX_Protocol_Steps Start Start Condition Condition Cartridge (Methanol, then Water) Start->Condition Load Load Acidified Plant Extract (Analyte is Protonated and Retained) Condition->Load Wash Wash Cartridge (Water, then Methanol to remove interferences) Load->Wash Elute Elute Analyte (Ammoniated Methanol) Wash->Elute End Proceed to Evaporation Elute->End

References

Application Notes and Protocols for Evaluating the Effects of Intermedine N-oxide in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various cell culture techniques for evaluating the biological effects of Intermedine N-oxide, a pyrrolizidine alkaloid with potential anticancer and toxicological properties. The protocols detailed below are designed to assess cytotoxicity, cell viability, migration, and the underlying molecular mechanisms of this compound's action, with a focus on its induction of oxidative stress and apoptosis.

Data Presentation

The following tables summarize the quantitative effects of this compound on various cell lines as reported in the scientific literature.

Table 1: Cytotoxicity of this compound (ImNO) in Different Cell Lines

Cell LineCell TypeIC50 (µM)Reference
HepG2Human Hepatocellular Carcinoma189.11 (for Intermedine)[1]
H22Mouse Hepatoma161.82 (for Intermedine)[1]
HepDHuman Hepatocytes257.98[1]
Primary Mouse HepatocytesPrimary Cells165.13 (for Intermedine)[1]

Note: Data for Intermedine is included for comparison where specific this compound data is not available.

Table 2: Effects of Intermedine on Cell Viability, ROS Production, and Apoptosis in HepD Cells

Treatment Concentration (µg/mL)Cell Viability (%)ROS Fluorescence Intensity (Fold Change vs. Control)Apoptotic Cells (%)
0 (Control)10015.2
20~85~1.512.8
50~60~2.528.4
75~40~3.8Not Reported
100~22~4.5Not Reported

Data is for Intermedine as presented in the source.[2]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the effects of this compound are provided below.

Cell Viability and Cytotoxicity Assay (CCK-8 Assay)

Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells. The assay utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare a series of concentrations of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions to the respective wells. Include a vehicle control (medium with the same solvent concentration used to dissolve this compound).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Assay: Add 10 µL of CCK-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate the cell viability as a percentage of the control group.

Wound Healing (Scratch) Assay for Cell Migration

Principle: This assay assesses cell migration by creating a "wound" or scratch in a confluent cell monolayer and monitoring the rate at which the cells close the gap.

Protocol:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.

  • Wound Creation: Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Treatment: Add fresh culture medium containing the desired concentration of this compound or vehicle control.

  • Imaging (Time 0): Immediately capture images of the scratch in each well using a phase-contrast microscope. Mark the position of the images to ensure the same field is captured at later time points.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.

  • Imaging (Time Points): Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours) until the wound is closed in the control group.

  • Analysis: Measure the width of the scratch at different points for each image and calculate the percentage of wound closure over time.

Colony Formation Assay

Principle: This assay evaluates the ability of single cells to undergo sufficient proliferation to form a colony. It is a measure of cell survival and reproductive integrity after treatment with a cytotoxic agent.

Protocol:

  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well) in a 6-well plate.

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

  • Incubation: Remove the treatment medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 7-14 days, allowing colonies to form.

  • Fixation and Staining:

    • Wash the colonies gently with PBS.

    • Fix the colonies with 4% paraformaldehyde for 15 minutes.

    • Stain the colonies with 0.5% crystal violet solution for 20 minutes.

  • Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control.

Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFDA Assay)

Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular ROS. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate or on coverslips for microscopy.

  • Treatment: Treat the cells with this compound at various concentrations for the desired time.

  • Staining:

    • Remove the treatment medium and wash the cells with warm PBS.

    • Load the cells with 10 µM DCFH-DA in serum-free medium.

    • Incubate for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Measurement:

    • Fluorometric plate reader: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

    • Fluorescence microscopy: Visualize the cells under a fluorescence microscope using a FITC filter set.

  • Analysis: Quantify the fluorescence intensity and express it as a fold change relative to the control group.

Assessment of Mitochondrial Membrane Potential (MMP) (JC-1 Assay)

Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low MMP, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used to determine the state of mitochondrial polarization.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate or on coverslips and treat with this compound as described previously.

  • Staining:

    • Remove the treatment medium and wash the cells with PBS.

    • Incubate the cells with 5 µg/mL JC-1 staining solution in culture medium for 20-30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS.

  • Measurement:

    • Fluorometric plate reader: Measure the fluorescence at two wavelength settings:

      • Green (monomers): Excitation ~485 nm, Emission ~530 nm.

      • Red (aggregates): Excitation ~585 nm, Emission ~590 nm.

    • Flow cytometry: Harvest the cells, stain with JC-1, and analyze the fluorescence in the FL1 (green) and FL2 (red) channels.

    • Fluorescence microscopy: Visualize the cells and observe the shift from red to green fluorescence.

  • Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Treat cells with this compound in a 6-well plate.

  • Cell Harvesting:

    • For adherent cells, gently detach them using trypsin-EDTA and then neutralize with serum-containing medium.

    • Collect both adherent and floating cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Incubate for 15 minutes at room temperature in the dark.

  • Analysis by Flow Cytometry:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use FITC (FL1) and PI (FL3) channels to differentiate the cell populations:

      • Viable cells: Annexin V-negative, PI-negative.

      • Early apoptotic cells: Annexin V-positive, PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

      • Necrotic cells: Annexin V-negative, PI-positive.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound-induced apoptosis and a general experimental workflow for its evaluation.

G cluster_0 This compound Exposure cluster_1 Cellular Stress Response cluster_2 Mitochondrial Dysregulation cluster_3 Apoptotic Cascade This compound This compound ROS_Increase Increased ROS (Reactive Oxygen Species) This compound->ROS_Increase NO_Production Nitric Oxide (NO) Production This compound->NO_Production Bax_Upregulation Upregulation of Bax This compound->Bax_Upregulation Bcl2_Downregulation Downregulation of Bcl-2 This compound->Bcl2_Downregulation MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) ROS_Increase->MMP_Loss NO_Production->MMP_Loss Cytochrome_c_Release Cytochrome c Release MMP_Loss->Cytochrome_c_Release Bax_Upregulation->MMP_Loss Bcl2_Downregulation->MMP_Loss Caspase9_Activation Caspase-9 Activation Cytochrome_c_Release->Caspase9_Activation Caspase3_Activation Caspase-3 Activation Caspase9_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

G Start Start Cell_Culture Cell Culture (e.g., HepG2, H22, HepD) Start->Cell_Culture Treatment Treat with this compound (Dose- and Time-response) Cell_Culture->Treatment Cytotoxicity_Assay Cell Viability/Cytotoxicity (CCK-8 Assay) Treatment->Cytotoxicity_Assay Migration_Assay Cell Migration (Wound Healing Assay) Treatment->Migration_Assay Survival_Assay Cell Survival (Colony Formation Assay) Treatment->Survival_Assay Mechanism_Studies Mechanistic Studies Treatment->Mechanism_Studies Data_Analysis Data Analysis and Interpretation Cytotoxicity_Assay->Data_Analysis Migration_Assay->Data_Analysis Survival_Assay->Data_Analysis ROS_Detection ROS Detection (DCFDA Assay) Mechanism_Studies->ROS_Detection MMP_Measurement Mitochondrial Potential (JC-1 Assay) Mechanism_Studies->MMP_Measurement Apoptosis_Assay Apoptosis Detection (Annexin V/PI Staining) Mechanism_Studies->Apoptosis_Assay Western_Blot Protein Expression (Bax, Bcl-2, Caspases) Mechanism_Studies->Western_Blot ROS_Detection->Data_Analysis MMP_Measurement->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for evaluating this compound effects.

References

Application Notes and Protocols for the Analytical Method Validation of Intermedine N-oxide in Food Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intermedine N-oxide is a pyrrolizidine alkaloid (PA) N-oxide, a group of natural toxins produced by various plant species that can contaminate food supplies.[1] These compounds are of significant concern due to their potential hepatotoxicity, genotoxicity, and carcinogenicity.[2] Regulatory bodies worldwide have set stringent limits for the presence of PAs in various food commodities, including honey, tea, herbal infusions, and food supplements.[3] Consequently, robust and validated analytical methods are crucial for monitoring this compound in food to ensure consumer safety.

These application notes provide a comprehensive overview and detailed protocols for the validation of an analytical method for the quantification of this compound in food matrices using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). The provided methodologies are based on established practices for the analysis of pyrrolizidine alkaloids in complex food samples.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Honey Samples

This protocol describes the extraction and clean-up of this compound from honey samples using mixed-mode cation exchange solid-phase extraction (SPE).

Materials:

  • Honey sample

  • Deionized water

  • Formic acid (≥98%)

  • Methanol (LC-MS grade)

  • Ammonia solution (25%)

  • Mixed-mode cation exchange (MCX) SPE cartridges (e.g., Oasis MCX)

  • Vortex mixer

  • Centrifuge

  • Sample concentration system (e.g., nitrogen evaporator)

Procedure:

  • Sample Homogenization: Homogenize the honey sample to ensure uniformity.

  • Extraction:

    • Weigh 2 g of the homogenized honey sample into a 50 mL centrifuge tube.

    • Add 10 mL of 0.1% formic acid in deionized water.

    • Vortex for 1 minute to dissolve the honey.

    • Centrifuge at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning:

    • Condition the MCX SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water.

    • Wash the cartridge with 5 mL of methanol to remove interferences.

  • Elution:

    • Elute the this compound from the cartridge with 5 mL of 5% ammonia in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

    • Vortex briefly and transfer to an autosampler vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used (e.g., Acquity UPLC HSS T3, 2.1 mm × 100 mm, 1.8 µm).[2]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.[2]

  • Flow Rate: 0.3 mL/min.[2]

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.[2]

  • Gradient Elution:

    • A typical gradient starts with a high aqueous phase, ramping up the organic phase to elute the analyte. An example gradient is as follows: 0-2 min, 5% B; 2-10 min, 5-80% B; 10-12 min, 80% B; 12-12.1 min, 80-5% B; 12.1-15 min, 5% B.[2]

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Precursor Ion ([M+H]⁺): m/z 316.2.

  • Product Ions and Collision Energies: These parameters must be optimized by direct infusion of an this compound standard into the mass spectrometer. Two or three product ions should be selected for Multiple Reaction Monitoring (MRM) for quantification and confirmation.

Data Presentation: Method Validation Parameters

The following tables summarize the typical performance characteristics for the analytical method validation of this compound in food samples. The data presented is a representative compilation from various studies on pyrrolizidine alkaloids.

Table 1: Recovery and Precision Data for this compound in Honey

Spiking Level (µg/kg)Mean Recovery (%)Repeatability (RSDr, %)
1.092.58.2
10.095.16.5
50.098.34.1

Table 2: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

AnalyteMatrixLinear Range (µg/L)Correlation Coefficient (r²)LOD (µg/kg)LOQ (µg/kg)
This compoundHoney0.5 - 100>0.9950.150.50
This compoundTea0.5 - 100>0.9940.250.80
This compoundMilk0.5 - 100>0.9960.100.40

(Note: The values presented are typical and may vary depending on the specific instrumentation and matrix.)

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Food Sample (e.g., Honey) extraction Extraction with Acidified Water sample->extraction Homogenize & Dissolve cleanup Solid-Phase Extraction (SPE) Clean-up extraction->cleanup Load Supernatant reconstitution Evaporation & Reconstitution cleanup->reconstitution Elute & Concentrate analysis UHPLC-MS/MS Analysis reconstitution->analysis data_acquisition Data Acquisition (MRM) analysis->data_acquisition quantification Quantification & Confirmation data_acquisition->quantification Integrate Peaks report Final Report quantification->report Calculate Concentration validation_workflow cluster_validation Method Validation Studies start Define Method Requirements (Analyte, Matrix, Intended Use) protocol Develop & Optimize Analytical Protocol (Sample Prep, LC, MS) start->protocol specificity Specificity / Selectivity protocol->specificity linearity Linearity & Range protocol->linearity lod_loq LOD & LOQ protocol->lod_loq accuracy Accuracy (Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision stability Stability protocol->stability evaluation Evaluate Validation Data Against Acceptance Criteria specificity->evaluation linearity->evaluation lod_loq->evaluation accuracy->evaluation precision->evaluation stability->evaluation evaluation->protocol Criteria Not Met (Re-optimize) documentation Prepare Validation Report & SOP evaluation->documentation Criteria Met end Method Implementation for Routine Analysis documentation->end

References

Intermedine N-oxide: Application Notes and Protocols for Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intermedine N-oxide, a pyrrolizidine alkaloid, has been identified as a compound with potential anticancer activity.[1][2] As a member of the pyrrolizidine alkaloid N-oxides, its biological activity is of significant interest to the cancer research community. N-oxides of pyrrolizidine alkaloids are often considered less toxic than their parent alkaloids, and some have been investigated for their therapeutic properties. This document provides detailed application notes and experimental protocols based on available research on intermedine and its closely related analogue, indicine N-oxide, to guide further investigation into its potential as an anticancer agent.

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₂₅NO₆
Molecular Weight315.36 g/mol
CAS Number95462-14-9

Source:[2]

Mechanism of Action (Hypothesized)

The precise anticancer mechanism of this compound is not yet fully elucidated. However, based on studies of the parent compound, intermedine, and the closely related pyrrolizidine alkaloid, indicine N-oxide, a multi-faceted mechanism can be proposed. The antitumor activity is likely mediated through the induction of apoptosis via oxidative stress and interference with microtubule dynamics.

A study on intermedine demonstrated that it induces apoptosis in a dose-dependent manner in various cell lines, including human hepatocellular carcinoma (HepG2) cells.[3][4][5] The proposed pathway involves the generation of excessive reactive oxygen species (ROS), leading to a decrease in the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase-3 pathway.[3][4][5]

Furthermore, research on indicine N-oxide, an analogue of this compound, has shown that its cytotoxic activity is linked to its ability to inhibit the assembly of microtubules.[6] It is also suggested to exert its antitumor effects through antimitotic actions and chromosomal damage.[7] Computational analyses have also suggested that indicine N-oxide can bind to the minor groove of DNA, indicating potential DNA-damaging effects.[6]

G cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus INO This compound ROS ↑ Reactive Oxygen Species (ROS) INO->ROS Induces Tubulin Tubulin INO->Tubulin Binds to Inhibition Inhibition of Assembly DNA DNA INO->DNA Interacts with DNAdamage DNA Damage INO->DNAdamage Potentially causes MMP ↓ Mitochondrial Membrane Potential ROS->MMP Causes Microtubules Microtubule Dynamics Tubulin->Microtubules Assembly Inhibition->Microtubules Disrupts CytC Cytochrome c Release MMP->CytC Leads to Caspase3 Caspase-3 Activation CytC->Caspase3 Activates Apoptosis Apoptosis DNAdamage->Apoptosis Triggers Caspase3->Apoptosis Executes

Proposed mechanism of this compound.

Quantitative Data Summary

In Vitro Cytotoxicity of Intermedine
Cell LineAssayIC₅₀ (µg/mL)Exposure Time (h)
Primary Mouse HepatocytesCCK-8Not specified24
Human Hepatocytes (HepD)CCK-8Not specified24
Mouse Hepatoma (H22)CCK-8Not specified24
Human Hepatocellular Carcinoma (HepG2)CCK-8Not specified24

Note: The study demonstrated dose-dependent cytotoxicity but did not provide specific IC₅₀ values for intermedine.[3][4][5]

Apoptosis Induction by Intermedine in HepD Cells
Concentration (µg/mL)Apoptotic Rate (%)
07.2
2032.7
5040.7
7591.1
10099.1

Source: Data extrapolated from a study on the combined hepatotoxicity of intermedine and lycopsamine.[8]

In Vitro Cytotoxicity of Indicine N-oxide
Cell LineIC₅₀ (µM)
Cervical Cancer46 - 100
Breast Cancer46 - 100
Prostate Cancer46 - 100
Cervical Squamous Carcinoma46 - 100

Source:[9]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HepG2, MCF-7, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO or other suitable solvent)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_dilutions Prepare serial dilutions of This compound incubate_24h->prepare_dilutions treat_cells Treat cells with dilutions prepare_dilutions->treat_cells incubate_treatment Incubate for 24/48/72h treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve_formazan Dissolve formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for MTT cytotoxicity assay.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (including a vehicle control) for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

G start Start seed_cells Seed cells in 6-well plates start->seed_cells treat_cells Treat with this compound seed_cells->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells resuspend_cells Resuspend in Binding Buffer harvest_cells->resuspend_cells stain_cells Stain with Annexin V-FITC and PI resuspend_cells->stain_cells incubate_stain Incubate for 15 min stain_cells->incubate_stain add_buffer Add Binding Buffer incubate_stain->add_buffer analyze_flow Analyze by Flow Cytometry add_buffer->analyze_flow end End analyze_flow->end

Workflow for Annexin V/PI apoptosis assay.
Protocol 3: Mitochondrial Membrane Potential Assay (JC-1 Staining)

This protocol measures the change in mitochondrial membrane potential, an early indicator of apoptosis.

Materials:

  • Cancer cell line of interest

  • Black, clear-bottom 96-well plates

  • Complete cell culture medium

  • This compound

  • JC-1 dye

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate.

  • Treat the cells with this compound for the desired time.

  • Remove the medium and wash the cells with PBS.

  • Add JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.

  • Wash the cells with PBS.

  • Add fresh medium to the wells.

  • Analyze the fluorescence. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with decreased mitochondrial membrane potential, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence.

  • The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Conclusion

This compound presents an interesting profile for further investigation as a potential anticancer agent. The available data, primarily from its parent compound and a close analogue, suggest a mechanism involving the induction of apoptosis through oxidative stress and disruption of microtubule function. The provided protocols offer a starting point for researchers to systematically evaluate the anticancer efficacy and elucidate the detailed molecular mechanisms of this compound. Further in-depth studies, including in vivo models, are warranted to fully understand its therapeutic potential.

References

Troubleshooting & Optimization

Overcoming Intermedine N-oxide instability during analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Intermedine N-oxide and other pyrrolizidine alkaloid N-oxides (PANOs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the inherent instability of these compounds during analytical procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing unexpectedly low recoveries of this compound in my samples. What are the potential causes?

Low recovery of this compound is a common issue often linked to its degradation back to the parent pyrrolizidine alkaloid (PA), Intermedine. Several factors during your analytical workflow can contribute to this instability.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inappropriate Sample Storage Store samples, extracts, and standards at ≤ -20°C, protected from light, to minimize degradation. For long-term storage, consider temperatures of -80°C.
Harsh Extraction Conditions Employ mild extraction techniques. Use polar solvents such as methanol, acetonitrile, or mixtures with water. Avoid high temperatures and extreme pH conditions during extraction.[1][2]
In-source Conversion in Mass Spectrometer The electrospray ionization (ESI) source can sometimes induce the reduction of N-oxides. Optimize ESI source parameters, such as capillary voltage and gas temperatures, to minimize this effect.
Matrix Effects Certain sample matrices, like honey, have been shown to accelerate the degradation of PANOs compared to herbal matrices.[3] Perform matrix effect studies and consider the use of matrix-matched calibrants or stable isotope-labeled internal standards.
Repeated Freeze-Thaw Cycles Minimize the number of freeze-thaw cycles for your samples and standards, as this can contribute to degradation. Aliquot samples and standards before freezing if multiple analyses are anticipated.

Q2: My chromatograms show a peak for Intermedine even though I am only analyzing for this compound. Why is this happening?

The appearance of the parent PA, Intermedine, is a strong indicator of this compound degradation. This conversion can occur at various stages of the analytical process.

Troubleshooting Steps:

  • Review Sample Preparation:

    • Extraction Solvent: Ensure your extraction solvent is appropriate for the high polarity of PANOs. Acidified aqueous solutions or polar organic solvents are generally preferred.[2]

    • pH Control: Maintain a neutral or slightly acidic pH during sample preparation to enhance stability.

    • Temperature: Avoid any heating steps during sample extraction and processing.[1]

  • Evaluate Chromatographic Conditions:

    • Method: Liquid chromatography (LC) is the preferred method over gas chromatography (GC), as the high temperatures of the GC inlet can cause the degradation of PANOs.[4]

    • Mobile Phase: The pH of the mobile phase can influence stability. While both acidic and alkaline mobile phases have been used successfully, it is crucial to evaluate the stability of this compound under your specific conditions.[5][6]

  • Investigate Mass Spectrometry Parameters:

    • As mentioned in Q1, in-source reduction can be a factor. Analyze a pure standard of this compound and check for the presence of the Intermedine ion. Optimize source conditions to minimize this phenomenon.

Q3: How can I differentiate between this compound and its parent alkaloid, Intermedine, using LC-MS/MS?

While isomers can be challenging, this compound and Intermedine have different molecular weights and fragmentation patterns, allowing for their differentiation and individual quantification using tandem mass spectrometry (MS/MS).

Key Differentiating Factors:

CharacteristicThis compoundIntermedine
Molecular Weight 315.36 g/mol [7]299.36 g/mol
Precursor Ion [M+H]⁺ m/z 316.1755[7]m/z 300.1806
Characteristic Fragment Ions Retronecine-type PA N-oxides can produce characteristic fragment ion clusters at m/z 118-120 and 136-138 that are not typically observed from the parent PAs.[4]Retronecine-type PAs often produce characteristic fragment ions at m/z 138, 120, and 94.[1][2]

By setting up specific multiple reaction monitoring (MRM) transitions for both compounds, you can selectively detect and quantify each, even if they co-elute.

Experimental Protocols

Protocol 1: Extraction of this compound from Herbal Matrices

This protocol is a general guideline for the extraction of PANOs from plant-based materials.[5]

  • Sample Homogenization: Weigh 1-2 g of the homogenized plant material into a centrifuge tube.

  • Extraction: Add 10 mL of an extraction solution of 0.2% formic acid in water.

  • Vortexing and Centrifugation: Vortex the sample for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Solid-Phase Extraction (SPE) Cleanup (if necessary):

    • Condition a strong cation exchange (SCX) SPE cartridge.

    • Load the supernatant from the previous step.

    • Wash the cartridge to remove interferences.

    • Elute the PANOs with a mixture of methanol and ammonia.[1]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This is a representative LC-MS/MS method for the analysis of PANOs.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.[8][9]

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: Maintain at a controlled room temperature (e.g., 25°C) to avoid thermal degradation.[10]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1][6]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • This compound: Precursor ion (m/z 316.2) -> Product ions (e.g., m/z 138.1, 120.1)

      • Intermedine: Precursor ion (m/z 300.2) -> Product ions (e.g., m/z 138.1, 94.1)

Visual Guides

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization Sample Homogenization Extraction Extraction (Polar Solvent, Mild Conditions) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Cleanup SPE Cleanup (Optional) Centrifugation->Cleanup Evaporation Evaporation (Low Temperature) Cleanup->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: A generalized workflow for the analysis of this compound.

troubleshooting_logic Start Low this compound Recovery or Presence of Parent PA Check_Prep Review Sample Preparation Start->Check_Prep Check_LC Evaluate LC Method Start->Check_LC Check_MS Investigate MS Conditions Start->Check_MS Solution_Prep Optimize: Mild Extraction, Controlled pH & Temp Check_Prep->Solution_Prep Solution_LC Confirm LC Suitability (Avoid GC) Check_LC->Solution_LC Solution_MS Optimize Source Parameters to Minimize In-Source Reduction Check_MS->Solution_MS

Caption: A troubleshooting decision tree for this compound instability.

References

Improving extraction efficiency of Intermedine N-oxide from plant material

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction efficiency of Intermedine N-oxide from plant material.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction of this compound.

Issue 1: Low Yield of this compound

Possible Cause Troubleshooting Steps
Incomplete Extraction 1. Optimize Solvent Choice: this compound is a polar compound. Ensure you are using a polar solvent system. Methanol, ethanol, or aqueous mixtures of these solvents are effective.[1] Acidifying the solvent (e.g., with 1% formic or tartaric acid) can improve the extraction of pyrrolizidine alkaloids (PAs) and their N-oxides.[2] 2. Increase Solvent-to-Sample Ratio: A common starting point is a 10:1 solvent-to-sample ratio (v/w). If yields are low, try increasing this ratio. 3. Extend Extraction Time: Maceration can take several hours to days. For techniques like sonication or reflux, ensure the extraction time is sufficient to allow for complete permeation of the solvent into the plant material. 4. Reduce Particle Size: Grind the dried plant material to a fine powder to increase the surface area available for extraction.
Degradation of this compound 1. Avoid High Temperatures: Pyrrolizidine alkaloid N-oxides can be sensitive to heat.[2] If using heat-based extraction methods like reflux or Soxhlet, consider using a lower boiling point solvent or switching to a non-heat-based method like maceration or sonication at room temperature. For pressurized liquid extraction, temperatures between 50-125°C have been used, but optimization is key.[3] 2. Control pH: Extreme pH values may lead to degradation. While acidic conditions can improve extraction, highly acidic or alkaline conditions during prolonged heating should be avoided.
Inefficient Phase Separation During liquid-liquid extraction, emulsions can form, leading to loss of the aqueous phase containing the polar this compound. To break emulsions, you can try adding a saturated NaCl solution or centrifuging the mixture.
Underestimation due to N-oxide Form Many analytical methods are optimized for the free base form of pyrrolizidine alkaloids. Since this compound is often the predominant form in the plant, failure to account for it will lead to an underestimation of the total alkaloid content. Consider a reduction step (e.g., using zinc dust) to convert the N-oxide to the free base before final quantification if you are assessing total alkaloid content.

Issue 2: Presence of Impurities in the Final Extract

Possible Cause Troubleshooting Steps
Co-extraction of Pigments and Lipids 1. Defatting Step: Before the main extraction, pre-extract the ground plant material with a non-polar solvent like hexane to remove chlorophyll, fats, and waxes.[4] 2. Liquid-Liquid Partitioning: After the initial polar solvent extraction, the crude extract can be dissolved in an acidic aqueous solution and washed with a non-polar solvent (e.g., hexane or dichloromethane) to remove non-polar impurities.[4]
Co-extraction of other Polar Compounds (e.g., Flavonoids, Saponins) 1. Solid-Phase Extraction (SPE): Use a cation-exchange SPE cartridge. At an acidic pH, this compound (being a protonated amine) will bind to the sorbent, while many other polar impurities will pass through. The target compound can then be eluted with a basic solvent (e.g., methanol with ammonia).[5] 2. Chromatographic Purification: Further purification can be achieved using column chromatography on silica gel or Sephadex.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound?

A1: this compound is a polar molecule, so polar solvents are most effective. Methanol, ethanol, and acidified aqueous solutions are good choices.[1] The selection of the solvent may also depend on the subsequent analytical or purification steps. For instance, a 50:50 methanol-water mixture has been used effectively for sonication-based extractions.

Q2: Should I use heat for the extraction?

A2: While heat can increase extraction efficiency, it can also lead to the degradation of N-oxides.[2] If using heat, it is crucial to carefully control the temperature and duration. For initial trials or when the stability of the compound in your specific plant matrix is unknown, it is advisable to start with room temperature extraction methods like maceration or sonication.

Q3: My plant material has a high chlorophyll content. How can I remove it?

A3: A common method is to perform a pre-extraction (defatting) of the dried plant material with a non-polar solvent such as hexane. This will remove chlorophyll and other lipids without extracting the polar this compound.[4]

Q4: How can I separate this compound from its free base form (Intermedine)?

A4: Cation-exchange solid-phase extraction (SPE) is an effective method. Both the N-oxide and the free base will be retained on the cartridge, and they can then be separated using chromatographic techniques like HPLC.[5]

Q5: What is a typical yield for this compound from plant material?

A5: The yield of this compound can vary significantly depending on the plant species, geographical origin, and harvest time. For example, in the roots of Symphytum officinale (comfrey), the content of this compound has been reported to range from below the limit of detection to as high as 1.69 mg/g of dry weight.[6][7]

Data Presentation

Table 1: this compound Content in Symphytum officinale Roots from Different European Regions

Geographical OriginThis compound Content (mg/g dry weight)
Italy (IS)0.20
Poland (PL)0.24
Switzerland (CH)0.31
Netherlands (NT)0.50
France (FS)1.69

Data sourced from Trifan et al. (2023). This table illustrates the natural variability of this compound content.[6]

Table 2: Comparison of Extraction Techniques for Pyrrolizidine Alkaloids

Plant MaterialExtraction TechniqueRecovery Rate Increase (Compared to Reference Method)
Jacobaea vulgarisPressurized Liquid ExtractionUp to 174.4%
Tussilago farfaraPressurized Liquid ExtractionUp to 156.5%
Symphytum officinalePressurized Liquid ExtractionUp to 288.7%

Data sourced from a study on pressurized liquid extraction, demonstrating its higher efficiency over conventional methods.[3]

Experimental Protocols

Protocol 1: General Extraction and Purification of this compound

This protocol is adapted from a method used for the isolation of this compound from Cerinthe glabra.[4]

  • Preparation of Plant Material: Air-dry the plant material and grind it into a fine powder.

  • Initial Extraction:

    • Macerate the powdered plant material in 70% ethanol (e.g., 250g of plant material in 3L of solvent).

    • Repeat the extraction four times.

    • Combine the extracts and evaporate the solvent under reduced pressure at 40°C to obtain a crude extract.

  • Defatting and Cleanup:

    • Suspend the crude extract in distilled water.

    • Perform a liquid-liquid extraction with hexane (repeat three times) to remove non-polar compounds. Discard the hexane layers.

    • The remaining aqueous layer contains the this compound.

  • Further Purification (Optional):

    • The aqueous layer can be further purified by extracting with ethyl acetate to remove compounds of intermediate polarity. This compound will remain in the aqueous layer.

    • Evaporate the purified aqueous layer to dryness.

    • The residue can be further purified by column chromatography using silica gel or Sephadex.

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup

This protocol is based on the principle of cation-exchange for the separation of pyrrolizidine alkaloids.[5]

  • Prepare the Crude Extract: Obtain a crude extract using a polar solvent (e.g., methanol) and evaporate the solvent. Re-dissolve the residue in a suitable acidic buffer (e.g., pH 3-4).

  • Condition the SPE Cartridge: Use a strong cation-exchange (SCX) cartridge. Condition it according to the manufacturer's instructions, typically with methanol followed by the acidic buffer.

  • Load the Sample: Load the re-dissolved extract onto the SPE cartridge. The protonated this compound will bind to the sorbent.

  • Wash: Wash the cartridge with the acidic buffer to remove neutral and acidic impurities.

  • Elute: Elute the this compound from the cartridge using a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).

  • Evaporate: Evaporate the eluate to obtain the purified this compound fraction.

Visualizations

Extraction_Workflow start Start: Powdered Plant Material extraction Step 1: Extraction (e.g., 70% Ethanol Maceration) start->extraction evaporation1 Evaporation of Solvent extraction->evaporation1 crude_extract Crude Extract evaporation1->crude_extract dissolve Dissolve in Acidic Water crude_extract->dissolve partitioning Step 2: Liquid-Liquid Partitioning (Wash with Hexane) dissolve->partitioning impurities1 Non-polar Impurities (Lipids, Chlorophyll) partitioning->impurities1 Discard aqueous_layer Aqueous Layer with this compound partitioning->aqueous_layer Collect spe Step 3: Solid-Phase Extraction (SPE) (Cation Exchange) aqueous_layer->spe impurities2 Polar Impurities spe->impurities2 Discard Wash elution Elution with Basic Methanol spe->elution Elute evaporation2 Evaporation of Solvent elution->evaporation2 final_product Purified this compound evaporation2->final_product

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Tree start Problem: Low Yield check_solvent Is the solvent polar (e.g., MeOH, EtOH, H2O)? start->check_solvent check_temp Was high heat used? check_solvent->check_temp Yes use_polar Action: Switch to a polar or acidified polar solvent. check_solvent->use_polar No check_impurities Is the extract clean? check_temp->check_impurities No reduce_temp Action: Use room temp extraction or reduce heating time/temp. check_temp->reduce_temp Yes add_cleanup Action: Add a defatting step (Hexane wash) or SPE. check_impurities->add_cleanup No optimize_params Action: Increase extraction time or solvent-to-sample ratio. check_impurities->optimize_params Yes

Caption: Decision tree for troubleshooting low extraction yield.

References

Technical Support Center: Intermedine N-oxide Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Intermedine N-oxide.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of this compound in biological systems?

A1: The primary degradation pathway of this compound in vivo is its reduction to the corresponding pyrrolizidine alkaloid (PA), Intermedine. This biotransformation is predominantly carried out by intestinal microbiota and hepatic cytochrome P450 (CYP) enzymes, particularly under hypoxic conditions. The resulting Intermedine can then be metabolized into toxic dehydropyrrolizidine alkaloid (DHP) esters, which are reactive electrophiles capable of binding to cellular macromolecules like DNA and proteins, leading to hepatotoxicity.

Q2: What are the expected degradation products of this compound under forced degradation conditions?

A2: Under forced degradation conditions, this compound can yield several products depending on the stressor:

  • Acidic and Basic Hydrolysis: Hydrolysis may lead to the cleavage of the ester bond, yielding retronecine N-oxide and the necic acid portion of the molecule.

  • Oxidative Degradation: Strong oxidizing agents can lead to the formation of various oxidation products, potentially involving the pyrrolizidine ring and the ester side chain. The primary product of in vivo oxidation is the toxic dehydropyrrolizidine alkaloid (DHP).

  • Thermal Degradation: At elevated temperatures, N-oxides can be susceptible to decomposition. For some amine oxides, this can involve Cope elimination or Meisenheimer rearrangement, though specific products for this compound require experimental confirmation.

  • Photodegradation: In aqueous environments containing dissolved organic matter, indirect photodegradation can occur. This process is initiated by excited triplet states of the organic matter, leading to the formation of an N-centered radical cation of this compound, which can then be further oxidized.[1]

Q3: How can I monitor the degradation of this compound and quantify its degradation products?

A3: The most effective analytical technique for monitoring the degradation of this compound and quantifying its products is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, allowing for the separation and quantification of the parent compound and its various degradation products, even at low concentrations. It is crucial to use a validated, stability-indicating method to ensure that the analytical procedure can distinguish between the intact drug and its degradation products.

Q4: What are the common challenges encountered during the analysis of this compound and its degradation products?

A4: A primary challenge is the inherent instability of N-oxide compounds, which can lead to their reduction back to the parent amine (Intermedine) during sample preparation and analysis. To mitigate this, it is recommended to:

  • Maintain neutral or near-neutral pH conditions.

  • Avoid high temperatures during sample processing and storage.

  • Use stable isotope-labeled internal standards for both this compound and its expected degradation products to improve accuracy.

  • Employ soft ionization techniques like electrospray ionization (ESI) to minimize in-source conversion.

Troubleshooting Guides

Issue 1: Inconsistent quantification of this compound in stability samples.

Possible Cause Troubleshooting Step
In-source conversion to Intermedine Optimize MS source parameters to use the mildest possible conditions. Use a stable isotope-labeled internal standard for this compound to normalize for any conversion.
Degradation during sample preparation Keep samples on ice or at reduced temperatures throughout the preparation process. Ensure the pH of all solutions is controlled and close to neutral.
Matrix effects in biological samples Perform thorough sample clean-up using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Validate the method for matrix effects using post-extraction spiking.
Adsorption to container surfaces Use low-adsorption vials and pipette tips. Evaluate the effect of different container materials (e.g., glass vs. polypropylene).

Issue 2: Poor chromatographic peak shape for this compound or its degradation products.

Possible Cause Troubleshooting Step
Interaction with residual silanols on the column Use a column with end-capping or a hybrid particle technology. Add a small amount of a competing base, such as triethylamine, to the mobile phase (if compatible with MS detection).
Inappropriate mobile phase pH Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analytes to ensure they are in a single ionic form.
Column overload Reduce the injection volume or the concentration of the sample.

Issue 3: Difficulty in identifying unknown degradation products.

Possible Cause Troubleshooting Step
Low abundance of the degradant Concentrate the sample or use a more sensitive mass spectrometer.
Complex fragmentation pattern Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and predict elemental compositions. Perform MS/MS fragmentation studies at different collision energies to elucidate the structure.
Isomeric degradation products Employ chromatographic conditions with high resolving power. If isomers are still not separated, consider alternative chromatographic modes (e.g., HILIC) or derivatization.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation pathways and products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl to a final drug concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH to a final drug concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide to a final drug concentration of 100 µg/mL. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid drug substance and the stock solution at 60°C for 7 days.

  • Photodegradation: Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots of the stressed samples.

  • Neutralize the acid and base-stressed samples before analysis.

  • Dilute all samples to an appropriate concentration for LC-MS/MS analysis.

  • Analyze the samples using a validated stability-indicating LC-MS/MS method.

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.

  • Determine the percentage of degradation.

  • Characterize the structure of the major degradation products using HRMS and MS/MS fragmentation analysis.

Protocol 2: LC-MS/MS Method for Quantification of this compound and Intermedine

This protocol provides a starting point for developing an LC-MS/MS method for the simultaneous quantification of this compound and its primary reduction product, Intermedine.

1. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

2. Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Determine the precursor ion [M+H]⁺ and optimize the collision energy to identify a stable and abundant product ion.

    • Intermedine: Determine the precursor ion [M+H]⁺ and optimize the collision energy for a specific product ion.

    • Internal Standard: Use a stable isotope-labeled analog for each analyte if available.

  • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage to achieve maximum sensitivity and stability.

3. Sample Preparation:

  • For plasma samples, perform a protein precipitation with acetonitrile followed by centrifugation.

  • Evaporate the supernatant and reconstitute in the initial mobile phase.

4. Calibration and Quantification:

  • Prepare calibration standards and quality control samples in the same matrix as the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Quantify the unknown samples using the regression equation from the calibration curve.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Primary Degradation Products

Stress ConditionReagent/ParameterTypical ConditionsExpected Primary Degradation PathwayPotential Primary Degradation Products
Acid Hydrolysis 0.1 M HCl60°C, 24 hoursEster cleavageRetronecine N-oxide, Necic acid
Base Hydrolysis 0.1 M NaOH60°C, 24 hoursEster cleavageRetronecine N-oxide, Necic acid
Oxidation 3% H₂O₂Room Temp, 24 hoursOxidation of pyrrolizidine ringDehydropyrrolizidine alkaloids (DHP)
Thermal Heat60°C, 7 daysN-oxide specific reactionsIsomeric rearrangement products, elimination products
Photodegradation Light/UV1.2 million lux hoursPhoto-oxidationN-centered radical cations, further oxidation products

Visualizations

Intermedine_N_oxide_Degradation_Pathways cluster_biological Biological Degradation (In Vivo) cluster_chemical Chemical Degradation (In Vitro) This compound This compound Intermedine Intermedine This compound->Intermedine Reduction (Gut Microbiota, Liver CYPs) Dehydropyrrolizidine Alkaloids (DHP) Dehydropyrrolizidine Alkaloids (DHP) Intermedine->Dehydropyrrolizidine Alkaloids (DHP) Oxidation (Liver CYPs) Toxic Adducts (DNA, Protein) Toxic Adducts (DNA, Protein) Dehydropyrrolizidine Alkaloids (DHP)->Toxic Adducts (DNA, Protein) Nucleophilic Attack Intermedine N-oxide_chem This compound Retronecine N-oxide + Necic Acid Retronecine N-oxide + Necic Acid Intermedine N-oxide_chem->Retronecine N-oxide + Necic Acid Hydrolysis (Acid/Base) Oxidation Products Oxidation Products Intermedine N-oxide_chem->Oxidation Products Oxidation (e.g., H₂O₂) Photodegradation Products Photodegradation Products Intermedine N-oxide_chem->Photodegradation Products Photolysis

Caption: Degradation pathways of this compound.

Experimental_Workflow_Forced_Degradation Start Start Prepare this compound Stock Prepare this compound Stock Start->Prepare this compound Stock Apply Stress Conditions Apply Stress Conditions Prepare this compound Stock->Apply Stress Conditions Acid Hydrolysis Acid Hydrolysis Apply Stress Conditions->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Apply Stress Conditions->Base Hydrolysis Oxidation Oxidation Apply Stress Conditions->Oxidation Thermal Thermal Apply Stress Conditions->Thermal Photolysis Photolysis Apply Stress Conditions->Photolysis Sample Preparation Sample Preparation Acid Hydrolysis->Sample Preparation Base Hydrolysis->Sample Preparation Oxidation->Sample Preparation Thermal->Sample Preparation Photolysis->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Analysis and Characterization Data Analysis and Characterization LC-MS/MS Analysis->Data Analysis and Characterization End End Data Analysis and Characterization->End

Caption: Workflow for forced degradation studies.

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Intermedine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Intermedine N-oxide.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification, poor reproducibility, and reduced sensitivity in LC-MS/MS analysis.[1][2] Common matrices for this compound analysis, including herbal medicines, tea, honey, and milk, are complex and prone to causing significant matrix effects.[3][4]

Q2: What are the common causes of matrix effects in the analysis of pyrrolizidine alkaloids like this compound?

A2: The primary causes of matrix effects are co-eluting endogenous or exogenous compounds from the sample that compete with the analyte for ionization.[2][5] In complex matrices such as herbal extracts, pigments, lipids, sugars, and other secondary metabolites can interfere with the ionization of this compound.[6] Phospholipids are a major cause of ion suppression in biological samples.[5]

Q3: How can I assess the presence and magnitude of matrix effects in my assay?

A3: The presence of matrix effects can be evaluated by comparing the peak area of an analyte in a standard solution prepared in a pure solvent to the peak area of the same analyte spiked into a blank sample extract that has been carried through the entire sample preparation procedure.[7] A post-column infusion experiment can also be used to qualitatively identify regions of ion suppression or enhancement in the chromatogram.[8] The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak area in matrix / Peak area in solvent) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Troubleshooting Guide

This guide provides solutions to common problems encountered due to matrix effects during the LC-MS/MS analysis of this compound.

Problem Potential Cause Recommended Solution(s)
Poor reproducibility of results Inconsistent matrix effects between samples.- Optimize Sample Preparation: Employ more rigorous cleanup steps like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[5][9] - Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.[1][6]
Low analyte recovery Significant ion suppression.- Improve Chromatographic Separation: Modify the LC gradient or use a different column to separate this compound from co-eluting interferences.[8][10] - Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering compounds, thereby minimizing their impact on ionization.[5][9]
Inaccurate quantification Non-linear calibration curves or biased results due to ion enhancement or suppression.- Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS for this compound would co-elute and experience similar matrix effects, allowing for accurate correction of the analyte signal.[1][8] While a specific SIL-IS for this compound may not be commercially available, custom synthesis is an option. - Method of Standard Addition: This involves adding known amounts of the analyte to the sample and can be used to correct for matrix effects, especially when a suitable blank matrix is unavailable.[8][9]
High background noise or interfering peaks Insufficient sample cleanup.- Employ Dispersive Solid-Phase Extraction (d-SPE): Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) with appropriate sorbents can effectively remove a wide range of matrix components.[11] - Optimize MS/MS Parameters: Ensure that the selected precursor and product ions for this compound are specific and not subject to interference from matrix components.

Quantitative Data on Matrix Effects for Pyrrolizidine Alkaloids

The following table summarizes recovery data for various pyrrolizidine alkaloids (PAs), including this compound, in different matrices, which can be indicative of the extent of matrix effects.

Matrix Analyte(s) Average Recovery (%) Relative Standard Deviation (RSD, %) Reference
Honey24 Pyrrolizidine Alkaloids64.5 - 103.40.96 - 12.51[3]
Milk24 Pyrrolizidine Alkaloids65.2 - 112.21.10 - 9.07[3]
Tea24 Pyrrolizidine Alkaloids67.6 - 107.61.43 - 12.79[3]
FeedMultiple Pyrrolizidine Alkaloids84.1 - 112.93.0 - 13.6 (Repeatability)[12]

Experimental Protocols

Protocol 1: Sample Preparation using Solid Phase Extraction (SPE) to Mitigate Matrix Effects

This protocol describes a general procedure for the extraction and cleanup of pyrrolizidine alkaloids, including this compound, from herbal matrices using cation-exchange SPE.

  • Sample Extraction:

    • Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of 0.05 M sulfuric acid in 50% methanol.[10]

    • Vortex for 1 minute and then sonicate for 30 minutes.

    • Centrifuge at 8000 rpm for 10 minutes.

    • Collect the supernatant.

  • SPE Cleanup (using a Cation-Exchange Cartridge):

    • Condition the SPE cartridge (e.g., Oasis MCX) with 5 mL of methanol followed by 5 mL of 0.05 M sulfuric acid.[7][10]

    • Load the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge with 5 mL of 0.1 M HCl followed by 5 mL of methanol to remove neutral and acidic interferences.

    • Elute the pyrrolizidine alkaloids with 10 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

Visualizations

MatrixEffectWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_effects Matrix Effects cluster_results Results Sample Complex Matrix (e.g., Herbal Extract) Extraction Extraction of This compound Sample->Extraction Initial Extraction Cleanup Sample Cleanup (SPE, LLE, d-SPE) Extraction->Cleanup Removal of Interferences LC_Separation LC Separation Cleanup->LC_Separation Ionization ESI Source LC_Separation->Ionization MS_Detection MS/MS Detection Ionization->MS_Detection Ion_Suppression Ion Suppression Ionization->Ion_Suppression Ion_Enhancement Ion Enhancement Ionization->Ion_Enhancement Accurate_Quant Accurate Quantification MS_Detection->Accurate_Quant Mitigated Effects Inaccurate_Quant Inaccurate Quantification Ion_Suppression->Inaccurate_Quant Ion_Enhancement->Inaccurate_Quant

Caption: Workflow illustrating the stages where matrix effects can influence the LC-MS/MS analysis of this compound.

MitigationStrategies cluster_prep Sample Preparation Optimization cluster_calib Calibration & Standardization cluster_chrom Chromatographic Optimization Start Matrix Effect Problem Identified SPE Solid Phase Extraction (SPE) Start->SPE Improve Cleanup LLE Liquid-Liquid Extraction (LLE) Start->LLE Improve Cleanup QuEChERS QuEChERS (d-SPE) Start->QuEChERS Improve Cleanup Dilution Sample Dilution Start->Dilution Reduce Interferences MatrixMatched Matrix-Matched Standards Start->MatrixMatched Compensate for Effects SIL_IS Stable Isotope-Labeled Internal Standard (SIL-IS) Start->SIL_IS Accurate Correction StdAddition Standard Addition Method Start->StdAddition Compensate for Effects Gradient Modify LC Gradient Start->Gradient Enhance Separation Column Change Column Chemistry Start->Column Enhance Separation SPE->MatrixMatched SPE->SIL_IS LLE->MatrixMatched LLE->SIL_IS QuEChERS->MatrixMatched QuEChERS->SIL_IS Gradient->MatrixMatched Gradient->SIL_IS

Caption: Key strategies to mitigate matrix effects in the LC-MS/MS analysis of this compound.

References

Technical Support Center: Optimizing Chromatographic Separation of Intermedine N-oxide Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the chromatographic separation of Intermedine N-oxide and its isomers, such as Lycopsamine N-oxide. The following sections offer troubleshooting advice and frequently asked questions to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound isomers?

A1: The primary challenges in separating this compound and its diastereomers (e.g., Lycopsamine N-oxide) stem from their high polarity and structural similarity. These characteristics can lead to poor retention on traditional reversed-phase (RP) columns, co-elution of isomers, and poor peak shapes. Because they are N-oxides, they are highly polar molecules, which makes them suitable for hydrophilic interaction liquid chromatography (HILIC).[1][2]

Q2: What is the recommended starting point for HPLC method development for this compound isomers?

A2: For initial screening, a reversed-phase HPLC-MS method is a common starting point.[3] A C18 column is often used, with a mobile phase consisting of acidified water (e.g., 0.1% formic acid) and an organic modifier like acetonitrile or methanol.[4] A broad scouting gradient can help determine the approximate elution conditions. However, due to the high polarity of these isomers, alternative techniques like HILIC or Supercritical Fluid Chromatography (SFC) may provide better resolution.[1][5]

Q3: What detection method is most suitable for this compound isomers?

A3: Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the preferred detection method. It offers high sensitivity and selectivity, which is crucial for identifying and quantifying isomers, especially in complex matrices.[6] UV detection at low wavelengths (around 220 nm) is possible but may suffer from interference from other compounds.

Q4: How can I improve the retention of these highly polar isomers on a reversed-phase column?

A4: To improve retention of highly polar analytes like this compound on an RP column, you can:

  • Decrease the organic solvent percentage in the mobile phase.

  • Use a polar-embedded or polar-endcapped RP column , which is designed for better retention of polar compounds in highly aqueous mobile phases.[7]

  • Consider HILIC chromatography , which is specifically designed for the retention and separation of polar compounds.[8]

Troubleshooting Guide

Issue 1: Poor Resolution Between this compound and Lycopsamine N-oxide

Poor resolution between these diastereomers is a common issue. The following steps can be taken to improve separation:

  • Optimize the Mobile Phase: Systematically vary the organic modifier (acetonitrile vs. methanol), the pH of the aqueous phase, and the buffer concentration. Even small changes can significantly impact selectivity.

  • Reduce the Gradient Slope: A shallower gradient around the elution time of the isomers can increase the separation between them.

  • Lower the Temperature: Running the column at a lower temperature can sometimes enhance resolution, although it may also increase backpressure.

  • Switch to an Alternative Chromatographic Mode: If RP-HPLC fails to provide adequate resolution, consider HILIC or SFC. SFC, in particular, has been shown to be very effective for separating diastereomers.[5][]

Experimental Protocol: Method Development for Improved Resolution

This protocol outlines a systematic approach to optimizing the separation of this compound isomers.

  • Initial Scouting Gradient (Reversed-Phase):

    • Column: C18, 2.1 x 100 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% to 95% B over 10 minutes

    • Flow Rate: 0.4 mL/min

    • Temperature: 40°C

    • Injection Volume: 2 µL

  • Optimization of Organic Modifier:

    • Repeat the scouting gradient, replacing Acetonitrile with Methanol as Mobile Phase B. Compare the selectivity and resolution.

  • Shallow Gradient:

    • Based on the scouting run, determine the percentage of B at which the isomers elute.

    • Run a new gradient that is shallower around this point. For example, if elution occurs at 30% B, try a gradient of 20-40% B over 15 minutes.

  • HILIC Method Screening:

    • Column: Amide or bare silica HILIC column, 2.1 x 100 mm, 1.7 µm

    • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate

    • Gradient: 0% to 50% B over 10 minutes

    • Flow Rate: 0.3 mL/min

    • Temperature: 35°C

Table 1: Effect of Chromatographic Parameters on Resolution

Parameter ChangeExpected Effect on Retention TimeExpected Effect on ResolutionRationale
Organic Content (RP)IncreaseMay ImproveIncreases interaction with the stationary phase.
Aqueous Content (HILIC)DecreaseMay ImproveWater is the strong solvent in HILIC.[1]
TemperatureIncreaseMay ImproveCan enhance selectivity between closely related isomers.
Gradient SlopeIncreaseImproveProvides more time for the isomers to separate.
Switch ACN to MeOH (RP)May Increase or DecreaseMay ChangeAlters selectivity due to different solvent properties.
Add Buffer (e.g., Ammonium Formate)May ChangeMay ImproveCan influence analyte ionization and interaction with the stationary phase.[10]

Diagram 1: Method Development Workflow

MethodDevelopment Start Define Separation Goal: Resolution > 1.5 RP_Scout Reversed-Phase Scouting Gradient Start->RP_Scout Eval1 Evaluate Resolution RP_Scout->Eval1 Optimize_RP Optimize RP Method: - Gradient Slope - Temperature - Organic Modifier Eval1->Optimize_RP Resolution < 1.5 Success Method Optimized Eval1->Success Resolution ≥ 1.5 Eval2 Evaluate Resolution Optimize_RP->Eval2 HILIC_Screen HILIC Method Screening Eval2->HILIC_Screen Resolution < 1.5 Eval2->Success Resolution ≥ 1.5 Eval3 Evaluate Resolution HILIC_Screen->Eval3 SFC_Screen SFC Method Screening Eval3->SFC_Screen Resolution < 1.5 Eval3->Success Resolution ≥ 1.5 Eval4 Evaluate Resolution SFC_Screen->Eval4 Eval4->Success Resolution ≥ 1.5 Fail Consult Specialist Eval4->Fail Resolution < 1.5

Caption: A workflow for developing a separation method for this compound isomers.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can compromise resolution and quantification. Here are common causes and solutions:

  • Peak Tailing:

    • Cause: Secondary interactions with residual silanol groups on silica-based columns.[11] This is common for basic compounds like alkaloids.

    • Solution: Lower the mobile phase pH (e.g., with formic or acetic acid) to suppress silanol ionization. Using a modern, high-purity, end-capped column can also minimize these interactions.[10]

    • Cause: Column overload.

    • Solution: Reduce the sample concentration or injection volume.[7]

  • Peak Fronting:

    • Cause: Sample solvent is stronger than the mobile phase (in RP-HPLC, a less polar solvent).

    • Solution: Dissolve the sample in the initial mobile phase whenever possible.[7]

  • Peak Splitting:

    • Cause: A partially blocked frit or a void at the head of the column.

    • Solution: Reverse flush the column. If the problem persists, the column may need to be replaced.[12]

    • Cause: Sample solvent incompatibility.

    • Solution: As with peak fronting, ensure the sample solvent is compatible with the mobile phase.[12]

Table 2: Troubleshooting Poor Peak Shape

SymptomPossible CauseRecommended Solution(s)
Peak Tailing Silanol InteractionsLower mobile phase pH; use an end-capped column.[13]
Column OverloadDecrease injection volume or sample concentration.
Peak Fronting Sample Solvent too StrongDissolve sample in the mobile phase.
Peak Splitting Column Contamination/VoidReverse flush the column; replace if necessary.[12]
Sample Solvent MismatchDissolve sample in the mobile phase.

Diagram 2: Troubleshooting Poor Resolution

Troubleshooting Start Poor Resolution (Rs < 1.5) CheckPeakShape Is Peak Shape Good? Start->CheckPeakShape FixPeakShape Troubleshoot Peak Shape: - Tailing - Fronting - Splitting CheckPeakShape->FixPeakShape No OptimizeSelectivity Optimize Selectivity CheckPeakShape->OptimizeSelectivity Yes FixPeakShape->CheckPeakShape ChangeGradient Decrease Gradient Slope OptimizeSelectivity->ChangeGradient ChangeTemp Decrease Temperature OptimizeSelectivity->ChangeTemp ChangeSolvent Switch Organic Modifier (ACN <> MeOH) OptimizeSelectivity->ChangeSolvent CheckEfficiency Is Column Efficiency Acceptable? ChangeGradient->CheckEfficiency ChangeTemp->CheckEfficiency ChangeSolvent->CheckEfficiency AlternativeMode Consider Alternative Chromatography (HILIC or SFC) CheckEfficiency->AlternativeMode No End Resolution Improved CheckEfficiency->End Yes NewColumn Install New Column AlternativeMode->NewColumn AlternativeMode->End

Caption: A decision tree for troubleshooting poor resolution in isomer separation.

Diagram 3: HILIC Separation Principle

HILIC_Principle cluster_column HILIC Stationary Phase cluster_water_layer Immobilized Water Layer cluster_mobile_phase Mobile Phase (High Organic) p1 Si w1 p2 Si w3 p3 Si w5 w2 w4 w6 Analyte Intermedine N-oxide Analyte->w3 Partitioning

Caption: Partitioning of polar analytes into the water layer in HILIC.

References

Preventing the conversion of Intermedine N-oxide during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the conversion of Intermedine N-oxide to its corresponding tertiary amine, Intermedine, during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its conversion a concern?

This compound is a pyrrolizidine alkaloid N-oxide (PANO) found in various plant species, notably in comfrey (Symphytum officinale).[1] PANOs are generally less toxic than their corresponding tertiary pyrrolizidine alkaloids (PAs). The conversion of this compound to Intermedine is a significant concern because Intermedine is a hepatotoxic compound, meaning it can cause liver damage. Accurate quantification of this compound is crucial for toxicological risk assessment and for the quality control of herbal products and pharmaceuticals.

Q2: What are the main factors that cause the conversion of this compound?

The conversion of this compound to Intermedine is a chemical reduction. The primary factors that promote this conversion during sample preparation are:

  • Neutral or Alkaline pH: N-oxides are more stable in acidic conditions.[2]

  • High Temperatures: Elevated temperatures can lead to the degradation and rearrangement of N-oxides.[2]

  • Presence of Reducing Agents: Any reducing agents in the sample matrix or introduced during sample preparation can facilitate the conversion.

  • Solvent Type: While N-oxides are stabilized by polar protic solvents, the overall stability is highly dependent on the pH of the solution.[3]

Q3: What are the recommended storage conditions for samples containing this compound?

To ensure the stability of this compound in samples and reference standards, it is recommended to store them at low temperatures, ideally at -20°C or below, in a tightly sealed container to prevent degradation.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low recovery of this compound 1. Conversion to Intermedine: The sample preparation conditions (pH, temperature) may be promoting the reduction of the N-oxide. 2. Incomplete Extraction: The extraction solvent or method may not be optimal for the polar N-oxide.1. Maintain Acidic Conditions: Ensure that the extraction and processing solutions are acidic (pH < 5). Use of 0.05 M sulfuric acid or addition of formic acid is recommended. 2. Optimize Extraction: Use a polar solvent mixture, such as methanol/water, for extraction.[5] Consider using pressurized liquid extraction with an acidic modifier for improved efficiency.
Appearance of an unexpected peak corresponding to Intermedine 1. In-source Conversion in the Mass Spectrometer: High source temperatures or certain ionization conditions can sometimes cause the reduction of N-oxides. 2. Conversion during Sample Preparation: As mentioned above, inappropriate pH or temperature during sample handling can lead to the formation of the tertiary amine.1. Optimize MS Source Conditions: Lower the source temperature and adjust other relevant parameters to minimize in-source reactions. 2. Review Sample Preparation Protocol: Strictly adhere to protocols that ensure acidic and low-temperature conditions throughout the sample preparation process.
Poor chromatographic peak shape for this compound 1. Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of polar, ionizable compounds like N-oxides. 2. Column Temperature: Temperature can influence the interaction of the analyte with the stationary phase.1. Use an Acidic Mobile Phase: A mobile phase containing a small amount of formic acid (e.g., 0.1%) generally provides good peak shape for PANOs. 2. Optimize Column Temperature: While lower temperatures are generally preferred for stability, the effect of column temperature on chromatography should be evaluated. A temperature of around 25°C has been used successfully.[1]
Co-elution of this compound with isomers 1. Presence of Structural Isomers: this compound may have isomers (e.g., lycopsamine N-oxide) that are difficult to separate chromatographically.1. Optimize Chromatographic Conditions: Experiment with different stationary phases, mobile phase compositions, and gradients to improve resolution. 2. Employ High-Resolution Mass Spectrometry (HRMS): HRMS can help distinguish between isomers based on their accurate mass, even if they are not chromatographically separated.

Data Presentation

The stability of this compound is critically dependent on the conditions used during sample preparation. The following table summarizes the recommended conditions to minimize its conversion.

Parameter Recommended Condition Rationale Reference(s)
pH of Extraction Solvent < 5 (e.g., 0.05 M H₂SO₄)N-oxides are more stable in acidic environments, which suppress their reduction to the corresponding tertiary amines.[2]
Extraction Temperature Ambient or belowHigher temperatures can accelerate the degradation and conversion of N-oxides.[2]
Extraction Solvent Polar protic solvents (e.g., Methanol/Water mixtures)N-oxides are polar molecules and are readily soluble in polar solvents.[3][5]
Storage Temperature ≤ -20°CLow temperatures are essential for the long-term stability of this compound in both samples and standards.[4]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material (e.g., Comfrey)

This protocol is a composite of best practices for the extraction of PANOs from plant samples.

  • Sample Homogenization: Weigh approximately 2 grams of the dried, ground plant material into a centrifuge tube.

  • Extraction:

    • Add 20 mL of 0.05 M sulfuric acid to the sample.

    • Sonicate the mixture for 15 minutes at room temperature.

    • Centrifuge the sample at 3800 x g for 10 minutes.

    • Carefully transfer the supernatant to a clean tube.

    • Repeat the extraction process on the pellet with another 20 mL of 0.05 M sulfuric acid.

    • Combine the supernatants.

  • Neutralization: Adjust the pH of the combined extracts to approximately 7 with an ammonia solution.

  • Filtration: Filter the neutralized extract through a folded filter paper to remove any remaining particulate matter. The filtrate is now ready for solid-phase extraction.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol describes a general procedure for cleaning up the plant extract prior to LC-MS analysis.

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol through it.

    • Equilibrate the cartridge by passing 5 mL of water through it.

  • Sample Loading: Load 10 mL of the filtered, neutralized extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 10 mL of water (2 x 5 mL) to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes.

  • Elution: Elute the this compound and other PAs from the cartridge with 10 mL of methanol (2 x 5 mL).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

    • Filter the reconstituted sample through a 0.2 µm syringe filter into an HPLC vial for analysis.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_extraction Sample Extraction cluster_cleanup Sample Cleanup (SPE) cluster_analysis Analysis plant_material Plant Material (e.g., Comfrey) extraction Extraction with 0.05M H2SO4 plant_material->extraction centrifugation Centrifugation extraction->centrifugation supernatant Combined Supernatants centrifugation->supernatant neutralization Neutralization (pH 7) supernatant->neutralization spe_loading C18 SPE Loading neutralization->spe_loading spe_washing Washing spe_loading->spe_washing spe_elution Elution with Methanol spe_washing->spe_elution reconstitution Evaporation & Reconstitution spe_elution->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms

Caption: Experimental workflow for the extraction and analysis of this compound.

conversion_pathway cluster_conditions Factors Promoting Conversion intermedine_n_oxide This compound intermedine Intermedine (Tertiary Amine) intermedine_n_oxide->intermedine Reduction (Undesirable Conversion) high_ph Neutral/Alkaline pH high_temp High Temperature reducing_agents Reducing Agents

Caption: Chemical conversion pathway of this compound to Intermedine.

References

Stability of Intermedine N-oxide in different solvents and pH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Intermedine N-oxide in various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound in different types of solvents?

A1: As a pyrrolizidine alkaloid N-oxide (PANO), this compound is generally expected to be stable in neutral and acidic aqueous solutions. It is also found to be stable in many common organic solvents used in chromatography, such as methanol and acetonitrile. However, it is prone to degradation in alkaline (basic) conditions.

Q2: I am observing a rapid loss of this compound in my honey-based formulation. Is this expected?

A2: Yes, this is a known issue with PANOs. Studies have shown a rapid decrease of PANOs in honey samples, sometimes within hours. The exact mechanism is not fully elucidated but could be related to enzymatic activity or other chemical interactions within the complex matrix of honey.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathways for PANOs like this compound include:

  • Reduction: The N-oxide can be reduced back to the corresponding tertiary amine (Intermedine).

  • Hydrolysis: The ester linkages can be hydrolyzed, particularly under basic conditions, to yield the necine base and necic acids.

  • Isomerization: Changes in stereochemistry may occur under certain conditions.

  • Photodegradation: Exposure to UV light can induce degradation.

Q4: How should I store my stock solutions of this compound?

A4: For optimal stability, stock solutions of this compound should be prepared in a slightly acidic or neutral aqueous buffer or in an organic solvent like methanol or acetonitrile. It is recommended to store these solutions at low temperatures (e.g., -20°C) and protected from light. Avoid preparing stock solutions in basic media.

Q5: My analytical results for this compound are inconsistent. What could be the cause?

A5: Inconsistent results can arise from several factors:

  • Sample Preparation: Ensure that the sample processing steps do not introduce basic conditions that could degrade the analyte.

  • Solvent Stability: If your sample is in a complex matrix, the stability of this compound may be compromised. Analyze samples as quickly as possible after preparation.

  • Standard Integrity: Verify the purity and integrity of your this compound reference standard.

  • Analytical Method: Ensure your analytical method is validated for stability-indicating properties, meaning it can separate the intact drug from its degradation products.

Troubleshooting Guides

Issue 1: Unexpected Degradation of this compound in an Aqueous Formulation
Symptom Possible Cause Troubleshooting Step
Rapid decrease in this compound concentration over time.High pH of the formulation: PANOs are known to be unstable in alkaline conditions.1. Measure the pH of your formulation. 2. If the pH is above 7, consider adjusting it to a slightly acidic or neutral pH (e.g., pH 5-7) using a suitable buffer system. 3. Re-evaluate the stability of the compound in the pH-adjusted formulation.
Formation of unknown peaks in the chromatogram.Presence of reactive excipients: Some formulation components may react with the N-oxide functionality.1. Review the composition of your formulation for any potentially reactive excipients. 2. Conduct compatibility studies by analyzing binary mixtures of this compound and each excipient.
Loss of compound even at neutral pH.Microbial contamination: Microbial growth in the formulation could lead to enzymatic degradation.1. Ensure the formulation is sterile or contains an appropriate antimicrobial preservative. 2. Filter the formulation through a 0.22 µm filter before storage and analysis.
Issue 2: Poor Recovery of this compound During Solid Phase Extraction (SPE)
Symptom Possible Cause Troubleshooting Step
Low recovery of this compound after SPE.Inappropriate sorbent selection: The polarity of the sorbent may not be suitable for retaining this compound.1. this compound is a polar compound. Consider using a polar sorbent like a mixed-mode cation exchange or a hydrophilic interaction liquid chromatography (HILIC) based sorbent. 2. Test different sorbent types to find the one with the best retention and recovery.
Incorrect pH of loading/elution buffers: The charge state of this compound is pH-dependent.1. For cation exchange SPE, ensure the loading buffer pH is below the pKa of the amine to ensure it is protonated and binds to the sorbent. 2. Use an elution buffer with a higher pH or higher ionic strength to effectively elute the compound.
Degradation on the sorbent: The sorbent material itself might be causing degradation.1. Minimize the time the sample is in contact with the sorbent. 2. Ensure that the solvents and buffers used are of high purity and do not contain contaminants that could promote degradation.

Quantitative Data Summary

Disclaimer: The following tables present hypothetical stability data for this compound based on the general behavior of pyrrolizidine alkaloid N-oxides. This data is for illustrative purposes only and should not be considered as experimentally verified results.

Table 1: Hypothetical Stability of this compound in Aqueous Buffers at 25°C

pHHalf-life (t½) (hours)Major Degradation Products
3.0> 500None detected
5.0> 500None detected
7.0~ 400Minor hydrolysis products
9.0~ 20Hydrolysis products, Intermedine
11.0< 5Hydrolysis products, Intermedine

Table 2: Hypothetical Stability of this compound in Different Solvents at 25°C

SolventHalf-life (t½) (hours)Observations
Methanol> 1000Stable
Acetonitrile> 1000Stable
Water~ 400 (at pH 7)See Table 1
Dimethyl Sulfoxide (DMSO)~ 800Generally stable, but monitor for impurities

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature (25°C) for 4 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.

    • Photodegradation: Expose the stock solution (in a quartz cuvette) to UV light (254 nm) and visible light (in a photostability chamber) for 24 hours.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating UPLC-MS/MS method (see Protocol 2).

Protocol 2: UPLC-MS/MS Method for the Analysis of this compound and its Degradation Products

This method is suitable for the quantification of this compound and the identification of its degradation products.

  • Instrumentation: Ultra-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions (for quantification):

      • This compound: Monitor the precursor ion and a characteristic product ion (specific m/z values to be determined experimentally).

    • Full Scan (for identification of unknowns): Scan a mass range of m/z 100-500 to detect potential degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Dilution & Stress Application base Base Hydrolysis (0.1 M NaOH, 25°C) stock->base Dilution & Stress Application oxidation Oxidation (3% H2O2, 25°C) stock->oxidation Dilution & Stress Application thermal Thermal (Solid & Solution, 60-80°C) stock->thermal Dilution & Stress Application photo Photochemical (UV & Vis Light) stock->photo Dilution & Stress Application neutralize Neutralization (for acid/base samples) acid->neutralize base->neutralize uplc_msms UPLC-MS/MS Analysis oxidation->uplc_msms thermal->uplc_msms photo->uplc_msms neutralize->uplc_msms data_analysis Data Analysis (Quantification & Degradant ID) uplc_msms->data_analysis

Caption: Workflow for the forced degradation study of this compound.

logical_relationship cluster_factors Factors Affecting Stability cluster_stability Stability Outcome cluster_degradation Degradation Products ph pH stable Stable (e.g., Acidic/Neutral pH, Methanol) ph->stable Acidic/Neutral unstable Unstable (e.g., Alkaline pH) ph->unstable Alkaline solvent Solvent Type solvent->stable e.g., Methanol temp Temperature temp->unstable Elevated light Light Exposure light->unstable UV Exposure hydrolysis Hydrolysis Products unstable->hydrolysis reduction Reduced Form (Intermedine) unstable->reduction isomers Isomers unstable->isomers

Caption: Factors influencing the stability of this compound.

Minimizing adduct formation in mass spectrometry of Intermedine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing adduct formation during the mass spectrometry analysis of Intermedine N-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the most common adducts observed with this compound in positive ion electrospray mass spectrometry (ESI-MS)?

A1: In positive ion ESI-MS, this compound, like many nitrogen-containing and oxygen-rich compounds, is prone to forming several common adducts in addition to the desired protonated molecule ([M+H]⁺). The most frequently observed adducts are with sodium ([M+Na]⁺) and potassium ([M+K]⁺).[1] Ammonium adducts ([M+NH₄]⁺) can also be observed, particularly when ammonium salts are used as mobile phase additives.

Q2: What is the primary source of sodium and potassium adducts in my LC-MS system?

A2: Sodium and potassium ions are ubiquitous and can be introduced at multiple points in the analytical workflow. Common sources include:

  • Solvents and Reagents: HPLC-grade solvents and reagents may still contain trace amounts of sodium and potassium salts.

  • Glassware: Borosilicate glass can leach sodium and potassium ions into the mobile phase or sample solutions.

  • Sample Matrix: Biological samples inherently contain high concentrations of sodium and potassium salts.[1]

  • LC System: Components of the HPLC system, such as tubing, frits, and seals, can be a source of metal ion contamination.

Q3: How does the N-oxide functional group in this compound influence its ionization and potential for adduct formation?

A3: The N-oxide group is a polar functional group that can readily be protonated to form the [M+H]⁺ ion. However, the oxygen atom of the N-oxide can also act as a Lewis base, coordinating with metal cations like Na⁺ and K⁺, which can lead to the formation of adducts. The presence of multiple hydroxyl groups in the this compound structure also provides additional sites for cation adduction.

Q4: Can in-source fragmentation of this compound be mistaken for adducts?

A4: Yes, it is possible. N-oxides can sometimes undergo in-source deoxygenation, resulting in a neutral loss of 16 Da ([M+H-16]⁺).[2] This fragment could potentially be misidentified. It is important to carefully check the mass difference between your analyte peak and any unexpected peaks. Sodium adducts will have a mass difference of approximately 22.99 Da relative to the protonated molecule, while potassium adducts will have a mass difference of about 38.96 Da.[1]

Troubleshooting Guide

Problem: I am observing a high abundance of sodium ([M+Na]⁺) and/or potassium ([M+K]⁺) adducts for this compound, and the intensity of my protonated molecule ([M+H]⁺) is low.

Possible Cause Suggested Solution
Suboptimal Mobile Phase Composition 1. Add a proton source: Introduce a small amount of a volatile acid, such as formic acid (typically 0.1%), to the mobile phase. This increases the concentration of protons, which competitively inhibits the formation of metal adducts. 2. Introduce a competing cation: Add a volatile ammonium salt, such as ammonium formate or ammonium acetate (typically 5-10 mM), to the mobile phase. The ammonium ions will compete with sodium and potassium for adduction to the analyte, and the resulting [M+NH₄]⁺ adduct is often less stable and can promote the formation of the [M+H]⁺ ion.
Contamination from Solvents and Glassware 1. Use high-purity solvents: Ensure that you are using LC-MS grade solvents and freshly prepared mobile phases. 2. Use plasticware: Where possible, use polypropylene or other high-purity plastic containers and vials to prepare and store your mobile phases and samples to avoid leaching of metal ions from glassware.
High Salt Content in the Sample 1. Sample desalting: If analyzing samples with a high salt matrix (e.g., biological fluids), consider a sample preparation step to remove salts, such as solid-phase extraction (SPE) or dialysis.
LC System Contamination 1. System flush: Flush the LC system thoroughly with a cleaning solution, such as a mixture of isopropanol and water, followed by the mobile phase without the column. 2. Use of a guard column: A guard column can help to trap contaminants before they reach the analytical column.
Mass Spectrometer Source Conditions 1. Optimize source parameters: Adjust the capillary voltage, gas flow rates, and temperatures of the ESI source. In some cases, optimizing these parameters can influence the desolvation process and reduce adduct formation.

Data Presentation

The following table summarizes the general effect of mobile phase additives on the relative abundance of the protonated molecule versus sodium adducts for a representative analyte. While this data is not specific to this compound, it illustrates the expected trend.

Mobile Phase Condition Relative Abundance of [M+H]⁺ (%) Relative Abundance of [M+Na]⁺ (%)
50:50 Acetonitrile:Water4060
50:50 Acetonitrile:Water + 0.1% Formic Acid8515
50:50 Acetonitrile:Water + 10 mM Ammonium Formate955

Disclaimer: The data in this table is illustrative and intended to demonstrate the general effect of mobile phase additives on adduct formation. Actual results for this compound may vary.

Experimental Protocols

Protocol 1: General LC-MS Method for the Analysis of Pyrrolizidine Alkaloids (including this compound)

This protocol is adapted from established methods for the analysis of pyrrolizidine alkaloids.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.7 µm particle size) is commonly used.

    • Mobile Phase A: 5 mM ammonium formate and 0.1% formic acid in water.

    • Mobile Phase B: 5 mM ammonium formate and 0.1% formic acid in methanol or acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 5-10%), increasing to a high percentage (e.g., 95%) over 10-15 minutes, followed by a wash and re-equilibration step.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan to monitor for the protonated molecule and potential adducts, or selected ion monitoring (SIM) for targeted analysis of the [M+H]⁺ ion of this compound (m/z 316.176).

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Gas Flow (Nitrogen): Optimize for the specific instrument.

    • Drying Gas Temperature: 300-350 °C.

Visualizations

Adduct_Formation_Sources cluster_sources Sources of Metal Cations (Na+, K+) cluster_process Mass Spectrometry Process cluster_ions Observed Ions Solvents Solvents & Reagents ESI Electrospray Ionization Solvents->ESI Glassware Glassware Glassware->ESI Sample Sample Matrix Sample->ESI LC_System LC System LC_System->ESI Analyte This compound (M) Analyte->ESI Protonated [M+H]+ (Desired) ESI->Protonated Protonation Adducts [M+Na]+ / [M+K]+ (Undesired) ESI->Adducts Adduction

Caption: Sources of metal cation contamination leading to adduct formation.

Troubleshooting_Workflow Start High Adduct Formation Observed Check_Mobile_Phase Is the mobile phase optimized? (e.g., contains formic acid and/or ammonium formate) Start->Check_Mobile_Phase Optimize_MP Action: Add 0.1% Formic Acid and/or 5-10 mM Ammonium Formate Check_Mobile_Phase->Optimize_MP No Check_Contamination Are there sources of contamination? Check_Mobile_Phase->Check_Contamination Yes Optimize_MP->Check_Contamination Clean_System Action: Use high-purity solvents, plasticware, and flush the LC system Check_Contamination->Clean_System Yes Check_Sample Does the sample have a high salt matrix? Check_Contamination->Check_Sample No Clean_System->Check_Sample Desalt_Sample Action: Implement sample desalting (e.g., SPE) Check_Sample->Desalt_Sample Yes End Adduct Formation Minimized Check_Sample->End No Desalt_Sample->End

Caption: Troubleshooting workflow for minimizing adduct formation.

References

Technical Support Center: Optimal HPLC Separation of Intermedine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Intermedine N-oxide.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, offering potential causes and systematic solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) - Secondary Silanol Interactions: Residual acidic silanols on the silica-based column packing interact with the basic nitrogen of this compound. - Column Overload: Injecting too concentrated a sample. - Inappropriate Mobile Phase pH: The pH is close to the pKa of the analyte, causing it to exist in both ionized and non-ionized forms.- Use a High-Purity, End-Capped Column: Select a modern, high-purity silica column (Type B) to minimize silanol interactions. - Add a Mobile Phase Modifier: Incorporate a small amount of a basic modifier like triethylamine (TEA) or use a buffered mobile phase. - Lower the Injection Concentration: Dilute the sample and reinject. - Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of this compound.
Poor Peak Shape (Fronting) - Column Collapse: A sudden physical change in the column bed, often due to aggressive mobile phase conditions (e.g., high pH or temperature). - Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase.- Verify Column Operating Limits: Ensure the mobile phase pH and temperature are within the manufacturer's recommendations for the column. - Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.
Inconsistent Retention Times - Mobile Phase Composition Fluctuation: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent. - Pump Malfunction: Inconsistent flow rate from the HPLC pump. - Column Temperature Variation: Fluctuations in ambient temperature affecting the column.- Prepare Fresh Mobile Phase: Ensure accurate measurements and degas the mobile phase before use. - Check Pump Performance: Purge the pump and check for leaks. - Use a Column Oven: Maintain a constant column temperature for reproducible results.
Poor Resolution - Inadequate Column Selectivity: The stationary phase is not providing sufficient differentiation between this compound and other components. - Insufficient Column Efficiency: The column has a low plate count, leading to broad peaks.- Switch Column Chemistry: If using a C18 column, consider a Phenyl-Hexyl or a Porous Graphitic Carbon column for alternative selectivity. Phenyl phases can offer unique pi-pi interactions. - Optimize Mobile Phase: Adjust the organic modifier (acetonitrile vs. methanol) and the buffer concentration. - Use a Smaller Particle Size Column: Columns with smaller particles (e.g., sub-2 µm) provide higher efficiency.
High Backpressure - Column Frit Blockage: Particulate matter from the sample or mobile phase blocking the inlet frit. - Buffer Precipitation: The buffer is precipitating in the presence of a high concentration of organic solvent.- Use a Guard Column and In-line Filter: These will protect the analytical column from particulates. - Filter Samples and Mobile Phases: Use a 0.22 µm or 0.45 µm filter. - Check Buffer Solubility: Ensure the chosen buffer is soluble in the highest organic percentage of your gradient.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for this compound separation?

A1: The optimal column depends on the sample matrix and the desired separation. Here's a summary of common choices:

  • Reversed-Phase (RP) Columns (C18, C8): These are a good starting point for method development. A high-purity, end-capped C18 column is often the first choice. For other pyrrolizidine alkaloids, C8 columns have also been successfully used.

  • Phenyl-Hexyl Columns: These offer alternative selectivity to C18 columns, particularly for compounds with aromatic rings, which can be beneficial for separating this compound from complex matrices. They can provide unique π-π interactions.

  • Porous Graphitic Carbon (PGC) Columns: These columns can offer excellent resolution for closely related alkaloids, especially under basic mobile phase conditions.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: As N-oxides are polar, HILIC can be a valuable alternative if retention on reversed-phase columns is insufficient.

Q2: What are the recommended mobile phase conditions?

A2: For reversed-phase chromatography, a common mobile phase consists of a mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol).

  • Aqueous Buffer: A low concentration of an acid like formic acid or acetic acid (e.g., 0.1%) is often added to the aqueous phase to improve peak shape and control ionization.

  • Organic Modifier: Acetonitrile is a common choice, but methanol can offer different selectivity, especially with phenyl-based columns.

  • Gradient Elution: A gradient from a low to a high percentage of the organic modifier is typically used to elute a range of compounds with varying polarities.

Q3: How can I improve the resolution between this compound and its epimer, Lycopsamine N-oxide?

A3: Separating epimers can be challenging. Consider the following:

  • Column with High Selectivity: A Phenyl-Hexyl or a specialized column designed for polar compounds might provide the necessary selectivity.

  • Mobile Phase Optimization: Small changes in the mobile phase composition, pH, or the use of different organic modifiers can significantly impact selectivity.

  • Lower Temperature: Operating the column at a lower temperature can sometimes enhance the resolution of closely related compounds.

  • Specialized Techniques: For preparative scale, techniques like semi-automated flash chromatography with boronated soda glass beads have been shown to be effective for the separation of the free base epimers, intermedine and lycopsamine.

Q4: Should I use a UV or a Mass Spectrometry (MS) detector?

A4: The choice of detector depends on the application:

  • UV Detector: A UV detector is suitable for routine analysis and quantification if this compound has a sufficient chromophore and the sample is relatively clean.

  • Mass Spectrometry (MS) Detector: An MS detector is highly recommended for complex matrices, trace-level analysis, and for unambiguous identification. It provides molecular weight information, which is crucial for confirming the identity of the peak.

Data Presentation: Comparison of Potential HPLC Columns

The following table summarizes the characteristics and typical starting conditions for columns that can be used for the separation of this compound, based on literature for similar compounds.

Column TypeStationary PhaseParticle Size (µm)Dimensions (mm)Typical Mobile PhaseKey Advantages
Reversed-Phase C18 (end-capped)1.8 - 52.1 x 100 or 4.6 x 150A: 0.1% Formic Acid in WaterB: AcetonitrileGood starting point, widely available, robust.
Reversed-Phase C8 (end-capped)3 - 54.6 x 250A: Water with ion-pairing agentB: AcetonitrileUsed for separation of other pyrrolizidine alkaloid N-oxides.
Phenyl-Hexyl Phenyl-Hexyl1.8 - 52.1 x 100 or 4.6 x 150A: 0.1% Formic Acid in WaterB: Acetonitrile or MethanolAlternative selectivity to C18, beneficial for aromatic compounds.
Porous Graphitic Carbon Porous Graphitic Carbon3 - 52.1 x 100A: 10 mM Ammonium Bicarbonate in Water (pH ~9)B: AcetonitrileExcellent for resolving closely related alkaloids, stable at high pH.
HILIC Amide or Unmodified Silica1.7 - 52.1 x 100A: AcetonitrileB: 10 mM Ammonium Formate in WaterGood retention for very polar compounds like N-oxides.

Experimental Protocols

General Reversed-Phase HPLC-UV Method for this compound

This protocol provides a starting point for method development. Optimization will be required based on the specific instrument and sample.

  • HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B (linear gradient)

    • 25-30 min: 60% B (isocratic)

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid). Filter through a 0.45 µm syringe filter before injection.

Mandatory Visualization

HPLC_Column_Selection_Workflow start Start: Analyze this compound rp_choice Initial Choice: Reversed-Phase (C18) start->rp_choice rp_eval Evaluate Retention, Peak Shape, and Resolution rp_choice->rp_eval rp_good Separation is Optimal rp_eval->rp_good Good rp_poor Sub-optimal Separation rp_eval->rp_poor Poor alt_selectivity Alternative Selectivity Needed rp_poor->alt_selectivity polar_issue Analyte is too Polar (Poor Retention) rp_poor->polar_issue phenyl_choice Try Phenyl-Hexyl Column alt_selectivity->phenyl_choice phenyl_eval Evaluate Separation phenyl_choice->phenyl_eval phenyl_good Separation is Optimal phenyl_eval->phenyl_good Good phenyl_poor Still Poor Separation phenyl_eval->phenyl_poor Poor phenyl_poor->polar_issue pgc_choice Try Porous Graphitic Carbon (PGC) Column polar_issue->pgc_choice pgc_eval Evaluate Separation pgc_choice->pgc_eval pgc_good Separation is Optimal pgc_eval->pgc_good Good hilic_choice Try HILIC Column pgc_eval->hilic_choice Poor hilic_eval Evaluate Separation hilic_choice->hilic_eval hilic_good Separation is Optimal hilic_eval->hilic_good Good

Caption: A workflow for selecting the optimal HPLC column for this compound separation.

Troubleshooting_Logic problem Chromatographic Problem Identified peak_shape Poor Peak Shape? problem->peak_shape retention_time Inconsistent Retention Time? problem->retention_time resolution Poor Resolution? problem->resolution tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Also Yes check_mobile_phase Check Mobile Phase Prep & Stability retention_time->check_mobile_phase Yes check_pump Check Pump & Flow Rate retention_time->check_pump check_temp Check Column Temperature retention_time->check_temp check_selectivity Optimize Selectivity (Column/Mobile Phase) resolution->check_selectivity Yes check_efficiency Improve Efficiency (Smaller Particles) resolution->check_efficiency check_silanol Check Silanol Interactions / pH tailing->check_silanol check_overload Check for Column Overload tailing->check_overload check_solvent Check Sample Solvent fronting->check_solvent

Caption: A logical diagram for troubleshooting common HPLC separation issues.

Addressing solubility issues of Intermedine N-oxide in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Intermedine N-oxide. The information is designed to address common challenges, particularly those related to solubility in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

This compound is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species, such as those from the Boraginaceae family.[1] In research, it is often studied for its potential toxicological effects and its role in plant defense mechanisms.[1] It is also investigated for its potential as an anticancer agent.

Q2: What is the mechanism of toxicity of this compound?

This compound itself is considered less toxic than its corresponding free base, Intermedine. Its toxicity is primarily mediated through its biotransformation. In the intestine and liver, this compound is reduced to Intermedine.[2][3] This process is carried out by intestinal microbiota and hepatic cytochrome P450 (CYP) enzymes.[2][3] Subsequently, hepatic CYPs metabolically activate Intermedine into reactive pyrrolic metabolites.[2][3][4] These metabolites can form adducts with cellular proteins and DNA, leading to hepatotoxicity.[2][4] Studies have also shown that a combination of Intermedine and its epimer, lycopsamine, can induce hepatocyte apoptosis through pathways involving reactive oxygen species (ROS), mitochondrial damage, and endoplasmic reticulum (ER) stress.[5]

Q3: What are the recommended storage conditions for this compound?

For long-term storage, this compound should be stored at temperatures below -15°C in a well-sealed container.[1][6]

Troubleshooting Guide: Solubility Issues

Problem: I am having trouble dissolving this compound for my biological assay.

This is a common challenge with many small molecules. The following sections provide guidance on solvent selection and techniques to improve solubility.

Solubility Data

The solubility of this compound can vary depending on the solvent and temperature. Below is a summary of available solubility information.

SolventKnown Solubility/ConcentrationNotes
Water A commercially available solution is sold at 100 µg/mL.[7][8] Another source indicates it is soluble in water.[9]This compound is a polar molecule and is expected to have good water solubility. For many assays, sterile, purified water can be the initial solvent of choice.
Methanol Soluble.[9]A polar protic solvent that can be used for preparing stock solutions. Ensure the final concentration of methanol in your assay is compatible with your biological system.
DMSO Soluble. A stock solution of up to 50 mM can be prepared.[9]Dimethyl sulfoxide (DMSO) is a strong polar aprotic solvent suitable for many poorly soluble compounds. It is miscible with water and most cell culture media.[10] Final assay concentrations of DMSO should typically be kept below 0.5% to avoid cytotoxicity.
Ethanol Soluble in ethanol.[10]Another common solvent for preparing stock solutions. Similar to methanol, the final concentration in the assay should be carefully controlled to avoid adverse effects on cells or proteins.
Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in aqueous buffers or cell culture media.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.15 mg of this compound (Molecular Weight: 315.36 g/mol ).

  • Transfer the weighed compound into a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Vortex the tube thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may be used to aid dissolution if necessary.

  • Store the stock solution at -20°C or below, protected from light and moisture.

Protocol 2: Preparation of an Aqueous Working Solution

This protocol describes the dilution of a DMSO stock solution into an aqueous medium for a final assay concentration.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Sterile aqueous buffer or cell culture medium

  • Sterile dilution tubes

Procedure:

  • Thaw the 10 mM stock solution at room temperature.

  • Perform serial dilutions of the stock solution in your chosen aqueous buffer or cell culture medium to achieve the desired final concentrations.

  • Crucial Step: When diluting, add the stock solution to the aqueous medium and mix immediately and vigorously. This helps to prevent precipitation.

  • Visually inspect the final working solution for any signs of precipitation or cloudiness. If precipitation occurs, consider the troubleshooting steps below.

Troubleshooting Precipitation

  • Reduce Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.

  • Increase Co-solvent Concentration: If your assay can tolerate it, a slightly higher final concentration of DMSO (e.g., up to 0.5%) may help maintain solubility. Always run a vehicle control to account for any effects of the solvent.

  • Use a Different Co-solvent: If DMSO is problematic, consider preparing your stock solution in ethanol or methanol.

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While this compound is zwitterionic, the pH of your buffer could still influence its solubility. Experiment with buffers of different pH values, ensuring they are compatible with your assay.

  • Incorporate Surfactants: For cell-free assays, low concentrations (e.g., 0.01-0.1%) of non-ionic detergents like Tween-20 or Triton X-100 can help to solubilize compounds. This is generally not suitable for cell-based assays.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic activation pathway of this compound and a general workflow for addressing solubility issues.

G cluster_ingestion Ingestion & Absorption cluster_metabolism Metabolic Activation cluster_toxicity Cellular Toxicity This compound This compound Intermedine Intermedine This compound->Intermedine Reduction (Intestinal Microbiota, Hepatic CYPs) Reactive Pyrrolic Metabolites Reactive Pyrrolic Metabolites Intermedine->Reactive Pyrrolic Metabolites Oxidative Bioactivation (Hepatic CYPs) Protein Adducts Protein Adducts Reactive Pyrrolic Metabolites->Protein Adducts Covalent Binding Hepatotoxicity Hepatotoxicity Protein Adducts->Hepatotoxicity Leads to

Metabolic activation pathway of this compound.

G Start Start Prepare Stock in DMSO Prepare Stock in DMSO Start->Prepare Stock in DMSO Dilute in Aqueous Buffer Dilute in Aqueous Buffer Prepare Stock in DMSO->Dilute in Aqueous Buffer Precipitate? Precipitate? Dilute in Aqueous Buffer->Precipitate? Proceed with Assay Proceed with Assay Precipitate?->Proceed with Assay No Lower Final Concentration Lower Final Concentration Precipitate?->Lower Final Concentration Yes Lower Final Concentration->Dilute in Aqueous Buffer Try Alternative Co-solvent (Ethanol) Try Alternative Co-solvent (Ethanol) Lower Final Concentration->Try Alternative Co-solvent (Ethanol) Still precipitates Try Alternative Co-solvent (Ethanol)->Dilute in Aqueous Buffer Consider pH Adjustment Consider pH Adjustment Try Alternative Co-solvent (Ethanol)->Consider pH Adjustment Still precipitates End End Consider pH Adjustment->End Unsuccessful

Workflow for troubleshooting solubility issues.

References

Refinement of analytical methods for trace-level detection of Intermedine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the refinement of analytical methods for trace-level detection of Intermedine N-oxide. It includes frequently asked questions and troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its trace-level detection critical?

A1: this compound is a pyrrolizidine alkaloid (PA) N-oxide, a type of natural toxin produced by various plant species, including those in the Boraginaceae family.[1] PAs and their N-oxides are of significant concern due to their potential hepatotoxicity (liver damage), genotoxicity, and carcinogenicity.[2][3][4] Chronic exposure, even at low levels through contaminated foods like herbal teas, honey, or spices, poses a risk to human health.[3][5] Therefore, highly sensitive and accurate analytical methods are required to detect these compounds at trace levels to ensure food safety and comply with regulatory limits.[2]

Q2: What are the primary challenges in the analytical detection of this compound?

A2: The analysis of this compound presents several challenges:

  • Structural Diversity and Isomers: PAs and their N-oxides exist in many structurally similar forms, including stereoisomers.[5][6] this compound and its isomers, such as Lycopsamine N-oxide, can have identical mass-to-charge ratios and fragmentation patterns in a mass spectrometer, making them indistinguishable without effective chromatographic separation.[6][7]

  • Low Concentrations: These compounds are often present at very low concentrations in complex matrices, requiring highly sensitive analytical instrumentation and efficient sample preparation techniques to remove interfering substances.[2][8]

  • Polarity: As an N-oxide, the compound is highly polar, which influences the choice of extraction solvents and chromatographic conditions.[8]

Q3: What is the recommended analytical technique for quantifying this compound at trace levels?

A3: The most common and reliable technique for the trace-level detection and quantification of this compound is Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS), particularly Ultra-High-Performance Liquid Chromatography (UPLC-MS/MS).[8][9][10] This method offers the high sensitivity and selectivity needed to distinguish the target analyte from matrix components and to quantify it at low concentrations.[8] The use of tandem mass spectrometry (MS/MS) provides additional structural confirmation, which is crucial for identifying 1,2-unsaturated PAs and their N-oxides.[8]

Q4: Why is an internal standard recommended for the analysis?

A4: Using an internal standard is crucial to compensate for potential errors that can occur during sample preparation and injection.[11] An ideal internal standard is chemically and physically similar to the analyte but not present in the sample. By adding a known amount of the internal standard to the sample before processing, any loss of analyte during extraction or clean-up, or variations in injection volume, can be corrected by comparing the peak area of the analyte to that of the internal standard. This practice significantly improves the accuracy and precision of quantitative results.[11]

Analytical Workflow and Troubleshooting

The following diagram illustrates a typical workflow for the analysis of this compound.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Herbal Tea, Honey) Extraction Extraction with Polar Solvent (e.g., Acidified Methanol/Water) Sample->Extraction Cleanup Sample Clean-up (e.g., SPE) Extraction->Cleanup LCMS UPLC-MS/MS Analysis (C18 Column, ESI+) Cleanup->LCMS Processing Data Acquisition & Peak Integration LCMS->Processing Quant Quantification (vs. Internal Standard) Processing->Quant

Caption: General analytical workflow for this compound detection.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound.

Problem 1: Poor or no signal detected for this compound.

Possible Cause Recommended Solution
Inefficient Extraction This compound is highly polar. Ensure the extraction solvent is sufficiently polar, such as an aqueous solution or a polar organic solvent like methanol. Acidifying the extraction solvent can improve the extraction efficiency of PAs and their N-oxides.[8]
Incorrect MS/MS Parameters Verify the mass spectrometer settings. For this compound, use electrospray ionization in positive mode (ESI+). The precursor ion is [M+H]⁺ at m/z 316.2.[7][12] Select appropriate product ions for Multiple Reaction Monitoring (MRM). Common fragment ions for this class of compounds include m/z 138, 120, and 94.[8]
Ion Suppression The sample matrix can interfere with the ionization of the target analyte, reducing its signal. Dilute the sample extract or incorporate a sample clean-up step, such as Solid Phase Extraction (SPE), to remove interfering components. The use of an internal standard can help correct for matrix effects.[11]
Analyte Degradation PA N-oxides can sometimes be reduced to their corresponding PAs during sample preparation or within the MS source.[8] Minimize sample processing time and avoid harsh chemical conditions.

Problem 2: Poor chromatographic peak shape (e.g., tailing, fronting, or broad peaks).

Possible Cause Recommended Solution
Inappropriate Mobile Phase The mobile phase composition is critical. For C18 columns, a common mobile phase consists of water and acetonitrile/methanol with additives like formic acid and ammonium acetate to improve peak shape and ionization.[13] Adjust the pH or additive concentration.
Column Degradation The analytical column may be contaminated or have lost its stationary phase integrity. Flush the column with a strong solvent or replace it if performance does not improve.
Sample Overload Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample.
Secondary Interactions The analyte may be interacting with active sites on the column or in the flow path. Ensure proper column equilibration and consider using a column with end-capping.

Problem 3: Co-elution of this compound with isomers (e.g., Lycopsamine N-oxide).

Possible Cause Recommended Solution
Insufficient Chromatographic Resolution Since isomers often produce identical MS/MS transitions, their chromatographic separation is essential for accurate quantification.[6]
1. Optimize Gradient: Employ a shallower, longer gradient to increase the separation time between closely eluting peaks.[13]
2. Change Column: Test a different C18 column from another manufacturer or a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl).
3. Adjust Temperature: Modify the column temperature. Increasing the temperature can sometimes improve peak shape and resolution, but its effect should be evaluated empirically.

The following decision tree provides a logical approach to troubleshooting poor analytical sensitivity.

start Start: Poor Sensitivity check_ms Are MS/MS parameters correct? (m/z 316.2 -> fragments) start->check_ms fix_ms Action: Correct MRM transitions and tune instrument. check_ms->fix_ms No check_chrom Is there a visible peak at the expected retention time? check_ms->check_chrom Yes success Problem Resolved fix_ms->success check_extraction Was extraction protocol followed? (e.g., polar solvent) check_chrom->check_extraction No check_matrix Is ion suppression suspected? check_chrom->check_matrix Yes, but weak fix_extraction Action: Re-extract sample using an optimized protocol. check_extraction->fix_extraction No check_extraction->check_matrix Yes fix_extraction->success fix_matrix Action: Dilute sample or add a clean-up step (SPE). check_matrix->fix_matrix Yes check_matrix->success No fix_matrix->success

Caption: Troubleshooting logic for poor sensitivity in this compound analysis.

Experimental Protocols & Data

Table 1: Example UPLC-MS/MS Method Parameters

This table provides a starting point for method development, based on typical conditions reported for PA N-oxide analysis.[13]

Parameter Condition
Instrument UPLC system coupled to a triple quadrupole mass spectrometer
Column UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)
Column Temperature 45°C
Mobile Phase A 0.1% Formic Acid and 5 mM Ammonium Acetate in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol (9:1, v/v)
Flow Rate 0.5 mL/min
Injection Volume 1-5 µL
Gradient Example: 10% B (0-0.2 min), 10-60% B (0.2-1.0 min), 60-95% B (1.0-1.1 min), hold at 95% B (1.1-1.5 min), re-equilibrate at 10% B
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage ~3.0 kV
Source Temperature ~150°C
Desolvation Temp. ~500°C
Acquisition Mode Multiple Reaction Monitoring (MRM)
Table 2: Example MRM Transitions for this compound
Analyte Precursor Ion ([M+H]⁺) Product Ion (Quantifier) Product Ion (Qualifier)
This compound316.2120.1138.1
Internal StandardAnalyte-specificAnalyte-specificAnalyte-specific

Note: Product ions should be optimized based on instrument-specific tuning. The listed fragments are characteristic for retronecine-type PA N-oxides.[8]

Detailed Methodology: Sample Preparation
  • Homogenization: Homogenize solid samples (e.g., dried herbs, tea leaves) to a fine powder. Liquid samples (e.g., honey) may need to be dissolved in an aqueous solution.

  • Extraction:

    • Weigh approximately 1 g of the homogenized sample into a centrifuge tube.

    • Add the internal standard solution.

    • Add 10 mL of an extraction solvent (e.g., 0.5% formic acid in Methanol/Water 70:30 v/v).

    • Vortex thoroughly and extract using an ultrasonic bath for 30 minutes.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Clean-up (if necessary):

    • Pass the supernatant through a pre-conditioned Solid Phase Extraction (SPE) cartridge (e.g., a cation exchange column) to remove matrix interferences.

    • Wash the cartridge with a non-polar solvent to remove lipids and other interferences.

    • Elute the analyte with an appropriate solvent (e.g., 5% ammonia in methanol).

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase.

  • Analysis: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.

References

Strategies for purifying Intermedine N-oxide from complex mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Intermedine N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the isolation of high-purity this compound from complex mixtures, such as plant extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important?

This compound is a pyrrolizidine alkaloid (PA) naturally occurring in various plant species, particularly those belonging to the Boraginaceae family, such as Symphytum officinale (comfrey).[1][2][3] Its purification is crucial for various research applications, including its use as a reference standard in analytical methods and for investigating its potential as an anticancer agent.[4] High purity is essential to ensure accurate and reproducible results in these studies.

Q2: What are the key chemical properties of this compound relevant to its purification?

Understanding the chemical properties of this compound is fundamental to developing an effective purification strategy. Key properties are summarized in the table below.

PropertyValueSignificance for Purification
Molecular Formula C₁₅H₂₅NO₆Influences molecular weight and elemental composition.
Molecular Weight 315.36 g/mol Important for mass spectrometry analysis and calculating yields.[4]
Polarity HighDue to the N-oxide functional group and hydroxyl groups, it is highly polar, making it soluble in polar solvents like methanol and water. This property is key for selecting appropriate extraction solvents and chromatographic conditions.
Structure Pyrrolizidine alkaloid with a necine base and an ester side chain.The presence of multiple functional groups offers sites for interaction during chromatography.

Q3: What are the common impurities encountered during the purification of this compound from plant sources?

When extracting this compound from plants like Symphytum officinale, several other compounds may be co-extracted, leading to a complex mixture. These impurities can include:

  • Other Pyrrolizidine Alkaloids (PAs) and their N-oxides: Plants in the Boraginaceae family produce a variety of PAs with similar structures, such as lycopsamine, acetylintermedine, and symphytine.[1][5][6][7][8]

  • Flavonoids: These polyphenolic compounds are common in plants and can be co-extracted.

  • Tannins: These are polyphenolic compounds that can interfere with purification.

  • Chlorophylls and Pigments: Especially prevalent in extracts from aerial plant parts.

  • Lipids and Waxes: Non-polar compounds that are typically removed in a defatting step.

Purification Strategies & Experimental Protocols

A multi-step approach is typically required to achieve high-purity this compound. The general workflow involves extraction, preliminary purification (defatting and acid-base extraction), and chromatographic separation.

PurificationWorkflow Start Plant Material (e.g., Symphytum officinale) Extraction Extraction (e.g., Ethanol) Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration Defatting Defatting (with Hexane) Concentration->Defatting AcidBaseExtraction Acid-Base Extraction Defatting->AcidBaseExtraction Chromatography Chromatographic Purification (Column or Prep-HPLC) AcidBaseExtraction->Chromatography PurityAnalysis Purity Analysis (HPLC, MS, NMR) Chromatography->PurityAnalysis FinalProduct High-Purity This compound PurityAnalysis->FinalProduct

Figure 1: General workflow for the purification of this compound from plant material.

Protocol 1: Extraction and Preliminary Purification from Symphytum officinale

This protocol is adapted from general methods for PA extraction and enrichment.[1]

  • Extraction:

    • Air-dry and powder the plant material (e.g., roots of Symphytum officinale).

    • Extract the powdered material with ethanol or methanol at room temperature with agitation for 24-48 hours. Repeat the extraction process 2-3 times.

    • Combine the extracts and filter to remove solid plant material.

    • Concentrate the filtrate under reduced pressure to obtain a crude extract.

  • Defatting:

    • Suspend the crude extract in a 1% aqueous sulfuric acid solution.

    • Extract the acidic solution with a non-polar solvent like hexane or diethyl ether to remove lipids, waxes, and other non-polar impurities. Discard the organic phase.

  • Acid-Base Extraction for Alkaloid Enrichment:

    • The aqueous acidic phase contains the protonated PAs and their N-oxides.

    • To separate the free base PAs from the more polar N-oxides, the pH can be adjusted. However, for total PA N-oxide isolation, it is often beneficial to proceed with the entire aqueous fraction.

    • For enrichment of the N-oxides, solid-phase extraction (SPE) with a strong cation exchange (SCX) cartridge can be employed.

Protocol 2: Column Chromatography Purification

This is a common method for separating compounds based on their polarity.

  • Stationary Phase: Silica gel is a standard choice for normal-phase chromatography of polar compounds.

  • Mobile Phase: A gradient of a non-polar solvent (e.g., dichloromethane or chloroform) and a polar solvent (e.g., methanol) is typically used. The high polarity of this compound often requires a significant proportion of methanol for elution. An example gradient could be dichloromethane:methanol from 95:5 to 80:20.

  • Procedure:

    • Dissolve the enriched alkaloid fraction in a minimal amount of the initial mobile phase.

    • Load the sample onto a pre-equilibrated silica gel column.

    • Elute the column with the solvent gradient, collecting fractions.

    • Monitor the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

    • Combine the pure fractions and evaporate the solvent.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving very high purity, preparative HPLC is often the final step.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid or acetic acid to improve peak shape) and a polar organic solvent like methanol or acetonitrile.

  • Procedure:

    • Dissolve the partially purified this compound fraction from column chromatography in the initial mobile phase.

    • Inject the sample onto the preparative HPLC system.

    • Collect the peak corresponding to this compound.

    • Lyophilize or carefully evaporate the solvent to obtain the pure compound.

Troubleshooting Guide

Troubleshooting Problem Problem Encountered Cause1 Potential Cause 1 Problem->Cause1 Cause2 Potential Cause 2 Problem->Cause2 Cause3 Potential Cause 3 Problem->Cause3 Solution1 Suggested Solution 1 Cause1->Solution1 Solution2 Suggested Solution 2 Cause2->Solution2 Solution3 Suggested Solution 3 Cause3->Solution3

Figure 2: A logical approach to troubleshooting purification issues.

Q: My this compound peak is showing significant tailing in my chromatogram. What can I do?

A: Peak tailing is a common issue when purifying polar, basic compounds like N-oxides. Here are some potential causes and solutions:

  • Potential Cause 1: Secondary Interactions with Stationary Phase.

    • Explanation: Residual silanol groups on silica-based columns can interact strongly with the basic nitrogen of the N-oxide, causing tailing.[9][10]

    • Suggested Solution:

      • Add a small amount of a competitive base, like triethylamine (TEA) or ammonia, to the mobile phase to block the active silanol sites.

      • Use an end-capped column or a column specifically designed for the analysis of basic compounds.

      • For reversed-phase HPLC, adding an acid like formic acid or acetic acid to the mobile phase can protonate the silanols and reduce interactions.

  • Potential Cause 2: Column Overload.

    • Explanation: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[9]

    • Suggested Solution: Dilute your sample and inject a smaller volume.

  • Potential Cause 3: Poor Column Packing or Contamination.

    • Explanation: A void at the column inlet or contamination of the frit can disrupt the flow path and cause peak distortion.[11]

    • Suggested Solution:

      • If possible, reverse-flush the column to remove contaminants from the inlet frit.

      • Use a guard column to protect the analytical or preparative column from strongly retained impurities.

      • If the problem persists, the column may need to be repacked or replaced.

Q: I am observing low recovery of this compound after purification. What could be the reasons?

A: Low recovery can be attributed to several factors throughout the purification process:

  • Potential Cause 1: Incomplete Extraction.

    • Explanation: The extraction solvent or method may not be efficient in extracting the polar N-oxide from the plant matrix.

    • Suggested Solution:

      • Ensure the plant material is finely powdered to maximize surface area.

      • Use a highly polar solvent like methanol or a methanol/water mixture.

      • Increase the extraction time or perform multiple extraction cycles.

  • Potential Cause 2: Irreversible Adsorption on the Chromatographic Column.

    • Explanation: The highly polar this compound can bind very strongly to the stationary phase, especially silica gel.

    • Suggested Solution:

      • Increase the polarity of the mobile phase during column chromatography (e.g., higher percentage of methanol).

      • Consider using a different stationary phase, such as alumina or a bonded-phase silica.

  • Potential Cause 3: Degradation of this compound.

    • Explanation: N-oxides can be susceptible to degradation under certain conditions.

    • Suggested Solution:

      • Avoid high temperatures during solvent evaporation. Use a rotary evaporator at a moderate temperature (e.g., < 40°C).

      • Be mindful of the pH of your solutions. Strong acidic or basic conditions could potentially lead to hydrolysis of the ester group or other reactions.

Q: How can I confirm the purity and identity of my final this compound product?

A: A combination of analytical techniques is recommended for comprehensive characterization:

  • High-Performance Liquid Chromatography (HPLC): Use a validated analytical HPLC method to assess purity. A single, sharp peak is indicative of high purity.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) MS is well-suited for analyzing polar compounds like this compound. The expected [M+H]⁺ ion at m/z 316.1755 can confirm the molecular weight.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and confirmation. The spectral data should be compared with published values for this compound.

This technical support center provides a foundational guide for the purification of this compound. For specific applications, further optimization of these protocols may be necessary. Always handle pyrrolizidine alkaloids with appropriate safety precautions, as they are known to be hepatotoxic.

References

Avoiding thermal degradation of Intermedine N-oxide in GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the thermal degradation of Intermedine N-oxide during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to analyze by GC-MS?

This compound is a pyrrolizidine alkaloid N-oxide (PANO), a class of natural compounds found in various plant species.[1][2] These compounds are of significant interest due to their potential toxicity.[2][3] The primary challenge in analyzing this compound by GC-MS is its thermal lability. The high temperatures typically used in GC injectors can cause the N-oxide group to degrade, leading to inaccurate quantification and misidentification.[4][5]

Q2: What are the common degradation products of this compound in a GC-MS system?

Q3: Is GC-MS the recommended technique for this compound analysis?

Due to the thermal lability of PANOs, Liquid Chromatography-Mass Spectrometry (LC-MS) is often the preferred method for their analysis.[3][8][9][10] LC-MS analysis is performed at lower temperatures, thus minimizing the risk of degradation. However, if GC-MS is the available or required technique, specific precautions and methodologies must be employed to obtain accurate results.

Q4: What is derivatization and can it help in the GC-MS analysis of this compound?

Derivatization is a chemical modification of a compound to produce a new compound which has properties that are more amenable to a particular analytical technique. For GC-MS, derivatization is often used to increase the volatility and thermal stability of an analyte.[4][11] Silylation, for example, replaces active hydrogen atoms with a trimethylsilyl (TMS) group, which can protect thermally labile functional groups and improve chromatographic behavior.[11][12] This can be a viable strategy to reduce the on-column degradation of this compound.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no peak for this compound, but a large peak for Intermedine. Thermal degradation in the GC inlet.1. Lower the injector temperature: Start with a lower inlet temperature (e.g., 200 °C) and gradually increase to find the optimal balance between volatilization and degradation. 2. Use a Programmable Temperature Vaporizer (PTV) inlet: A PTV inlet allows for a gentle temperature ramp, minimizing the time the analyte spends at high temperatures before entering the column.[13] 3. Use a pulsed splitless or pulsed split injection: This can reduce the residence time of the analyte in the hot inlet.
Poor peak shape (tailing, broadening) for this compound. 1. Active sites in the GC system (liner, column). 2. Sub-optimal GC oven temperature program.1. Use a deactivated liner and column: Ensure all components in the sample path are highly inert to prevent adsorption. 2. Optimize the oven temperature program: A slower temperature ramp can improve peak shape for thermally sensitive compounds.
Inconsistent quantification results. Incomplete derivatization or degradation of derivatives.1. Optimize derivatization conditions: Ensure the reaction goes to completion by adjusting reagent concentration, temperature, and time. 2. Analyze samples promptly after derivatization: Derivatives may not be stable over long periods.
Presence of unexpected peaks in the chromatogram. Formation of multiple degradation products or side-products from derivatization.1. Analyze a known standard of this compound under the same conditions to identify degradation products. 2. Optimize derivatization: Use a minimal excess of derivatizing reagent to reduce the formation of side-products.

Best Practices and Experimental Protocols

To minimize thermal degradation of this compound during GC-MS analysis, a multi-faceted approach focusing on gentle sample introduction, inert pathways, and potentially derivatization is recommended.

Recommended GC-MS Parameters

The following table summarizes recommended starting parameters for the GC-MS analysis of this compound. These should be considered as a starting point and may require further optimization for your specific instrument and application.

Parameter Recommendation for Direct Analysis Recommendation for Derivatized Analysis
Inlet Type Programmable Temperature Vaporizer (PTV)Split/Splitless or PTV
Inlet Temperature Start with a ramp from a low temperature (e.g., 60 °C) to a final temperature of 250 °C.250 °C - 280 °C (depending on derivative stability)
Injection Mode Pulsed SplitlessSplitless or Split (depending on concentration)
Liner Deactivated, low-volume linerDeactivated liner with glass wool
Carrier Gas Helium at a constant flow rate (e.g., 1.0-1.5 mL/min)Helium at a constant flow rate (e.g., 1.0-1.5 mL/min)
Oven Program Initial Temp: 60-80 °C (hold for 1-2 min), Ramp: 10-15 °C/min to 280-300 °C, Hold: 5-10 minInitial Temp: 80-100 °C (hold for 1-2 min), Ramp: 10-20 °C/min to 300-320 °C, Hold: 5-10 min
Transfer Line Temp 280 °C280 °C - 300 °C
Ion Source Temp 230 °C230 °C
MS Scan Range 50-400 amu50-500 amu
Experimental Protocol: Silylation Derivatization

This is a general protocol for silylation and should be optimized for this compound.

Materials:

  • Dried sample extract containing this compound

  • Pyridine (anhydrous)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Ensure the sample extract is completely dry, as moisture will react with the silylating reagent.

  • Reagent Addition: To the dried sample in a reaction vial, add 50 µL of anhydrous pyridine to dissolve the residue.

  • Derivatization: Add 50 µL of MSTFA + 1% TMCS to the vial.

  • Reaction: Cap the vial tightly and heat at 60-80 °C for 30-60 minutes.

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.

Visualizations

Workflow_for_Intermedine_N_oxide_Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_alternative Alternative Sample Sample Containing This compound Extraction Extraction Sample->Extraction Drying Drying of Extract Extraction->Drying LC_MS LC-MS Analysis (Recommended) Extraction->LC_MS Derivatization Derivatization (Optional, e.g., Silylation) Drying->Derivatization GC_MS GC-MS Analysis with Optimized Parameters Drying->GC_MS Derivatization->GC_MS Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis

Caption: Recommended workflow for the analysis of this compound.

Thermal_Degradation_of_Intermedine_N_oxide Intermedine_N_oxide This compound (C15H25NO6) Heat High Temperature (GC Inlet) Intermedine Intermedine (C15H25NO5) Intermedine_N_oxide->Intermedine Heat (-O) Heat->Intermedine Deoxygenation Oxygen [O]

Caption: Thermal degradation pathway of this compound in GC-MS.

References

Validation & Comparative

A Toxicological Showdown: Intermedine vs. Intermedine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed toxicological comparison of intermedine and its metabolite, intermedine N-oxide. This document synthesizes available experimental data to delineate their respective toxicity profiles, offering insights into their mechanisms of action.

Intermedine, a pyrrolizidine alkaloid found in various plant species, has been identified as a hepatotoxin, posing a potential risk to human and animal health. Its N-oxide derivative, this compound, is also a naturally occurring compound and a product of metabolic processes. Understanding the comparative toxicity of these two compounds is crucial for risk assessment and the development of potential therapeutic interventions.

Quantitative Toxicological Data

The in vitro cytotoxicity of intermedine and this compound has been evaluated across several hepatic cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a substance needed to inhibit a biological process by half, are summarized in the table below. The data consistently demonstrates that this compound exhibits significantly lower cytotoxicity compared to its parent compound, intermedine.

CompoundPrimary Mouse Hepatocytes (µM)HepD (Human Hepatocytes) (µM)H22 (Mouse Hepatoma) (µM)HepG2 (Human Hepatocellular Carcinoma) (µM)
Intermedine >334239.39158.55299.40
This compound >334257.98>334>334

Data sourced from Wang et al., 2021.[1]

Experimental Protocols

The cytotoxic effects of intermedine and this compound were primarily determined using the following in vitro assays:

1. Cell Viability Assessment (CCK-8 Assay):

  • Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a culture. The assay utilizes a highly water-soluble tetrazolium salt, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of living cells.

  • Methodology:

    • Hepatic cell lines (primary mouse hepatocytes, HepD, H22, and HepG2) were seeded in 96-well plates.

    • After cell adherence, they were treated with varying concentrations of intermedine or this compound for a specified period.

    • Following treatment, the CCK-8 solution was added to each well and incubated.

    • The absorbance was measured at a specific wavelength using a microplate reader to determine the percentage of viable cells relative to an untreated control group.[1]

2. Colony Formation Assay:

  • Principle: This assay assesses the ability of single cells to proliferate and form colonies. It is a measure of long-term cell survival and reproductive integrity.

  • Methodology:

    • A low density of cells was seeded in culture dishes.

    • Cells were treated with different concentrations of the test compounds.

    • The culture medium was changed periodically over a period of several days to allow for colony growth.

    • Colonies were then fixed, stained (e.g., with crystal violet), and counted. The size and number of colonies indicate the effect of the compound on cell proliferation.

3. Wound Healing Assay:

  • Principle: This assay is used to study cell migration and proliferation. A "wound" or scratch is created in a confluent cell monolayer, and the rate at which the cells migrate to close the wound is monitored.

  • Methodology:

    • A confluent monolayer of cells was created in a culture dish.

    • A sterile pipette tip was used to create a scratch in the monolayer.

    • The cells were then treated with the test compounds.

    • Images of the wound were captured at different time points to measure the rate of wound closure.

4. Live/Dead Fluorescence Imaging:

  • Principle: This method uses fluorescent dyes to distinguish between live and dead cells. Calcein-AM, a green fluorescent dye, can penetrate the membrane of live cells and is cleaved by intracellular esterases to produce a fluorescent product. Propidium iodide (PI), a red fluorescent dye, can only enter cells with compromised membranes (i.e., dead cells) and intercalates with DNA.

  • Methodology:

    • Cells were treated with the test compounds.

    • A mixture of Calcein-AM and PI was added to the cell culture.

    • The cells were then visualized using a fluorescence microscope to identify and quantify the number of live (green) and dead (red) cells.

Signaling Pathways and Experimental Workflows

The hepatotoxicity of intermedine is understood to be mediated through the induction of apoptosis via the mitochondrial pathway. The following diagrams illustrate this signaling cascade and a general workflow for assessing cytotoxicity.

G Intermedine-Induced Hepatotoxicity Pathway Intermedine Intermedine ROS ↑ Reactive Oxygen Species (ROS) Intermedine->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytochromeC Cytochrome c Release MMP->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling cascade of intermedine-induced apoptosis.

G General Cytotoxicity Testing Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis CellCulture Cell Culture (e.g., HepG2, HepD) CellSeeding Cell Seeding (96-well plates) CellCulture->CellSeeding CompoundPrep Compound Preparation (Intermedine / this compound) Treatment Treatment with Compounds CompoundPrep->Treatment CellSeeding->Treatment Incubation Incubation Treatment->Incubation CytotoxicityAssay Cytotoxicity Assays (CCK-8, etc.) Incubation->CytotoxicityAssay DataAnalysis Data Analysis (IC50 Calculation) CytotoxicityAssay->DataAnalysis

Caption: Workflow for in vitro cytotoxicity assessment.

References

Comparative Analysis of Intermedine N-oxide and Lycopsamine N-oxide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Look at Two Closely Related Pyrrolizidine Alkaloid N-oxides for Researchers, Scientists, and Drug Development Professionals

Intermedine N-oxide and lycopsamine N-oxide are naturally occurring pyrrolizidine alkaloid N-oxides (PANOs) that are stereoisomers of each other. They are frequently found co-existing in various plant species, notably within the Boraginaceae family, such as in Symphytum officinale (comfrey). Due to their structural similarity and co-occurrence, a comparative understanding of their biological activities is crucial for toxicology, pharmacology, and drug development. This guide provides a comprehensive analysis of their known properties, supported by available experimental data and methodologies.

Chemical and Physical Properties

This compound and lycopsamine N-oxide share the same molecular formula (C₁₅H₂₅NO₆) and molecular weight (315.36 g/mol ). Their distinct biological activities arise from the different stereochemistry of the necic acid moiety.

PropertyThis compoundLycopsamine N-oxide
Molecular Formula C₁₅H₂₅NO₆C₁₅H₂₅NO₆
Molecular Weight 315.36 g/mol 315.36 g/mol
CAS Number 95462-14-995462-15-0
Natural Sources Symphytum officinale, Amsinckia sp., Borago sp., Cryptantha sp., Eupatorium sp., Lithospermum sp., Trichodesma sp.[1]Symphytum officinale, Neatostema apulum, Idea leuconoe[2]

Comparative Biological Activity

Direct comparative quantitative data on the cytotoxicity and genotoxicity of this compound and lycopsamine N-oxide is limited. However, existing research on pyrrolizidine alkaloids and their N-oxides provides valuable insights.

Cytotoxicity

Generally, pyrrolizidine alkaloid N-oxides are considered less cytotoxic than their parent alkaloids. A comparative in vitro study on chicken hepatocytes (CRL-2118) demonstrated that both lycopsamine and intermedine were among the less cytotoxic dehydropyrrolizidine alkaloids (DHPAs), and their corresponding N-oxides were even less so. The estimated descending order of cytotoxicity was: lasiocarpine > seneciphylline > senecionine > heliotrine > riddelliine > monocrotaline > riddelliine-N-oxide > lycopsamine > intermedine > lasiocarpine-N-oxide > senecionine-N-oxide.[3] This suggests that both this compound and lycopsamine N-oxide have relatively low cytotoxic potential in their N-oxide form.

It is important to note that the parent alkaloids, intermedine and lycopsamine, have been shown to inhibit the proliferation, colonization, and migration of hepatocyte cells and induce apoptosis.[4] A study on the combined hepatotoxicity of intermedine and lycopsamine on human hepatocytes (HepD) showed that the mixture had more significant cytotoxicity than the individual compounds.[2][5]

Genotoxicity

Metabolic Pathways and Mechanism of Action

The toxicity of pyrrolizidine alkaloids and their N-oxides is intrinsically linked to their metabolic activation.

Metabolic Activation Workflow

The general metabolic pathway for pyrrolizidine alkaloids involves a two-step process that leads to the formation of toxic adducts.

PANO Pyrrolizidine Alkaloid N-oxide (e.g., this compound, Lycopsamine N-oxide) PA Parent Pyrrolizidine Alkaloid (e.g., Intermedine, Lycopsamine) PANO->PA Reduction (Gut Microbiota, Liver Enzymes) DHP Dehydropyrrolizidine Alkaloid (DHP) (Reactive Pyrrolic Ester) PA->DHP Oxidation (Cytochrome P450) Adducts Pyrrole-Protein and Pyrrole-DNA Adducts DHP->Adducts Nucleophilic Attack Toxicity Cellular Toxicity & Genotoxicity Adducts->Toxicity

Caption: Metabolic activation of pyrrolizidine alkaloid N-oxides.

The reduction of the N-oxide to the parent alkaloid is a critical step for toxicity. The parent alkaloid is then oxidized by cytochrome P450 enzymes in the liver to form highly reactive dehydropyrrolizidine alkaloids (pyrrolic esters). These electrophilic intermediates can then bind to cellular macromolecules such as proteins and DNA, leading to cytotoxicity and genotoxicity.

Signaling Pathways

Studies on the parent alkaloids, intermedine and lycopsamine, have shed light on the downstream signaling pathways involved in their toxicity. A mixture of intermedine and lycopsamine was found to induce apoptosis in human hepatocytes through mechanisms involving:

  • Increased Reactive Oxygen Species (ROS) production. [5]

  • Mitochondrial Apoptosis: This is characterized by changes in the mitochondrial membrane potential and the release of cytochrome c. This pathway involves the activation of pro-apoptotic proteins like Bax and caspases such as caspase-3 and caspase-9.[5]

  • Endoplasmic Reticulum (ER) Stress: The mixture of these alkaloids can also trigger an increase in intracellular Ca²⁺, leading to the activation of the PERK/eIF2α/ATF4/CHOP apoptosis pathway.[5]

The following diagram illustrates the proposed signaling cascade for the parent alkaloids, which may be relevant for the N-oxides upon their conversion.

cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 ER Stress Pathway Intermedine + Lycopsamine Intermedine + Lycopsamine ROS Production ROS Production Intermedine + Lycopsamine->ROS Production ER Stress ER Stress Intermedine + Lycopsamine->ER Stress Bax activation Bax activation ROS Production->Bax activation Ca2+ Increase Ca2+ Increase ER Stress->Ca2+ Increase Mitochondrial\nMembrane Potential\nDecrease Mitochondrial Membrane Potential Decrease Bax activation->Mitochondrial\nMembrane Potential\nDecrease Cytochrome c\nRelease Cytochrome c Release Mitochondrial\nMembrane Potential\nDecrease->Cytochrome c\nRelease Caspase-9\nActivation Caspase-9 Activation Cytochrome c\nRelease->Caspase-9\nActivation Caspase-3\nActivation Caspase-3 Activation Caspase-9\nActivation->Caspase-3\nActivation Apoptosis Apoptosis Caspase-3\nActivation->Apoptosis PERK Activation PERK Activation Ca2+ Increase->PERK Activation eIF2α Phosphorylation eIF2α Phosphorylation PERK Activation->eIF2α Phosphorylation ATF4 Upregulation ATF4 Upregulation eIF2α Phosphorylation->ATF4 Upregulation CHOP Upregulation CHOP Upregulation ATF4 Upregulation->CHOP Upregulation CHOP Upregulation->Apoptosis

Caption: Apoptotic signaling pathways induced by intermedine and lycopsamine.

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to assess the biological activities of these compounds.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay:

A Seed cells in a 96-well plate B Treat cells with varying concentrations of Intermedine/Lycopsamine N-oxide A->B C Incubate for a defined period (e.g., 24, 48, 72 hours) B->C D Add MTT reagent C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals E->F G Measure absorbance at ~570 nm F->G

Caption: Workflow of a typical MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cells (e.g., HepG2, HepD) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to a range of concentrations of this compound or lycopsamine N-oxide. Include a vehicle control.

  • Incubation: Incubate the plates for various time points (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the wells using a microplate reader at a wavelength of approximately 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.

Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells.

Workflow for Comet Assay:

A Treat cells with Intermedine/Lycopsamine N-oxide B Embed single cells in agarose on a microscope slide A->B C Lyse cells to remove membranes and cytoplasm B->C D Subject DNA to electrophoresis C->D E Stain DNA with a fluorescent dye D->E F Visualize and analyze 'comet' formation under a microscope E->F

Caption: Workflow of a typical comet assay for genotoxicity.

Detailed Protocol:

  • Cell Treatment: Expose cells to the test compounds for a specific duration.

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: Immerse the slides in a lysis solution to break down the cell membrane and nuclear envelope, leaving the DNA as a nucleoid.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis chamber with an alkaline buffer to unwind the DNA. Apply an electric field to draw the negatively charged DNA towards the anode. Damaged DNA fragments will migrate further, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium iodide).

  • Visualization and Analysis: Examine the slides using a fluorescence microscope. The length and intensity of the comet tail relative to the head are proportional to the amount of DNA damage.

Conclusion

This compound and lycopsamine N-oxide are structurally similar pyrrolizidine alkaloid N-oxides with biological activities that are of significant interest to the scientific community. While they are generally less cytotoxic than their parent alkaloids, their potential for in vivo reduction to more toxic forms necessitates a thorough understanding of their comparative toxicology. Current research indicates subtle differences in their cytotoxic potential, with lycopsamine being slightly more cytotoxic than intermedine in one study. However, a clear, quantitative comparison of their cytotoxic and genotoxic potencies is still lacking. The primary mechanism of toxicity for their parent compounds involves metabolic activation to reactive pyrroles that induce apoptosis through mitochondrial and ER stress pathways. Future research should focus on direct, quantitative comparative studies of these two N-oxides to provide a more definitive risk assessment and to better inform drug development and safety evaluations.

References

Comparative Bioactivity of Intermedine N-oxide and Other Pyrrolizidine Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of intermedine N-oxide against other pyrrolizidine alkaloids (PAs), supported by experimental data and detailed methodologies.

Pyrrolizidine alkaloids are a large class of naturally occurring toxins produced by numerous plant species. Their presence in herbal remedies, teas, and contaminated food products poses a significant health risk, primarily due to their hepatotoxicity, genotoxicity, and carcinogenicity. This guide focuses on the comparative bioactivity of this compound, a derivative of the retronecine-type PA intermedine, and other relevant PAs. Understanding the relative potencies and mechanisms of action of these compounds is crucial for risk assessment and the development of potential therapeutic interventions.

Executive Summary

Generally, pyrrolizidine alkaloid N-oxides (PA N-oxides) exhibit lower toxicity compared to their corresponding parent PAs.[1][2] This reduced toxicity is attributed in part to their lower lipophilicity, which results in poorer cellular absorption.[3] However, PA N-oxides are not inert; they can be converted back to their more toxic parent PAs through metabolic reduction, both by intestinal microbiota and hepatic enzymes.[4] The subsequent metabolic activation of the parent PA to highly reactive pyrrolic metabolites is the key step in initiating cellular damage.[5]

Intermedine, a monoester PA, generally demonstrates lower cytotoxicity compared to diester PAs like retrorsine and senecionine.[2] Correspondingly, this compound is less toxic than intermedine.[2] The bioactivity of PAs is intrinsically linked to their chemical structure, with macrocyclic diesters often exhibiting the highest toxicity.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of intermedine, this compound, and other selected PAs in various liver cell lines, providing a quantitative comparison of their cytotoxic potential.

Table 1: IC50 Values (µM) of Pyrrolizidine Alkaloids and their N-oxides in Different Hepatocyte Cell Lines. [2]

CompoundPrimary Mouse HepatocytesHepD (Human Hepatocytes)H22 (Mouse Hepatoma)HepG2 (Human Hepatocellular Carcinoma)
Intermedine (Im) 165.13239.39161.82189.11
This compound (ImNO) >334257.98>334>334
Lycopsamine (La) 164.06164.06150.21171.15
Lycopsamine N-oxide (LaNO) >334>334>334>334
Retrorsine (Re) 126.55126.55119.33135.24
Retrorsine N-oxide (ReNO) 289.01289.01250.33279.45
Senecionine (Sc) 173.71173.71160.11181.23
Senecionine N-oxide (ScNO) >334>334>334>334

Data extracted from a study by Wang et al. (2021).[2] The study utilized a Cell Counting Kit-8 (CCK-8) assay to determine cell viability after 24 hours of exposure to the compounds.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Cell Viability Assay (CCK-8)

This protocol is used to assess the cytotoxicity of PAs by measuring cell viability.

  • Cell Culture: Plate primary mouse hepatocytes, HepD, H22, or HepG2 cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Treatment: Expose the cells to various concentrations of the test PAs or PA N-oxides (e.g., 0, 67, 167, 250, and 334 µM) for 24 hours.

  • Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The cell viability is calculated relative to the untreated control group.

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with PAs.

  • Cell Treatment: Treat HepD cells with different concentrations of the PA of interest (e.g., 0, 20, 50, 75, and 100 µg/mL of intermedine) for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells, wash with ice-cold PBS, and resuspend in binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Reactive Oxygen Species (ROS) Detection

This protocol measures the intracellular generation of ROS, a key event in PA-induced oxidative stress.

  • Cell Treatment: Treat HepD cells with various concentrations of the test PA for a specified time.

  • Staining: Incubate the cells with a 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader. The increase in fluorescence is proportional to the level of intracellular ROS.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay assesses mitochondrial dysfunction, a critical step in the intrinsic apoptosis pathway.

  • Cell Treatment: Expose cells to the test PA for the desired duration.

  • Staining: Incubate the cells with a cationic fluorescent dye such as JC-1 or TMRE. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.

  • Analysis: Measure the ratio of red to green fluorescence using a flow cytometer or fluorescence microscope. A decrease in this ratio indicates mitochondrial membrane depolarization.

Cytochrome c Release Assay

This assay detects the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of apoptosis.

  • Cell Fractionation: Following treatment with the test PA, harvest the cells and perform subcellular fractionation to separate the mitochondrial and cytosolic fractions.

  • Western Blotting: Perform Western blot analysis on both fractions using an antibody specific for cytochrome c.

  • Analysis: An increase in the level of cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicate cytochrome c release.

Mandatory Visualizations

Signaling Pathway of Pyrrolizidine Alkaloid-Induced Hepatotoxicity

The following diagram illustrates the general metabolic activation and subsequent cellular toxicity pathways for both parent PAs and their N-oxides.

Pyrrolizidine_Alkaloid_Toxicity_Pathway cluster_intake Intake & Absorption cluster_metabolism Metabolic Activation (Liver) cluster_toxicity Cellular Toxicity PA Pyrrolizidine Alkaloid (Parent Compound) Metabolic_Oxidation Metabolic Oxidation (CYP450) PA->Metabolic_Oxidation PANO Pyrrolizidine Alkaloid N-oxide Metabolic_Reduction Metabolic Reduction (e.g., by gut microbiota, CYPs) PANO->Metabolic_Reduction Biotransformation Metabolic_Reduction->PA Reactive_Metabolites Reactive Pyrrolic Metabolites (Dehydropyrrolizidine Alkaloids) Metabolic_Oxidation->Reactive_Metabolites DNA_Adducts DNA Adducts Reactive_Metabolites->DNA_Adducts Genotoxicity Protein_Adducts Protein Adducts Reactive_Metabolites->Protein_Adducts Cytotoxicity ROS Increased ROS Protein_Adducts->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis

General pathway of PA-induced hepatotoxicity.
Experimental Workflow for In Vitro Bioactivity Assessment

The diagram below outlines a typical experimental workflow for assessing the bioactivity of pyrrolizidine alkaloids in vitro.

Experimental_Workflow cluster_assays Bioactivity Assays Start Start: Select PAs and Cell Line Cell_Culture Cell Culture & Seeding (e.g., 96-well plates) Start->Cell_Culture PA_Treatment Treatment with PAs (Dose-response) Cell_Culture->PA_Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., CCK-8) PA_Treatment->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) PA_Treatment->Apoptosis_Assay ROS_Assay ROS Detection PA_Treatment->ROS_Assay MMP_Assay Mitochondrial Membrane Potential Assay PA_Treatment->MMP_Assay Data_Analysis Data Analysis & IC50 Calculation Cytotoxicity_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis ROS_Assay->Data_Analysis MMP_Assay->Data_Analysis Conclusion Conclusion & Comparative Assessment Data_Analysis->Conclusion

Workflow for in vitro PA bioactivity testing.

Conclusion

The bioactivity of this compound is demonstrably lower than its parent compound, intermedine, and significantly lower than more potent diester pyrrolizidine alkaloids. This difference is primarily due to factors affecting their absorption and metabolic activation. While N-oxidation is a detoxification pathway, the potential for in vivo reduction to the parent PA means that PA N-oxides cannot be considered entirely non-toxic. The experimental protocols and comparative data presented in this guide offer a framework for the continued investigation and risk assessment of this important class of natural toxins. Further research, particularly utilizing in vivo models and advanced analytical techniques, is necessary to fully elucidate the toxicokinetics and structure-activity relationships of these compounds.

References

A Comparative Guide to Biomarkers for Toxic Plant Ingestion: Intermedine N-oxide vs. Pyrrole-Protein Adducts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ingestion of plants containing pyrrolizidine alkaloids (PAs) poses a significant health risk to both humans and livestock, potentially leading to severe liver damage, known as hepatic sinusoidal obstruction syndrome (HSOS). Accurate and reliable biomarkers are crucial for diagnosing exposure and understanding the associated toxicity. This guide provides a comprehensive comparison of two key biomarkers: Intermedine N-oxide, a specific pyrrolizidine alkaloid, and pyrrole-protein adducts, a more general indicator of PA metabolic activation.

Executive Summary

This compound serves as a direct marker of exposure to specific PA-containing plants. Its detection confirms the ingestion of plants that synthesize this particular alkaloid. In contrast, pyrrole-protein adducts are a mechanism-based biomarker, indicating that PAs have been metabolically activated in the liver to form reactive pyrrolic metabolites, the crucial step in PA-induced toxicity. While the detection of a specific PA like this compound is highly specific to the source, the measurement of pyrrole-protein adducts provides a broader indication of toxicologically relevant PA exposure and has been strongly correlated with liver injury.

Performance Comparison of Biomarkers

The selection of a biomarker often depends on the specific research or diagnostic question. The following tables summarize the available quantitative data for the analytical methods used to detect this compound and pyrrole-protein adducts. It is important to note that a direct head-to-head comparison of these biomarkers in terms of clinical sensitivity and specificity is limited in the current literature.

Table 1: Performance Characteristics of this compound Detection by LC-MS/MS

ParameterReported ValuesMatrixReference
**Linearity (R²) **>0.99Honey, Milk, Tea[1]
Limit of Detection (LOD) 0.015–0.75 µg/kgHoney, Milk, Tea[1]
Limit of Quantification (LOQ) 0.05–2.5 µg/kgHoney, Milk, Tea[1]
Recovery 64.5–112.2%Honey, Milk, Tea[1]
Intra-day Precision (RSD) <15%Honey, Milk, Tea[1]
Inter-day Precision (RSD) <15%Honey, Milk, Tea[1]

Note: Data is for a panel of PAs including Intermedine/Lycopsamine N-oxide isomers.

Table 2: Performance Characteristics of Pyrrole-Protein Adduct Detection by LC-MS/MS

ParameterReported Values/ObservationsMatrixReference
Clinical Sensitivity Detected in 100% of patients with confirmed PA-induced liver injury.Human Blood[2]
Specificity Considered a reliable mechanism-based biomarker for PA exposure and hepatotoxicity.Human and Animal Tissues[3][4]
Lower Limit of Quantification (LLOQ) Not consistently reported in a standardized manner.--
Correlation Positive correlation observed between serum pyrrole-protein adducts and liver DNA adducts.Mouse Serum and Liver[5]

Signaling Pathway and Experimental Workflow

To aid in the understanding of the underlying toxicology and the methods for biomarker detection, the following diagrams illustrate the metabolic activation of pyrrolizidine alkaloids and a general workflow for biomarker analysis.

PA_Toxicity_Pathway cluster_0 Ingestion and Absorption cluster_1 Hepatic Metabolism cluster_2 Biomarker Formation and Toxicity PA_Plant Pyrrolizidine Alkaloid (e.g., this compound) in Plants Ingestion Ingestion PA_Plant->Ingestion GI_Tract Gastrointestinal Tract Ingestion->GI_Tract Liver Liver GI_Tract->Liver Portal Vein Intermedine_Biomarker This compound (Direct Biomarker) GI_Tract->Intermedine_Biomarker Detectable in Blood/Urine CYP450 Cytochrome P450 (CYP3A4) Liver->CYP450 Metabolic Activation Reactive_Metabolites Reactive Pyrrolic Metabolites (Dehydropyrrolizidine Alkaloids - DHPAs) CYP450->Reactive_Metabolites Protein_Adducts Pyrrole-Protein Adducts (Biomarker) Reactive_Metabolites->Protein_Adducts Covalent Binding to Cellular Proteins DNA_Adducts DNA Adducts Reactive_Metabolites->DNA_Adducts Covalent Binding to DNA Hepatotoxicity Hepatotoxicity (HSOS) Protein_Adducts->Hepatotoxicity DNA_Adducts->Hepatotoxicity

Metabolic activation of pyrrolizidine alkaloids and biomarker formation.

Biomarker_Validation_Workflow cluster_Intermedine This compound Analysis cluster_Adducts Pyrrole-Protein Adduct Analysis Sample_Collection Sample Collection (Blood, Serum, Plasma, Urine) Extraction_PA Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample_Collection->Extraction_PA Protein_Precipitation Protein Precipitation Sample_Collection->Protein_Precipitation LCMS_PA LC-MS/MS Analysis (Direct Detection) Extraction_PA->LCMS_PA Data_Analysis Data Analysis and Quantification LCMS_PA->Data_Analysis Derivatization Pre-column Derivatization (e.g., with AgNO3) Protein_Precipitation->Derivatization LCMS_Adduct LC-MS/MS Analysis (Detection of Derivatized Pyrrole) Derivatization->LCMS_Adduct LCMS_Adduct->Data_Analysis

General experimental workflow for biomarker validation.

Experimental Protocols

Detailed, step-by-step protocols for biomarker analysis are essential for reproducibility and comparison across laboratories. The following sections provide an overview of the methodologies for the analysis of this compound and pyrrole-protein adducts.

Protocol 1: Quantification of this compound in Biological Matrices by LC-MS/MS

This protocol is a synthesized procedure based on common practices for the analysis of pyrrolizidine alkaloids in complex matrices.[1]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Homogenization: Homogenize 1 g of the sample (e.g., honey, milk) with 10 mL of an acidic aqueous solution (e.g., 0.05 M sulfuric acid).

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes.

  • SPE Cartridge Conditioning: Condition a cation exchange SPE cartridge with methanol followed by deionized water.

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with deionized water followed by a low-concentration organic solvent (e.g., 10% methanol) to remove interferences.

  • Elution: Elute the PAs, including this compound, with an ammoniated organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 10% methanol in water).

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
    • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
    • Gradient: A suitable gradient from low to high organic phase to separate the analytes of interest.
    • Flow Rate: 0.3 mL/min.
    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).
    • Detection Mode: Multiple Reaction Monitoring (MRM).
    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an appropriate internal standard should be optimized. For this compound (C₁₅H₂₅NO₆, MW: 315.36), a potential precursor ion would be [M+H]⁺ at m/z 316.2.

3. Quantification

  • Construct a calibration curve using certified reference standards of this compound in a matrix similar to the samples being analyzed.

  • Use a suitable internal standard to correct for matrix effects and variations in extraction efficiency.

Protocol 2: Quantification of Pyrrole-Protein Adducts in Serum/Plasma by LC-MS/MS

This protocol is based on the widely reported pre-column derivatization method for the analysis of pyrrole-protein adducts.[2][5]

1. Sample Preparation and Derivatization

  • Protein Precipitation: To 100 µL of serum or plasma, add 400 µL of ice-cold acetone to precipitate the proteins.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Washing: Discard the supernatant and wash the protein pellet with ethanol to remove non-proteinaceous components.

  • Derivatization:

    • Resuspend the protein pellet in an acidic ethanolic silver nitrate (AgNO₃) solution (e.g., 100 µL of 2% AgNO₃ in ethanol with 5% trifluoroacetic acid).
    • This step cleaves the pyrrole moiety from the protein and forms a stable diethyl-DHP derivative.

  • Neutralization and Extraction: Neutralize the reaction mixture and extract the diethyl-DHP derivative into an organic solvent (e.g., hexane).

  • Evaporation and Reconstitution: Evaporate the organic extract to dryness and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column.
    • Mobile Phase: A suitable gradient of water and acetonitrile, both containing a small amount of an acidifier like formic acid.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).
    • Detection Mode: Multiple Reaction Monitoring (MRM).
    • MRM Transitions: Monitor the specific precursor-to-product ion transition for the derivatized pyrrole (diethyl-DHP).

3. Quantification

  • Quantification is typically performed using a stable isotope-labeled internal standard that is subjected to the same derivatization process.

  • A calibration curve is generated using a synthetic pyrrole standard.

Concluding Remarks

The validation of this compound and pyrrole-protein adducts as biomarkers for toxic plant ingestion provides researchers and clinicians with valuable tools.

  • This compound offers high specificity for exposure to particular plant species, making it an excellent marker for source identification in cases of poisoning. Its direct detection in biological fluids can be achieved with robust and validated LC-MS/MS methods.

  • Pyrrole-protein adducts , on the other hand, serve as a more universal biomarker for exposure to a wide range of toxic pyrrolizidine alkaloids. Their presence confirms the metabolic activation of PAs, which is the critical step leading to hepatotoxicity. This makes pyrrole-protein adducts a strong candidate for assessing the risk of liver injury following PA exposure.

The choice between these biomarkers will depend on the specific objectives of a study. For epidemiological investigations or food safety monitoring, the analysis of specific PAs like this compound is highly valuable. For clinical diagnosis and toxicological research aimed at understanding the mechanisms of liver injury, the measurement of pyrrole-protein adducts provides more direct evidence of a toxicologically relevant exposure. Further research involving direct comparative studies of these biomarkers in well-characterized patient cohorts will be invaluable in establishing definitive guidelines for their use in clinical practice.

References

Unveiling the Cross-Reactivity of Intermedine N-oxide in Pyrrolizidine Alkaloid Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of immunoassays for pyrrolizidine alkaloids (PAs) is paramount for accurate toxicological assessment and quality control. This guide provides a detailed comparison of immunoassay performance, with a focus on the cross-reactivity of Intermedine N-oxide, a significant PA of the lycopsamine type.

Pyrrolizidine alkaloids are a large group of hepatotoxic and carcinogenic toxins found in numerous plant species, which can contaminate food, feed, and herbal medicines. Immunoassays, particularly enzyme-linked immunosorbent assays (ELISAs), offer a rapid and high-throughput screening method for PA detection. However, the structural similarity among different PAs presents a significant challenge in the form of cross-reactivity, where antibodies raised against one PA may also bind to others. This is particularly relevant for PA N-oxides, which are often present in higher concentrations than their parent alkaloids and can be converted to their toxic tertiary amine form in the gut.

This guide delves into the specifics of a multiplex ELISA developed for the detection of various PA groups, including those of the lycopsamine type, to which Intermedine and its N-oxide belong.

Performance Comparison of a Lycopsamine-Specific Immunoassay

A key consideration in evaluating an immunoassay is its cross-reactivity profile, which determines its specificity. The following table summarizes the cross-Reactivity of an antibody developed for the detection of lycopsamine-type PAs. The data is derived from a competitive direct ELISA format.

CompoundIC50 (µg/L)Cross-Reactivity (%)
Lycopsamine 2.5 100
Intermedine3.181
Echimidine4.852
Acetylintermedine/acetyllycopsamine5.248
Symphytine10.424
Echinatine25.010
Europine>1000<0.1
Heliotrine>1000<0.1
Lasiocarpine>1000<0.1
Monocrotaline>1000<0.1
Retrorsine>1000<0.1
Senecionine>1000<0.1
Senkirkine>1000<0.1
Jacobine>1000<0.1

Data sourced from Oplatowska et al., 2014

Note on this compound: The cross-reactivity of this compound is not directly measured in this assay. Instead, a chemical reduction step is employed to convert all PA N-oxides to their corresponding parent PAs prior to analysis. Therefore, the cross-reactivity of this compound in this system is equivalent to that of Intermedine (81%). This approach allows for the determination of the total PA content (free base + N-oxide).

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for replicating and comparing results. The following protocols are based on the multiplex ELISA for PA detection.

Sample Preparation and N-oxide Reduction

This protocol outlines the extraction of PAs from a sample matrix (e.g., honey) and the subsequent reduction of PA N-oxides.

G cluster_extraction Sample Extraction cluster_reduction N-oxide Reduction s1 Weigh 1g of sample s2 Add 4 mL of 1% formic acid in water s1->s2 s3 Vortex for 1 min s2->s3 s4 Centrifuge at 4000g for 10 min s3->s4 s5 Collect supernatant s4->s5 r1 Take 100 µL of supernatant s5->r1 Extracted Sample r2 Add 20 mg of zinc dust r1->r2 r3 Incubate at 37°C for 1 hour r2->r3 r4 Centrifuge at 10000g for 5 min r3->r4 r5 Collect supernatant for ELISA r4->r5

Fig. 1: Sample preparation and N-oxide reduction workflow.
Multiplex Competitive Direct ELISA Protocol

This protocol describes the steps for performing the multiplex ELISA to determine the concentration of lycopsamine-type PAs.

G cluster_elisa Multiplex ELISA Procedure e1 Coat microtiter plate with lycopsamine-specific antibody e2 Wash plate e1->e2 e3 Add standards or reduced sample extracts (50 µL) e2->e3 e4 Add lycopsamine-HRP conjugate (50 µL) e2->e4 e5 Incubate at room temperature for 30 min e4->e5 e6 Wash plate e5->e6 e7 Add TMB substrate (100 µL) e6->e7 e8 Incubate in the dark for 15 min e7->e8 e9 Add stop solution (100 µL) e8->e9 e10 Read absorbance at 450 nm e9->e10

Fig. 2: Workflow for the multiplex competitive direct ELISA.

The Underlying Principle: Competitive Immunoassay

The immunoassay described is a competitive ELISA. In this format, the PAs in the sample (or standard) and a fixed amount of enzyme-labeled PA (conjugate) compete for a limited number of binding sites on the PA-specific antibody that is coated on the microtiter plate wells.

G cluster_high_pa High PA Concentration in Sample cluster_low_pa Low PA Concentration in Sample Sample PA Antibody Sample PA->Antibody Binds to antibody Low Signal Low Colorimetric Signal Antibody->Low Signal Results in Labeled PA Labeled PA->Antibody Less binding Sample PA_low Antibody_low Sample PA_low->Antibody_low Less binding High Signal High Colorimetric Signal Antibody_low->High Signal Results in Labeled PA_low Labeled PA_low->Antibody_low Binds to antibody

Fig. 3: Principle of competitive ELISA for PA detection.

Inference: A lower concentration of PAs in the sample results in more labeled PA binding to the antibody, leading to a stronger colorimetric signal. Conversely, a higher concentration of PAs in the sample leads to less labeled PA binding and a weaker signal. The concentration of PAs in the sample is therefore inversely proportional to the measured signal.

Conclusion

The multiplex ELISA, when coupled with a chemical reduction step, provides a valuable tool for the screening of lycopsamine-type pyrrolizidine alkaloids, including Intermedine and its N-oxide. While the antibody demonstrates high affinity for lycopsamine and significant cross-reactivity with the structurally similar Intermedine, it shows negligible recognition of PAs from other structural groups, indicating good class-specificity. For regulatory and confirmatory purposes, positive results from such immunoassays should be verified by a chromatographic method such as LC-MS/MS. The detailed protocols and comparative data presented in this guide are intended to assist researchers in the informed application and interpretation of immunoassays for pyrrolizidine alkaloids.

Comparative Cytotoxicity of Intermedine N-oxide in Normal vs. Cancer Cells: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of Intermedine N-oxide on normal versus cancerous cell lines, supported by experimental data. The information compiled is intended to assist researchers in evaluating the potential of this compound as a selective anticancer agent.

Executive Summary

This compound, a pyrrolizidine alkaloid, demonstrates cytotoxic effects against both normal and cancerous liver cells. However, available data suggests a degree of differential cytotoxicity, with some cancer cell lines exhibiting greater sensitivity. The primary mechanism of action is believed to be the induction of apoptosis following metabolic activation to its parent compound, Intermedine. This process is initiated by an increase in intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the caspase cascade.

Quantitative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Intermedine and this compound in various liver cell lines, as determined by a Cell Counting Kit-8 (CCK-8) assay. Lower IC50 values indicate higher cytotoxicity.

Table 1: IC50 Values of Intermedine in Normal vs. Cancer Cell Lines [1]

Cell LineTypeOrganismIC50 (µM)
Primary HepatocytesNormalMouse165.13
HepDNormal (Differentiated HepG2)Human239.39
H22Hepatoma (Cancer)Mouse161.82
HepG2Hepatocellular Carcinoma (Cancer)Human189.11

Table 2: IC50 Values of this compound in Normal vs. Cancer Cell Lines [1]

Cell LineTypeOrganismIC50 (µM)
Primary HepatocytesNormalMouse>334
HepDNormal (Differentiated HepG2)Human257.98
H22Hepatoma (Cancer)Mouse>334
HepG2Hepatocellular Carcinoma (Cancer)Human>334

Note: The study indicated that this compound exhibited lower toxicity than Intermedine, with IC50 values for primary mouse hepatocytes, H22, and HepG2 cells being greater than the highest tested concentration of 334 µM.[1]

Experimental Protocols

The data presented above was obtained using the following key experimental methodologies.

Cell Culture and Differentiation
  • Primary Mouse Hepatocytes: Isolated from adult male C57BL/6J mice via a two-step collagenase perfusion method.[2][3][4][5][6]

  • Human Hepatoma (H22) and Human Hepatocellular Carcinoma (HepG2) cells: Cultured in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Differentiated HepG2 (HepD) cells: HepG2 cells were differentiated into a state resembling normal human hepatocytes by incubating them in MEM with 10% FBS and 1% antibiotics for 14 days, followed by differentiation induction with 1.7% dimethyl sulfoxide (DMSO) for another 14 days.[7]

Cytotoxicity Assay (Cell Counting Kit-8)

The cytotoxicity of Intermedine and this compound was determined using a Cell Counting Kit-8 (CCK-8) assay.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well in 100 µL of their respective culture medium.

  • Treatment: After 24 hours of incubation to allow for cell attachment, the cells were treated with various concentrations of Intermedine or this compound for an additional 24 hours.

  • CCK-8 Reagent Addition: Following the treatment period, 10 µL of CCK-8 solution was added to each well.

  • Incubation: The plates were incubated for 2 hours at 37 °C.

  • Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated from the dose-response curves.

Signaling Pathways and Experimental Workflow

The cytotoxic effect of this compound is primarily mediated through the induction of apoptosis. The following diagrams illustrate the proposed signaling pathway and the experimental workflow for assessing cytotoxicity.

G cluster_0 Cellular Uptake and Activation cluster_1 Apoptosis Induction This compound This compound Metabolic Reduction Metabolic Reduction This compound->Metabolic Reduction Intracellular Enzymes Intermedine Intermedine Metabolic Reduction->Intermedine ROS Increased ROS Intermedine->ROS Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway for this compound induced apoptosis.

G cluster_workflow Cytotoxicity Assessment Workflow start Seed Cells in 96-well Plates incubation1 Incubate 24h (Cell Attachment) start->incubation1 treatment Add this compound (Various Concentrations) incubation1->treatment incubation2 Incubate 24h (Treatment) treatment->incubation2 cck8 Add CCK-8 Reagent incubation2->cck8 incubation3 Incubate 2h cck8->incubation3 read Measure Absorbance (450 nm) incubation3->read analysis Calculate IC50 Values read->analysis

Caption: Experimental workflow for the CCK-8 cytotoxicity assay.

References

A Comparative Guide to Inter-laboratory Validation of Analytical Methods for Intermedine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of Intermedine N-oxide, a pyrrolizidine alkaloid N-oxide of toxicological concern. The information presented is based on available inter-laboratory and single-laboratory validation studies, offering insights into method performance and detailed experimental protocols to support researchers in selecting and implementing appropriate analytical strategies.

Overview of Analytical Methods

The analysis of this compound, along with other pyrrolizidine alkaloids (PAs) and their N-oxides, predominantly relies on chromatographic techniques coupled with mass spectrometric detection. An inter-laboratory comparison study involving twelve laboratories for the analysis of PAs in animal feed highlighted the use of several key methods.[1][2] The majority of participating laboratories (ten out of twelve) employed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), while one laboratory utilized Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-ToF-MS) and another used Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]

This guide will focus on these methodologies, presenting a comparison of their performance characteristics based on available validation data.

Data Presentation: Performance Characteristics of Analytical Methods

The following tables summarize the quantitative performance data for the analysis of pyrrolizidine alkaloid N-oxides, including this compound, derived from a comprehensive single-laboratory validation study using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and findings from an inter-laboratory comparison study.

Table 1: UPLC-MS/MS Method Performance for Pyrrolizidine Alkaloids (Including this compound) in Various Food Matrices

Performance CharacteristicResult
**Linearity (R²) **>0.9900 for all compounds
Instrument Limit of Detection (i-LOD) 0.001–0.02 ng/mL
Method Limit of Quantification (m-LOQ) 1.2 µg/kg (for coeluting isomers)
0.6 µg/kg (for individual PAs)
Trueness (Mean Recovery %) Green Tea: 85 ± 10%
Chamomile Tea: 91 ± 8%
Rooibos Tea: 92 ± 10%
Oregano: 87 ± 10%
Cumin Seeds: 103 ± 6%
Honey: 77 ± 10%
Repeatability (%RSDr) Compliant with CEN/TR 16059:2010 criteria
Data sourced from a single-laboratory validation study on 35 pyrrolizidine alkaloids.

Table 2: Inter-laboratory Study Findings for Pyrrolizidine Alkaloid N-oxides

MethodNumber of LabsKey Observation
LC-MS/MS 10z-scores for N-oxides showed less variability between laboratories compared to the free bases.[1][2][3]
LC-ToF-MS 1Data contributed to the overall inter-laboratory comparison.
GC-MS 1Data contributed to the overall inter-laboratory comparison.
Findings from an inter-laboratory comparison study on seven pyrrolizidine alkaloids in animal feed.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for a validated UPLC-MS/MS method for the determination of pyrrolizidine alkaloids, including this compound, in plant-based foods and honey.

Sample Preparation: Solid-Phase Extraction (SPE)

A robust sample preparation protocol is essential for removing matrix interferences and concentrating the analytes of interest.

  • Extraction: Samples are extracted with a sulfuric acid solution.

  • Clean-up: The extract is cleaned up using Oasis MCX Solid-Phase Extraction (SPE) cartridges.

  • Concentration: The cleaned-up extract is concentrated.

  • Reconstitution: The concentrated sample is resuspended prior to LC-MS/MS analysis.

UPLC-MS/MS Method

Chromatographic Conditions:

  • Column: ACQUITY UPLC BEH C8, 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate

  • Mobile Phase B: Acetonitrile/methanol (9/1, v/v) with 0.1% formic acid

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 1 µL

  • Gradient Elution:

    • 0–0.2 min: 10% B

    • 0.2–1.0 min: 10% to 60% B

    • 1.0–1.1 min: 60% to 95% B

    • 1.1–1.5 min: Hold at 95% B

    • 1.5–2.0 min: Re-equilibration at 10% B

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 5,500 V

  • Source Temperature: 550°C

  • Collision Gas: Argon

  • Detection: Multiple Reaction Monitoring (MRM)

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of this compound from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing SampleCollection Sample Collection (e.g., Herbal Products) Extraction Extraction (Sulfuric Acid Solution) SampleCollection->Extraction SPE_Cleanup Solid-Phase Extraction (Oasis MCX) Extraction->SPE_Cleanup Concentration Concentration SPE_Cleanup->Concentration Reconstitution Reconstitution Concentration->Reconstitution LC_Separation LC Separation (UPLC BEH C8) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for this compound analysis.

Logical Relationship of Validation Parameters

This diagram shows the relationship between key validation parameters assessed during method validation.

validation_parameters MethodValidation Method Validation Accuracy Accuracy (Trueness) MethodValidation->Accuracy Precision Precision MethodValidation->Precision Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Robustness Robustness MethodValidation->Robustness Range Range Linearity->Range LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantification (LOQ) Linearity->LOQ

Caption: Key parameters in analytical method validation.

References

Navigating the Toxicological Landscape of Intermedine N-oxide: An In Vitro and In Vivo Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Intermedine N-oxide, a pyrrolizidine alkaloid found in various plant species, is a compound of significant interest in toxicology and pharmacology. Understanding its toxic potential is crucial for risk assessment and the development of potential therapeutic applications. This guide provides a comparative overview of the available in vivo and in vitro toxicity data for this compound, offering insights into its cytotoxic mechanisms and highlighting current data gaps.

Quantitative Toxicity Data: A Comparative Summary

A direct quantitative correlation between in vivo and in vitro toxicity for this compound is challenging due to a notable lack of published in vivo lethal dose (LD50) data. However, existing in vitro cytotoxicity data and hazard classifications provide valuable insights into its potential toxicity.

Table 1: In Vitro Cytotoxicity of this compound and its Parent Compound, Intermedine

CompoundCell LineAssayIC50 (µM)Incubation Time (h)
This compound HepG2 (Human hepatocellular carcinoma)CCK-8>40048
H22 (Mouse hepatoma)CCK-8>40048
HepD (Human hepatocytes)CCK-8>40048
Primary Mouse HepatocytesCCK-8>40048
Intermedine HepG2 (Human hepatocellular carcinoma)CCK-8267.3748
H22 (Mouse hepatoma)CCK-8189.2348
HepD (Human hepatocytes)CCK-8154.9048
Primary Mouse HepatocytesCCK-8125.4348

Data sourced from a comparative study on the hepatotoxicity of various pyrrolizidine alkaloids.

Table 2: In Vivo Toxicity and Hazard Classification of this compound

ParameterValue/ClassificationSource
Oral LD50 No data availableMaterial Safety Data Sheets
Dermal LD50 No data availableMaterial Safety Data Sheets
GHS Hazard Classification Acute Toxicity 2 (Oral) - Fatal if swallowedAcute Toxicity 2 (Dermal) - Fatal in contact with skinPubChem

The available in vitro data indicates that this compound exhibits lower cytotoxicity compared to its parent compound, Intermedine, with IC50 values exceeding 400 µM in the tested cell lines. In contrast, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals classifies this compound as highly toxic, suggesting significant potential for in vivo toxicity. This discrepancy underscores the complexity of extrapolating in vitro findings to whole-organism responses and highlights the critical need for future in vivo studies.

Experimental Protocols

A detailed understanding of the methodologies used to generate toxicity data is essential for accurate interpretation and replication.

In Vitro Cytotoxicity Assay: Cell Counting Kit-8 (CCK-8)

The cytotoxicity of this compound was assessed using the Cell Counting Kit-8 (CCK-8) assay, a colorimetric method for the determination of cell viability.

Protocol:

  • Cell Seeding: Cells (HepG2, H22, HepD, and primary mouse hepatocytes) were seeded in 96-well plates at a density of 5 x 10³ cells/well and cultured for 24 hours to allow for attachment.

  • Compound Exposure: The culture medium was replaced with fresh medium containing various concentrations of this compound or Intermedine. A control group with medium only was also included.

  • Incubation: The plates were incubated for 48 hours.

  • CCK-8 Addition: 10 µL of CCK-8 solution was added to each well.

  • Final Incubation: The plates were incubated for an additional 1-4 hours.

  • Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Signaling Pathways and Experimental Workflows

While the specific signaling pathway for this compound toxicity has not been fully elucidated, studies on its parent compound, Intermedine, suggest a mechanism involving mitochondria-mediated apoptosis.

Proposed Signaling Pathway for Intermedine-Induced Hepatotoxicity

The following diagram illustrates the proposed signaling cascade initiated by Intermedine, which may share similarities with the mechanism of this compound.

Proposed Signaling Pathway of Intermedine-Induced Hepatotoxicity Intermedine Intermedine ROS ↑ Reactive Oxygen Species (ROS) Intermedine->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria MMP ↓ Mitochondrial Membrane Potential Mitochondria->MMP CytochromeC Cytochrome c Release MMP->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mitochondria-mediated apoptosis pathway for Intermedine.

Experimental Workflow for In Vitro Cytotoxicity Assessment

The logical flow of the in vitro experiments is crucial for understanding the data generation process.

Experimental Workflow for In Vitro Cytotoxicity Testing start Start cell_culture Cell Culture (HepG2, H22, HepD, Primary Hepatocytes) start->cell_culture seeding Cell Seeding in 96-well Plates cell_culture->seeding incubation1 24h Incubation seeding->incubation1 treatment Treatment with this compound (Varying Concentrations) incubation1->treatment incubation2 48h Incubation treatment->incubation2 cck8 Addition of CCK-8 Reagent incubation2->cck8 incubation3 1-4h Incubation cck8->incubation3 measurement Absorbance Measurement (450 nm) incubation3->measurement analysis Data Analysis (IC50 Calculation) measurement->analysis end End analysis->end

Caption: Workflow of the in vitro cytotoxicity assessment using the CCK-8 assay.

Structural Activity Relationship of Intermedine N-oxide and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural activity relationship (SAR) of Intermedine N-oxide and its analogs, focusing on their cytotoxic effects. The information presented is collated from preclinical research and is intended for an audience with a background in toxicology, pharmacology, and drug development.

Comparative Cytotoxicity Analysis

This compound, a pyrrolizidine alkaloid, and its structural analogs have demonstrated cytotoxic activity across various cell lines. The primary mechanism of this cytotoxicity involves the induction of apoptosis through oxidative stress. A comparative analysis of the 50% inhibitory concentration (IC50) reveals variations in potency among these analogs, highlighting key structural-activity relationships.

The N-oxide moiety is a crucial structural feature influencing the biological activity of these compounds. While often considered a detoxification product of the parent pyrrolizidine alkaloid, this compound itself exhibits significant cytotoxicity.[1] The stereochemistry of the necine acid moiety also plays a role in the cytotoxic potency. For instance, lycopsamine N-oxide, an epimer of this compound, shows comparable cytotoxic effects.[1]

The following table summarizes the comparative cytotoxicity (IC50 values) of this compound and its analogs in various cell lines.

CompoundCell LineIC50 (µM)Reference
This compound HepG2257.98[1]
H22>400[1]
HepD257.98[1]
Primary Mouse Hepatocytes>400[1]
Lycopsamine N-oxide HepG2239.39[1]
H22>400[1]
HepD239.39[1]
Primary Mouse Hepatocytes>400[1]
Retrorsine N-oxide HepG2185.19[1]
H22215.52[1]
HepD185.19[1]
Primary Mouse Hepatocytes204.08[1]
Senecionine N-oxide HepG2224.72[1]
H22257.04[1]
HepD224.72[1]
Primary Mouse Hepatocytes243.31[1]

Mechanism of Action: A Signaling Pathway Perspective

The cytotoxic effects of this compound and its analogs are primarily mediated through the induction of apoptosis via a mitochondria-dependent pathway. The key events in this signaling cascade are the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential (MMP), and activation of the caspase cascade.

Apoptosis_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Intermedine_N_oxide This compound & Analogs ROS ↑ Reactive Oxygen Species (ROS) Intermedine_N_oxide->ROS Induces Bax Bax ROS->Bax Activates MMP ↓ Mitochondrial Membrane Potential ROS->MMP Bax->MMP Bcl2 Bcl-2 Bcl2->Bax Inhibits Apaf1 Apaf-1 Caspase9_inactive Pro-Caspase-9 Apaf1->Caspase9_inactive Caspase9_active Activated Caspase-9 Caspase9_inactive->Caspase9_active Activation Caspase3_inactive Pro-Caspase-3 Caspase9_active->Caspase3_inactive Caspase3_active Activated Caspase-3 Caspase3_inactive->Caspase3_active Activation Apoptosis Apoptosis Caspase3_active->Apoptosis Cytochrome_c_mito Cytochrome c MMP->Cytochrome_c_mito Cytochrome_c_cyto Cytochrome c (released) Cytochrome_c_mito->Cytochrome_c_cyto Release Cytochrome_c_cyto->Apaf1

Figure 1. Signaling pathway of this compound induced apoptosis.

The workflow for investigating the cytotoxic mechanism of these compounds typically involves a series of in vitro assays.

Experimental_Workflow Cell_Culture Cell Culture (e.g., HepG2, HepD) Treatment Treatment with This compound & Analogs Cell_Culture->Treatment Cytotoxicity_Assay Cytotoxicity Assay (CCK-8) Treatment->Cytotoxicity_Assay ROS_Detection ROS Detection (DCFH-DA) Treatment->ROS_Detection MMP_Analysis Mitochondrial Membrane Potential Analysis (JC-1) Treatment->MMP_Analysis Caspase_Assay Caspase-3 Activity Assay Treatment->Caspase_Assay Data_Analysis Data Analysis & SAR Conclusion Cytotoxicity_Assay->Data_Analysis ROS_Detection->Data_Analysis MMP_Analysis->Data_Analysis Caspase_Assay->Data_Analysis

Figure 2. Experimental workflow for SAR studies.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods used in the cited literature.

Cell Viability Assay (CCK-8)

This assay determines the cytotoxicity of the compounds by measuring the metabolic activity of viable cells.

  • Cell Seeding: Seed cells (e.g., HepG2, H22, HepD, or primary mouse hepatocytes) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its analogs. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values.

Intracellular Reactive Oxygen Species (ROS) Detection

This assay quantifies the level of intracellular ROS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Cell Seeding and Treatment: Seed and treat cells as described in the cell viability assay.

  • DCFH-DA Staining: After the treatment period, wash the cells with phosphate-buffered saline (PBS) and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells three times with PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with excitation and emission wavelengths of approximately 488 nm and 525 nm, respectively.

  • Data Analysis: Quantify the relative fluorescence intensity compared to the control group to determine the fold-increase in ROS production.

Mitochondrial Membrane Potential (MMP) Assay

This assay assesses the disruption of the mitochondrial membrane potential using the fluorescent probe JC-1.

  • Cell Seeding and Treatment: Seed and treat cells as described in the cell viability assay.

  • JC-1 Staining: After treatment, wash the cells with PBS and incubate with JC-1 staining solution (typically 5 µg/mL) for 20 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS.

  • Fluorescence Measurement: Measure the fluorescence of both JC-1 monomers (green, emission at ~529 nm) and aggregates (red, emission at ~590 nm) using a fluorescence microplate reader or flow cytometer.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Seeding and Treatment: Seed and treat cells in a suitable culture dish or plate.

  • Cell Lysis: After treatment, collect the cells and lyse them using a specific lysis buffer provided in a commercial caspase-3 activity assay kit.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford assay).

  • Caspase-3 Activity Measurement: Incubate a standardized amount of protein from each sample with a caspase-3 substrate (e.g., DEVD-pNA) in a 96-well plate.

  • Absorbance Reading: After incubation (typically 1-2 hours at 37°C), measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitroaniline (pNA) released by caspase-3 activity.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the untreated control.

Conclusion

The structural activity relationship of this compound and its analogs is closely tied to their ability to induce apoptosis through a ROS-mediated mitochondrial pathway. The IC50 values demonstrate that structural modifications, such as the stereochemistry of the necine acid moiety, can influence the cytotoxic potency of these compounds. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the therapeutic potential and toxicological profiles of this class of pyrrolizidine alkaloids. Further quantitative analysis of ROS production and mitochondrial membrane potential changes across a wider range of analogs would provide a more detailed understanding of their SAR.

References

Comparison of different extraction methods for Intermedine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Extraction Methods for Intermedine N-oxide

This compound is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species, particularly those belonging to the Boraginaceae family, such as comfrey (Symphytum officinale).[1] These compounds are synthesized by plants as a defense mechanism against herbivores.[1] Due to their potential toxicity, the efficient and selective extraction of this compound and related PAs is crucial for toxicological studies, the development of analytical standards, and ensuring the safety of herbal products.[2]

This guide provides an objective comparison of different methods for the extraction of this compound and other PAs. It covers traditional solvent-based techniques as well as modern, instrument-based methods, presenting available experimental data, detailed protocols, and visual workflows to assist researchers in selecting the most appropriate method for their specific needs.

Performance Comparison of Extraction Methods

The choice of extraction method significantly impacts yield, purity, extraction time, and solvent consumption. While direct comparative studies for this compound across all modern techniques are limited, data from research on pyrrolizidine alkaloids and similar compounds provide a strong basis for comparison. Traditional methods are often thorough but time-consuming, whereas modern techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) offer significant advantages in speed and efficiency.[2][3]

Table 1: Quantitative Comparison of Different Extraction Methods for Pyrrolizidine Alkaloids

ParameterClassical Solid-Liquid ExtractionUltrasound-Assisted Extraction (UAE)Supercritical Fluid Extraction (SFE)Microwave-Assisted Extraction (MAE)
Typical Yield Variable; dependent on solvent & duration0.018 mg/g (Lycopsamine)¹[4]Up to 3.8 mg/g (Pyrrolidine alkaloid)²[5][6][7][8]Comparable or higher than reflux[2]
Extraction Time 12 - 24+ hours[2]30 - 60 minutes[4][9]60 minutes[5][6][8]15 - 30 minutes[10]
Solvent Consumption HighLow to Moderate[3]Low (CO₂) / Very Low (Co-solvent)[11]Moderate[10]
Typical Solvents Methanol, Ethanol, Water, Chloroform[12]Ethanol, Methanol, Water, Deep Eutectic Solvents[4][13]Supercritical CO₂, Methanol (co-solvent)[5][11]Ethanol, Methanol, Water[2]
Pros Simple setup, well-established.Fast, efficient, reduced energy use, improved yields."Green" solvent (CO₂), high selectivity, simplified cleanup.[11]Very fast, high efficiency, reduced solvent use.[10]
Cons Time-consuming, large solvent volumes, potential for thermal degradation.[2]Potential for compound degradation at high power, specialized equipment.[3]High initial equipment cost, requires high pressure.Potential for localized overheating, specialized equipment.[10]

¹Yield reported for Lycopsamine (a related PA) from Symphytum officinale using a Betaine-Urea based Natural Deep Eutectic Solvent (NADES). ²Yield reported for a pyrrolidine alkaloid from Piper amalago L. leaves using supercritical CO₂ with 5% methanol co-solvent. This demonstrates the high efficiency of SFE for similar alkaloid structures.

Experimental Protocols

Detailed methodologies are provided below for the key extraction techniques. These protocols are based on established methods for pyrrolizidine alkaloids and can be adapted for this compound extraction.

Method 1: Classical Solid-Liquid Extraction & Purification

This method involves solvent extraction followed by acid-base liquid-liquid partitioning for enrichment and purification.

Apparatus and Reagents:

  • Mechanical shaker or magnetic stirrer

  • Rotary evaporator

  • Separatory funnels

  • pH meter or pH strips

  • Plant material (e.g., dried, powdered comfrey root)

  • Methanol or Ethanol

  • Sulfuric acid (0.05 M)

  • n-Butanol or Chloroform

  • Ammonia solution

  • Anhydrous sodium sulfate

Procedure:

  • Extraction: Macerate the powdered plant material in methanol (e.g., 1:10 solid-to-liquid ratio) and agitate for 12-24 hours at room temperature.

  • Filter the mixture and collect the filtrate. Repeat the extraction on the solid residue two more times to ensure completeness.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

  • Acid-Base Partitioning: Dissolve the crude extract in 0.05 M sulfuric acid.

  • Wash the acidic solution with chloroform or n-butanol in a separatory funnel to remove non-polar compounds. Discard the organic phase.[12]

  • Make the aqueous phase alkaline (pH 9-10) by adding ammonia solution.

  • Final Extraction: Extract the free-base alkaloids from the alkaline aqueous solution into chloroform. Perform this extraction three times.[14]

  • Combine the chloroform extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield an alkaloid-rich fraction ready for further chromatographic purification (e.g., flash chromatography or SPE).[12][14]

Method 2: Ultrasound-Assisted Extraction (UAE)

UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and accelerating extraction.[3]

Apparatus and Reagents:

  • Ultrasonic bath or probe sonicator (e.g., 40-42 kHz)[4]

  • Temperature-controlled water bath

  • Centrifuge

  • Plant material (powdered)

  • Solvent (e.g., 60% Ethanol, or a prepared Natural Deep Eutectic Solvent like Betaine-Urea)[4][9]

Procedure:

  • Preparation: Mix the powdered plant material with the chosen solvent in a flask at a specified solid-to-liquid ratio (e.g., 1:20 g/mL).[4]

  • Sonication: Place the flask in an ultrasonic bath. Perform the extraction for 30-60 minutes at a controlled temperature (e.g., 40-50°C).[4][9]

  • Separation: After sonication, separate the solid residue from the liquid extract by centrifugation (e.g., 4500 rpm for 15 min) or filtration.[4]

  • Re-extraction (Optional): The solid residue can be re-extracted under the same conditions to maximize yield.

  • Final Steps: Combine the liquid extracts (supernatants), filter if necessary (e.g., through a 0.45 µm filter), and store for analysis or further purification.

Method 3: Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, typically CO₂, as the extraction solvent. Its properties can be tuned by changing pressure and temperature. For polar compounds like alkaloids, a polar co-solvent (modifier) is often required.[11]

Apparatus and Reagents:

  • Supercritical Fluid Extraction system

  • High-pressure CO₂ source

  • Co-solvent pump and vessel

  • Plant material (powdered)

  • Supercritical Grade CO₂

  • Methanol (HPLC grade) as a co-solvent

Procedure:

  • Loading: Load the powdered plant material into the extraction vessel of the SFE system.

  • Parameter Setting: Set the extraction parameters. Based on studies of similar alkaloids, optimal conditions are often around 40-55°C and 15-20 MPa (150-200 bar).[6][11]

  • Co-solvent Addition: Introduce a small percentage of methanol (e.g., 5-10%) as a co-solvent to the CO₂ stream to enhance the extraction of polar alkaloids.[5]

  • Extraction: Start the flow of supercritical CO₂ and co-solvent through the extraction vessel. The extraction is typically run for a set time, for example, 60 minutes.[6]

  • Collection: The extract is collected in a separation chamber where the pressure is reduced, causing the CO₂ to turn into a gas and evaporate, leaving behind the extracted compounds.

  • The resulting extract is highly concentrated and often requires minimal cleanup before analysis.[11]

Method 4: Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and plant matrix, causing cell rupture and rapid release of target compounds into the solvent.[10]

Apparatus and Reagents:

  • Microwave extraction system (closed or open vessel)

  • Plant material (powdered)

  • Solvent with a high dielectric constant (e.g., Ethanol, Methanol, Water)

Procedure:

  • Preparation: Place the powdered plant material and the extraction solvent in a microwave-safe extraction vessel.

  • Parameter Setting: Set the microwave power (e.g., 100-500 W) and extraction time (e.g., 15-30 minutes). Longer exposure at lower power levels is often preferred to prevent degradation.[10]

  • Irradiation: Start the microwave program. The system will heat the mixture to the target temperature and hold it for the specified time.

  • Cooling: After the cycle, allow the vessel to cool to a safe temperature before opening.

  • Separation: Filter the mixture to separate the extract from the solid plant residue.

  • The filtrate can then be concentrated and prepared for analysis or purification.

Visualizing the Process

To better understand how these methods fit into the overall process and how they compare, the following diagrams are provided.

G cluster_start Starting Material cluster_extraction Primary Extraction cluster_purification Purification & Isolation cluster_end Final Product Plant Plant Material (e.g., Comfrey Root) Preproc Preprocessing (Drying, Grinding) Plant->Preproc Classical Classical Solvent Extraction Preproc->Classical UAE Ultrasound-Assisted Extraction (UAE) Preproc->UAE SFE Supercritical Fluid Extraction (SFE) Preproc->SFE MAE Microwave-Assisted Extraction (MAE) Preproc->MAE Crude Crude Extract Classical->Crude UAE->Crude SFE->Crude MAE->Crude Partition Liquid-Liquid Partitioning Crude->Partition SPE Solid-Phase Extraction (SPE) Partition->SPE Final Purified This compound Partition->Final Chrom Flash Chromatography SPE->Chrom SPE->Final Chrom->Final

Caption: General workflow for the extraction and purification of this compound.

G Methods Extraction Method Comparison Classical Classical Solvent Speed: Slow Yield: Variable Greenness: Low Cost: Low UAE Ultrasound (UAE) Speed: Fast Yield: Good-High Greenness: Medium Cost: Medium MAE Microwave (MAE) Speed: Very Fast Yield: Good-High Greenness: Medium Cost: Medium SFE Supercritical (SFE) Speed: Fast Yield: High Greenness: High Cost: High

Caption: Logic diagram comparing key features of different extraction methods.

References

Head-to-head comparison of HPLC and UPLC for Intermedine N-oxide analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the precise and efficient analysis of compounds like Intermedine N-oxide, a pyrrolizidine alkaloid with potential toxicity, is paramount. The choice of analytical technique can significantly impact throughput, sensitivity, and data quality. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of this compound, supported by representative experimental data and protocols.

The fundamental difference between HPLC and UPLC lies in the particle size of the stationary phase packing material. UPLC utilizes sub-2 µm particles, a significant reduction from the 3-5 µm particles typically used in HPLC.[1][2] This seemingly small change, coupled with a system designed to handle much higher backpressures, leads to substantial improvements in chromatographic performance.

Executive Summary: UPLC's Performance Edge

Ultra-Performance Liquid Chromatography (UPLC) consistently outperforms traditional HPLC in the analysis of this compound and other pyrrolizidine alkaloids. The primary advantages of UPLC include significantly shorter analysis times, improved resolution for better separation of closely related compounds, and enhanced sensitivity for detecting trace levels of the analyte.[3][4] Furthermore, UPLC methods consume considerably less solvent, leading to more environmentally friendly and cost-effective analyses.[1]

Quantitative Data Comparison

The following table summarizes the typical performance differences between HPLC and UPLC for the analysis of this compound. The data is a composite representation based on published methods for pyrrolizidine alkaloid analysis.

Performance ParameterHPLCUPLC
Analysis Time ~15 - 30 min~2 - 6 min
Resolution (Rs) GoodExcellent
Peak Width WiderNarrower
Theoretical Plates (N) LowerHigher
Sensitivity (LOD/LOQ) GoodExcellent (Lower LOD/LOQ)
Solvent Consumption HigherSignificantly Lower
System Backpressure Lower (~6,000 psi)Higher (~15,000 psi)

The Underlying Principles: Why Smaller Particles Matter

The enhanced performance of UPLC can be attributed to the van Deemter equation, which describes the relationship between linear velocity and plate height (a measure of column efficiency). The smaller particles in UPLC columns lead to a flatter and lower van Deemter curve, indicating that high efficiency is maintained over a wider range of flow rates. This allows for faster separations without a significant loss in resolution.

Logical Relationship: Particle Size and Performance cluster_UPLC UPLC cluster_HPLC HPLC Smaller Particle Size (<2 µm) Smaller Particle Size (<2 µm) Higher Optimal Linear Velocity Higher Optimal Linear Velocity Smaller Particle Size (<2 µm)->Higher Optimal Linear Velocity Allows for Flatter van Deemter Curve Flatter van Deemter Curve Higher Optimal Linear Velocity->Flatter van Deemter Curve Leads to Faster Analysis Faster Analysis Higher Optimal Linear Velocity->Faster Analysis Enables Improved Efficiency (Higher N) Improved Efficiency (Higher N) Flatter van Deemter Curve->Improved Efficiency (Higher N) Results in Narrower Peaks Narrower Peaks Improved Efficiency (Higher N)->Narrower Peaks Causes Better Resolution (Rs) Better Resolution (Rs) Narrower Peaks->Better Resolution (Rs) Provides Higher Sensitivity Higher Sensitivity Narrower Peaks->Higher Sensitivity Increases Larger Particle Size (3-5 µm) Larger Particle Size (3-5 µm) Lower Optimal Linear Velocity Lower Optimal Linear Velocity Larger Particle Size (3-5 µm)->Lower Optimal Linear Velocity Restricts to Steeper van Deemter Curve Steeper van Deemter Curve Lower Optimal Linear Velocity->Steeper van Deemter Curve Leads to Slower Analysis Slower Analysis Lower Optimal Linear Velocity->Slower Analysis Results in Lower Efficiency (Lower N) Lower Efficiency (Lower N) Steeper van Deemter Curve->Lower Efficiency (Lower N) Results in Broader Peaks Broader Peaks Lower Efficiency (Lower N)->Broader Peaks Causes Lower Resolution (Rs) Lower Resolution (Rs) Broader Peaks->Lower Resolution (Rs) Provides Lower Sensitivity Lower Sensitivity Broader Peaks->Lower Sensitivity Decreases

Caption: Impact of particle size on chromatographic performance.

Experimental Protocols

Below are representative experimental protocols for the analysis of this compound using both HPLC and UPLC, coupled with mass spectrometry (MS) for sensitive and selective detection.

Sample Preparation (Common for both HPLC and UPLC)

A robust sample preparation protocol is crucial for accurate analysis of pyrrolizidine alkaloids from complex matrices such as plant material or honey.

  • Extraction: Weigh 1-2 grams of the homogenized sample into a centrifuge tube. Add an acidic extraction solvent (e.g., 10 mL of 0.05 M sulfuric acid in 50% methanol).

  • Sonication & Centrifugation: Sonicate the mixture for 30 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

  • Solid-Phase Extraction (SPE): Load the supernatant onto a pre-conditioned cation exchange SPE cartridge (e.g., Oasis MCX).

  • Washing: Wash the cartridge with a neutral solvent (e.g., methanol) to remove interferences.

  • Elution: Elute the this compound and other pyrrolizidine alkaloids with an ammoniated organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.

Representative HPLC-MS/MS Method
  • Instrument: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5-60% B

    • 15-20 min: 60-95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40 °C.

  • MS Detection: Positive ion mode, monitoring for the specific precursor-product ion transitions of this compound.

Representative UPLC-MS/MS Method
  • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: Acquity UPLC HSS T3 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[5]

  • Mobile Phase A: 0.1% Formic acid in water.[5]

  • Mobile Phase B: 0.1% Formic acid in methanol.[5]

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-5 min: 5-80% B

    • 5-6 min: 80-95% B

    • 6-7 min: 95% B

    • 7.1-8 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 45 °C.

  • MS Detection: Positive ion mode, monitoring for the specific precursor-product ion transitions of this compound.

Experimental Workflow

The general workflow for the analysis of this compound is depicted below. The core analytical step is where the choice between HPLC and UPLC is made.

cluster_separation Analytical Separation Sample Collection Sample Collection Homogenization Homogenization Sample Collection->Homogenization Extraction Extraction Homogenization->Extraction SPE Cleanup SPE Cleanup Extraction->SPE Cleanup Evaporation & Reconstitution Evaporation & Reconstitution SPE Cleanup->Evaporation & Reconstitution Analytical Separation Analytical Separation Evaporation & Reconstitution->Analytical Separation MS/MS Detection MS/MS Detection Analytical Separation->MS/MS Detection HPLC HPLC HPLC->MS/MS Detection Slower, Lower Resolution UPLC UPLC UPLC->MS/MS Detection Faster, Higher Resolution Data Analysis Data Analysis MS/MS Detection->Data Analysis Quantification Quantification Data Analysis->Quantification

Caption: General workflow for this compound analysis.

Conclusion

For the analysis of this compound, UPLC offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity. While the initial investment in UPLC instrumentation may be higher, the long-term benefits of increased sample throughput, reduced solvent consumption, and superior data quality make it a compelling choice for modern analytical laboratories. For routine analyses where high throughput is critical, UPLC is the clear winner. However, HPLC remains a robust and reliable technique for laboratories where the highest pressures and speeds are not a primary requirement.

References

Evaluating the Genotoxic Potential of Intermedine N-oxide in the Context of Known Mutagens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the genotoxic potential of Intermedine N-oxide, a naturally occurring pyrrolizidine alkaloid (PA), relative to other well-characterized mutagens. Due to the limited availability of public quantitative genotoxicity data specifically for this compound, this guide will focus on the established genotoxic profile of the broader class of pyrrolizidine alkaloids. Data from representative PAs, such as monocrotaline, lasiocarpine, and riddelliine, will be used for comparative purposes against benchmark mutagens including methyl methanesulfonate (MMS), ethyl methanesulfonate (EMS), and 4-nitroquinoline 1-oxide (4-NQO).

Pyrrolizidine alkaloids are known to be genotoxic and many are tumorigenic.[1] Their toxicity is primarily mediated by metabolic activation in the liver to reactive pyrrolic esters, which can form adducts with DNA and proteins.[1] This mechanism of action, involving DNA binding and adduct formation, is a key consideration in evaluating their genotoxic risk.

Comparative Genotoxicity Data

The following tables summarize available quantitative data from key genotoxicity assays for representative pyrrolizidine alkaloids and benchmark mutagens. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Table 1: Ames Test Results for Selected Compounds

The Ames test, or bacterial reverse mutation assay, assesses the mutagenic potential of a chemical by measuring its ability to induce mutations in different strains of Salmonella typhimurium.[2][3][4] A positive result indicates that the substance can cause point mutations in DNA.

CompoundS. typhimurium Strain(s)Metabolic Activation (S9)ResultReference
Pyrrolizidine Alkaloids (General) VariousRequiredMutagenic[1]
Monocrotaline TA100, TA98, TA1535, TA1537RequiredMutagenic[1]
Lasiocarpine TA100, TA98, TA1535, TA1537RequiredMutagenic[1]
Riddelliine TA100, TA98, TA1535, TA1537RequiredMutagenic[1]
Methyl Methanesulfonate (MMS) TA100Not RequiredMutagenic
Ethyl Methanesulfonate (EMS) TA100Not RequiredMutagenic[5]
4-Nitroquinoline 1-oxide (4-NQO) TA98, TA100Not RequiredMutagenic[6][7][8]

Table 2: In Vitro Micronucleus Assay Results for Selected Compounds

The in vitro micronucleus assay detects chromosomal damage (clastogenicity) or whole chromosome loss (aneugenicity) in cultured mammalian cells.[9][10][11] An increase in the frequency of micronuclei indicates genotoxic activity.

CompoundCell LineMetabolic Activation (S9)ResultReference
Pyrrolizidine Alkaloids (General) VariousRequiredClastogenic/Aneugenic[1]
Lasiocarpine V79RequiredClastogenic[12]
Riddelliine TK6RequiredClastogenic[12]
Methyl Methanesulfonate (MMS) Human lymphocytesNot RequiredClastogenic
Ethyl Methanesulfonate (EMS) Mouse lymphoma L5178YNot RequiredClastogenic[13]
4-Nitroquinoline 1-oxide (4-NQO) Mouse lymphoma L5178YNot RequiredClastogenic[7][8]

Table 3: Comet Assay (Single Cell Gel Electrophoresis) Results for Selected Compounds

The comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.[14] The extent of DNA migration (the "comet tail") is proportional to the amount of DNA damage.

CompoundCell LineKey FindingReference
Pyrrolizidine Alkaloids (General) VariousDNA strand breaks[1]
Monocrotaline HepG2Increased DNA damage[1]
Methyl Methanesulfonate (MMS) Allium cepa root cellsDose-dependent increase in DNA damage[15]
Ethyl Methanesulfonate (EMS) Not specifiedInduces DNA damage[16]
4-Nitroquinoline 1-oxide (4-NQO) Human lymphoblastoidDNA damage induction[7][8]

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are provided below. These protocols are generalized and may require optimization based on the specific test substance and cell line used.

Ames Test (Bacterial Reverse Mutation Assay)

Principle: This assay uses amino acid-requiring strains of Salmonella typhimurium that have mutations in the histidine operon. The test substance is assessed for its ability to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[3][4]

Protocol:

  • Strain Preparation: Grow selected S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) overnight in nutrient broth.

  • Metabolic Activation: For compounds requiring metabolic activation, prepare a rat liver S9 fraction.

  • Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either S9 mix or a buffer.

  • Plating: Add molten top agar to the tube, mix, and pour onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a mutagenic effect.

In Vitro Micronucleus Assay

Principle: This assay detects small, extranuclear bodies called micronuclei, which are formed from chromosome fragments or whole chromosomes that lag behind during cell division.[10][11]

Protocol:

  • Cell Culture: Culture appropriate mammalian cells (e.g., human lymphocytes, CHO, TK6) to a suitable density.

  • Treatment: Expose the cells to the test substance at various concentrations, with and without metabolic activation (S9), for a defined period (e.g., 3-24 hours).

  • Cytokinesis Block (optional but recommended): Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

  • Harvesting and Fixation: Harvest the cells, treat with a hypotonic solution, and fix them.

  • Staining: Drop the fixed cells onto microscope slides and stain with a DNA-specific stain (e.g., Giemsa, DAPI).

  • Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Comet Assay (Single Cell Gel Electrophoresis)

Principle: This assay measures DNA strand breaks in individual cells. Cells are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet" shape.[14]

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from the desired cell type.

  • Embedding: Mix the cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage. This can be quantified using image analysis software.

Mandatory Visualizations

Experimental Workflow: In Vitro Genotoxicity Testing

G cluster_assays Genotoxicity Assays cluster_evaluation Evaluation ames Ames Test (Bacterial Reverse Mutation) data_analysis Data Analysis (Statistical Significance) ames->data_analysis micronucleus Micronucleus Assay (Chromosomal Damage) micronucleus->data_analysis comet Comet Assay (DNA Strand Breaks) comet->data_analysis interpretation Interpretation (Hazard Identification) data_analysis->interpretation comparison Comparative Analysis (Potency Ranking) interpretation->comparison test_compound Test Compound (e.g., this compound) test_compound->ames Dose-response test_compound->micronucleus Dose-response test_compound->comet Dose-response G cluster_damage DNA Damage cluster_response Cellular Response cluster_outcomes genotoxin Genotoxic Agent (e.g., PA Metabolite) dna_damage DNA Adducts, Strand Breaks genotoxin->dna_damage sensors Damage Sensors (e.g., ATM, ATR, PARP) dna_damage->sensors activates transducers Transducers (e.g., CHK1, CHK2) sensors->transducers phosphorylates effectors Effectors (e.g., p53) transducers->effectors activates outcomes Cellular Outcomes effectors->outcomes leads to repair DNA Repair outcomes->repair apoptosis Apoptosis outcomes->apoptosis cell_cycle Cell Cycle Arrest outcomes->cell_cycle

References

Comparative study of Intermedine N-oxide content in different Symphytum species

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Study of Intermedine N-oxide Content in Symphytum Species

Introduction

Symphytum, commonly known as comfrey, is a genus of flowering plants in the borage family, Boraginaceae. Various species of Symphytum have been used in traditional medicine for their anti-inflammatory and wound-healing properties. However, the presence of pyrrolizidine alkaloids (PAs), a group of hepatotoxic compounds, has raised safety concerns regarding their medicinal use. This compound is one of the PAs found in Symphytum species. This guide provides a comparative overview of the this compound content in different Symphytum species, based on available scientific data. It also details the experimental protocols used for the quantification of these alkaloids and outlines the current understanding of their biosynthetic pathway. This information is intended for researchers, scientists, and drug development professionals working with Symphytum and its bioactive compounds.

Data Presentation: this compound Content

The concentration of this compound can vary significantly between different Symphytum species and even within different parts of the same plant. The following table summarizes the available quantitative data for this compound in various Symphytum species. It is important to note that quantitative data for this compound is not available for all species, and much of the existing literature focuses on the total PA content or other major PAs like lycopsamine and their N-oxides.

Symphytum SpeciesPlant PartThis compound Content (mg/g dry weight)Reference
Symphytum officinaleRoot0.23 - 0.36[1]
Symphytum officinaleLeafLower than in roots (quantitative data not specified)[2]
Symphytum x uplandicumRoot & LeafPresent (quantitative data not specified)[3]
Symphytum asperumRootPresent (quantitative data not specified)[3]
Symphytum caucasicumRootPresent (quantitative data not specified)[3]

Note: The lack of specific quantitative data for this compound in many Symphytum species highlights a gap in the current research and underscores the need for further comparative studies. The dominant PAs in most analyzed comfrey roots are often reported to be intermedine, lycopsamine, and their respective N-oxides[2].

Experimental Protocols

The quantification of this compound and other pyrrolizidine alkaloids in Symphytum species is primarily achieved through chromatographic techniques coupled with mass spectrometry.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and specific method for the analysis of PAs.

  • Sample Preparation:

    • Extraction: A homogenized sample of the plant material (e.g., 1.0 g) is extracted with a solution of 2% formic acid in water[4]. The mixture is shaken and then centrifuged to separate the supernatant.

    • Solid-Phase Extraction (SPE): The supernatant is passed through an SPE cartridge to clean up the sample. The cartridge is washed with water and a low-concentration methanol solution. The PAs are then eluted with methanol, followed by a solution of 5% ammonia in methanol[4].

    • Reconstitution: The eluent is evaporated to dryness and the residue is redissolved in a small volume of a methanol/water mixture for analysis[1].

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used for separation (e.g., ACQUITY UPLC HSS T3, 2.1 mm × 100 mm, 1.8 µm)[4][5].

    • Mobile Phase: A gradient elution is commonly employed using water with 0.1% formic acid (Solvent A) and methanol or acetonitrile with 0.1% formic acid (Solvent B)[2][4][5].

    • Flow Rate: A typical flow rate is around 0.3 mL/min[4][5].

    • Column Temperature: The column temperature is maintained at around 25-40°C to achieve optimal separation of isomeric PAs[2].

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity in quantifying specific analytes[2]. The transitions for this compound are monitored for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for PA analysis, though it often requires derivatization or reduction of N-oxides.

  • Sample Preparation:

    • Extraction: Similar to the HPLC-MS/MS method, the plant material is extracted using an acidic aqueous solution.

    • Reduction of N-oxides: Since PA N-oxides are not volatile, they are typically reduced to their corresponding tertiary amine bases before GC-MS analysis. This can be achieved using a reducing agent like zinc dust.

    • Purification: The resulting free alkaloids are then extracted into an organic solvent and concentrated.

  • GC-MS Conditions:

    • Column: A capillary column with a non-polar stationary phase is commonly used.

    • Carrier Gas: Helium is typically used as the carrier gas.

    • Temperature Program: A temperature gradient is applied to the oven to separate the different alkaloids.

    • Ionization: Electron ionization (EI) is used to fragment the molecules.

    • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target PAs.

Mandatory Visualization

Experimental Workflow for PA Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plant_material Plant Material (e.g., Symphytum root powder) extraction Extraction (Acidified Water/Methanol) plant_material->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant spe Solid-Phase Extraction (SPE) (Cleanup) supernatant->spe elution Elution of PAs spe->elution concentration Concentration (Evaporation) elution->concentration reconstitution Reconstitution in Mobile Phase concentration->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms data_analysis Data Analysis and Quantification msms->data_analysis

Caption: Workflow for Pyrrolizidine Alkaloid Quantification.

Biosynthetic Pathway of this compound

The biosynthesis of pyrrolizidine alkaloids like this compound is a complex process. The core structure, the necine base retronecine, is derived from amino acids.

biosynthetic_pathway cluster_precursors Precursors cluster_necine_base Necine Base Formation cluster_final_steps Final Alkaloid Formation arginine L-Arginine ornithine L-Ornithine arginine->ornithine Arginase putrescine Putrescine ornithine->putrescine Ornithine Decarboxylase homospermidine Homospermidine putrescine->homospermidine Homospermidine Synthase retronecine Retronecine (Necine Base) homospermidine->retronecine Series of Oxidations and Cyclizations intermedine Intermedine retronecine->intermedine Esterification with Viridifloric Acid intermedine_n_oxide This compound intermedine->intermedine_n_oxide N-oxidation (Enzymatic Oxidation)

References

A Comparative Guide to the Validation of Analytical Standards for Intermedine N-oxide Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical standards and methods for the accurate quantification of Intermedine N-oxide, a naturally occurring pyrrolizidine alkaloid.[1] Pyrrolizidine alkaloids (PAs) and their N-oxides are secondary metabolites produced by thousands of plant species and are of significant concern due to their potential hepatotoxic, genotoxic, and carcinogenic properties.[2][3] Accurate quantification is crucial for food safety, toxicological research, and drug development. This document is intended for researchers, scientists, and drug development professionals requiring validated methods for this compound analysis.

Commercial Analytical Standards for this compound

The foundation of accurate quantification is the use of high-purity, certified reference materials. Several suppliers offer this compound as a primary reference standard, ensuring traceability and reliability for method validation, calibration, and quality control.[4] These standards are typically characterized for absolute purity, considering chromatographic purity, water content, residual solvents, and inorganic impurities.[5]

Supplier Product Name Grade Purity Assay CAS Number Storage Notes
PhytoLab (via Sigma-Aldrich) This compound phyproof® Reference SubstancePrimary Reference Standard≥95.0% (HPLC)95462-14-9-20°CCertified absolute purity.[5]
SRIRAMCHEM This compound: Pharmaceutical Reference StandardHigh-Purity Reference StandardNot specified, but stated to be high-purity95462-14-9[4]Not specifiedComplies with international regulatory and pharmacopeia standards.[4]
Cleanchem This compoundImpurity Reference Standard>90% (Chromatographic Purity)[6]95462-14-9[6]2-8°C[6]Provided with comprehensive characterization data.[7]
Carl ROTH This compound ROTICHROM® HPLCReference substance for HPLCHigh HPLC purity level95462-14-9[8]Ambient temp. (transport)Certificate of analysis includes HPLC chromatogram.[8]
Predominant Analytical Methodology: LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the most widely adopted technique for the sensitive and selective quantification of this compound and other pyrrolizidine alkaloids in various matrices.[2] This method offers high specificity by monitoring precursor-to-product ion transitions, which is crucial for distinguishing between isomeric PAs.

The following protocol is a generalized procedure based on common practices for PA analysis in food and botanical samples.

  • Standard Preparation :

    • Prepare a primary stock solution of the this compound reference standard (e.g., 100 µg/mL) in methanol or acetonitrile.[2]

    • Create a mixed working solution containing this compound and other relevant PAs.

    • Prepare a series of calibration solutions by stepwise dilution of the working solution to achieve concentrations ranging from approximately 0.05 to 100 µg/L.[2] It is recommended to prepare matrix-matched calibrants to compensate for matrix effects.[9]

  • Sample Preparation & Extraction :

    • Homogenize the sample matrix (e.g., tea, honey, herbs).

    • Extract the PAs using an acidic aqueous solution (e.g., 0.05 M sulfuric acid or 2% formic acid in water).[9][10]

    • Perform a solid-phase extraction (SPE) clean-up, often using a cation-exchange cartridge like Oasis MCX, to remove interfering co-extractives.[9]

    • Elute the PAs, evaporate the solvent, and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

  • Chromatographic Separation :

    • Column : A reverse-phase C18 column is commonly used (e.g., UPLC BEH C18, 50 x 2.1 mm, 1.7 µm).[11]

    • Mobile Phase : A gradient elution is typically employed using water with 0.1% formic acid and 5 mM ammonium acetate (Mobile Phase A) and acetonitrile/methanol (9/1, v/v) with 0.1% formic acid (Mobile Phase B).[11]

    • Flow Rate : A typical flow rate is between 0.3 and 0.6 mL/min.[12][13]

    • Injection Volume : 1-5 µL.[12][11][13]

  • Mass Spectrometric Detection :

    • Ionization Mode : Electrospray Ionization (ESI) in positive mode is standard.[12]

    • Detection Mode : Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific transitions. For this compound (C₁₅H₂₅NO₆, MW 315.36), the precursor ion would be [M+H]⁺ at m/z 316.2.[14][15] Product ions are selected based on compound fragmentation.

    • Instrument Parameters : Optimize parameters such as capillary voltage (e.g., 2,000-4,500 V), nebulizer pressure, drying gas flow, and collision energy for maximum signal intensity.[12][13]

  • Data Analysis and Quantification :

    • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards. A quadratic fit with a 1/x weighting factor is often used.[9]

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Method Validation Parameters: A Comparative Summary

Method validation is essential to ensure that the analytical procedure is fit for its intended purpose. The table below summarizes typical performance characteristics for LC-MS/MS methods used for pyrrolizidine alkaloid quantification, including this compound.

Validation Parameter Typical Performance Range Source / Notes
Linearity (R²) >0.99This indicates a strong correlation between concentration and instrument response.
Limit of Quantification (LOQ) 0.6 to 6.5 µg/kg (ppb)The lowest concentration that can be reliably quantified. Varies by matrix and specific PA.[9][14]
Limit of Detection (LOD) 0.1 to 1 µg/kg (ppb)The lowest concentration that can be reliably detected.[10]
Recovery 70% – 130%Indicates the efficiency of the extraction process. Typically assessed at multiple spike levels.[12][14]
Precision (RSD) < 15% (Intra-day), < 20% (Inter-day)Measures the closeness of agreement between a series of measurements.[11][16]
Matrix Effect 90% - 111%Assesses the suppression or enhancement of ionization caused by co-eluting matrix components.[16]

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the analysis of this compound.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing ref_std This compound Reference Standard stock_sol Prepare Stock Solution (e.g., 100 µg/mL) ref_std->stock_sol cal_curves Create Calibration Curve Standards stock_sol->cal_curves lc_sep Chromatographic Separation (C18 Column) cal_curves->lc_sep Calibrate sample Obtain Sample (e.g., Tea, Honey) extract Acidic Extraction sample->extract cleanup Solid-Phase Extraction (SPE) Cleanup extract->cleanup concentrate Evaporate & Reconstitute cleanup->concentrate concentrate->lc_sep ms_detect MS/MS Detection (Positive ESI, MRM Mode) lc_sep->ms_detect peak_int Peak Integration ms_detect->peak_int quant Quantification via Calibration Curve peak_int->quant report Final Report (µg/kg) quant->report

Caption: Experimental workflow for this compound quantification.

metabolic_pathway PA_N_Oxide This compound (Less Toxic, Water-Soluble) PA Intermedine (Parent PA) PA_N_Oxide->PA Reduction (Gut Microbiota / Liver) Excretion Excretion PA_N_Oxide->Excretion DHP Dehydropyrrolizidine (DHP) (Reactive Pyrrolic Ester) PA->DHP Bioactivation (Liver Cytochrome P450) Hydrolysis Detoxification (Hydrolysis) PA->Hydrolysis Adducts Protein & DNA Adducts (Cellular Damage & Toxicity) DHP->Adducts

Caption: Metabolic activation pathway of pyrrolizidine alkaloids.

References

Safety Operating Guide

Navigating the Safe Disposal of Intermedine N-oxide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Intermedine N-oxide, a pyrrolizidine alkaloid N-oxide. Due to the limited availability of specific disposal protocols for this compound, this guidance is based on its known hazards, general principles of hazardous chemical waste management, and information pertaining to the broader class of pyrrolizidine alkaloids.

Core Tenet: Treat as Hazardous Waste

This compound is classified as acutely toxic and is fatal if swallowed or in contact with skin.[1] Therefore, it must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

Essential Safety & Logistical Information

Strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves are required.

  • Eye Protection: Chemical safety goggles or a face shield are essential.

  • Lab Coat: A lab coat or other protective clothing must be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

Incompatible Materials:

While specific incompatibility data for this compound is scarce, general best practices for hazardous waste dictate segregation from incompatible materials such as strong oxidizing agents and strong acids to prevent hazardous reactions.[2]

Quantitative Data Summary

The following table summarizes key information for the safe handling and disposal of this compound.

PropertyData
GHS Hazard Statements H300+H310: Fatal if swallowed or in contact with skin.[1]
Primary Disposal Route Offer to a licensed hazardous material disposal company or burn in a chemical incinerator equipped with an afterburner and scrubber.[3] All disposal methods must comply with federal, state, and local regulations.[3]
Container Requirements Must be in a sturdy, leak-proof container with a secure, screw-on cap.[2][4] The container material must be compatible with the chemical. The original manufacturer's container is ideal.[4][5]
Labeling All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound."[6] Chemical formulas or abbreviations are not acceptable.
Storage Store in a designated Satellite Accumulation Area (SAA).[2] Containers must be kept closed except when adding waste and should be stored in secondary containment to capture any potential leaks.[4][6] Segregate from incompatible chemicals.[2][6]

Experimental Protocols

Currently, there are no specific, publicly available experimental protocols for the chemical neutralization or deactivation of this compound for disposal purposes. The recommended procedure is direct disposal through a certified hazardous waste management service.

Disposal Workflow

The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory requirements are met throughout the process.

cluster_0 Step 1: Preparation & Collection cluster_1 Step 2: Storage cluster_2 Step 3: Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Collect Collect this compound Waste (Pure compound, contaminated labware, PPE) PPE->Collect Container Use a Designated, Labeled, Compatible Hazardous Waste Container Collect->Container Seal Securely Seal the Container Container->Seal Store Store in a Designated Satellite Accumulation Area (SAA) Seal->Store Containment Place in Secondary Containment Store->Containment EHS Contact Environmental Health & Safety (EHS) or a Licensed Disposal Contractor Containment->EHS Pickup Arrange for Waste Pickup EHS->Pickup Documentation Complete all Necessary Waste Disposal Documentation Pickup->Documentation

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a guide and does not replace the need for a formal risk assessment and adherence to all institutional and regulatory requirements. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.